Calcium diglutamate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
5996-22-5 |
|---|---|
Molecular Formula |
C10H20CaN2O10 |
Molecular Weight |
368.35 g/mol |
IUPAC Name |
calcium;(2S)-2-amino-5-hydroxy-5-oxopentanoate;dihydrate |
InChI |
InChI=1S/2C5H9NO4.Ca.2H2O/c2*6-3(5(9)10)1-2-4(7)8;;;/h2*3H,1-2,6H2,(H,7,8)(H,9,10);;2*1H2/q;;+2;;/p-2/t2*3-;;;/m00.../s1 |
InChI Key |
UQXSVZNYTOVOBX-MINUCSRNSA-L |
SMILES |
C(CC(=O)O)C(C(=O)[O-])N.C(CC(=O)O)C(C(=O)[O-])N.[Ca+2] |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)[O-])N.C(CC(=O)O)[C@@H](C(=O)[O-])N.O.O.[Ca+2] |
Canonical SMILES |
C(CC(=O)O)C(C(=O)[O-])N.C(CC(=O)O)C(C(=O)[O-])N.O.O.[Ca+2] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Calcium diglutamate; Calcium di-L-glutamate; Glutamic acid, calcium salt (2:1), L-; |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Calcium Diglutamate from Glutamic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of calcium diglutamate from glutamic acid. It details various synthetic methodologies, presents quantitative data in a comparative format, and outlines experimental protocols for key procedures. The document also includes visualizations of experimental workflows to facilitate understanding.
Introduction
This compound, a salt of glutamic acid, is utilized as a flavor enhancer and a source of calcium.[1] Its synthesis is a crucial process for its application in the food and pharmaceutical industries. This guide explores the primary methods for its preparation, focusing on the reaction of glutamic acid with different calcium sources. The L-isomer of glutamate (B1630785) is specifically used for its characteristic umami flavor.[1]
Synthetic Methodologies
The synthesis of this compound primarily involves the reaction of L-glutamic acid with a suitable calcium salt. The most common methods employ calcium hydroxide (B78521), calcium carbonate, or calcium chloride as the calcium source.
Reaction with Calcium Hydroxide
This method involves the direct neutralization of glutamic acid with calcium hydroxide, typically in an aqueous solution. The reaction proceeds as follows:
2 C₅H₉NO₄ + Ca(OH)₂ → Ca(C₅H₈NO₄)₂ + 2 H₂O
This process is favored for its straightforwardness and the formation of water as the only byproduct, simplifying purification.
Reaction with Calcium Carbonate
In this method, glutamic acid reacts with calcium carbonate. The reaction is:
2 C₅H₉NO₄ + CaCO₃ → Ca(C₅H₈NO₄)₂ + H₂O + CO₂
A key feature of this reaction is the evolution of carbon dioxide gas, which indicates the progress of the reaction.[1]
Reaction with Calcium Chloride
This approach utilizes a substance already containing glutamate, such as monosodium glutamate, which then reacts with calcium chloride.[2] The reaction is a double displacement reaction:
2 Na(C₅H₈NO₄) + CaCl₂ → Ca(C₅H₈NO₄)₂ + 2 NaCl
This method is advantageous when using glutamate-containing byproducts from other processes.
Data Presentation: Comparative Synthesis Parameters
The following table summarizes the quantitative data from various cited experimental protocols for the synthesis of this compound.
| Parameter | Method 1: Calcium Hydroxide | Method 2: Calcium Carbonate | Method 3: Calcium Chloride from Monosodium Glutamate |
| Reactants | L-Glutamic Acid, Calcium Hydroxide | L-Glutamic Acid, Calcium Carbonate | Monosodium Glutamate, Calcium Chloride |
| Molar Ratio (Glutamic Acid:Calcium Source) | 2:1 (or mass ratio of 1:0.477)[3] | 2:1.0 - 1.2[4] | 1:0.48 - 0.52 (Substance with glutamate:CaCl₂)[2] |
| Solvent | Aqueous Solution[3] | Deionized Water[4] | Water[2] |
| Reaction Temperature | 85-90°C[3] | 70-80°C[4] | 40-58°C[2] |
| Reaction Time | 32-35 minutes[3] | 1.0-1.5 hours[4] | 0.5-2.5 hours[2] |
| pH | 5.5-6.5[3] | 6.5-7.0[4] | Not specified |
| Yield | 98%[3] | Not specified | 93.1%[2] |
| Purity | 99%[3] | Food Grade[4] | 97.8%[2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments in the synthesis of this compound.
Synthesis of this compound using Calcium Hydroxide
Objective: To synthesize this compound via the reaction of L-glutamic acid and calcium hydroxide.
Materials:
-
L-Glutamic Acid
-
Calcium Hydroxide
-
Deionized Water
-
Reaction vessel with stirring and temperature control
-
pH meter
Procedure:
-
Prepare an aqueous solution of L-glutamic acid. The mass ratio of L-glutamic acid to water can be in the range of 1:2 to 1:3.[4]
-
Heat the solution to the desired reaction temperature (e.g., 89°C) with continuous stirring.[3]
-
Slowly add calcium hydroxide to the glutamic acid solution. The mass ratio of L-glutamic acid to calcium hydroxide should be approximately 1:0.477.[3]
-
Monitor the pH of the reaction mixture and maintain it at approximately 6.0.[3]
-
Continue the reaction for a specified time (e.g., 32 minutes) after the addition of calcium hydroxide is complete.[3]
-
After the reaction, filter the solution to remove any unreacted solids.
-
The resulting solution is then concentrated under reduced pressure to obtain a syrup.[1]
-
Allow the syrup to crystallize gradually.
-
Separate the crystals by filtration and dry them under appropriate conditions (e.g., 60-80°C).[4]
Synthesis of this compound using Calcium Carbonate
Objective: To synthesize this compound by reacting L-glutamic acid with calcium carbonate.
Materials:
-
L-Glutamic Acid
-
Calcium Carbonate (food grade)[4]
-
Deionized Water
-
Reaction vessel with stirring and temperature control
-
pH meter
Procedure:
-
Add a measured amount of L-glutamic acid to deionized water in a reaction vessel. A typical weight ratio of glutamic acid to water is between 1:2 and 1:3.[4]
-
Heat the mixture to 60-80°C while stirring.[4]
-
Gradually add calcium carbonate to the heated solution. The molar ratio of glutamic acid to calcium carbonate should be approximately 2:1.[4]
-
Control the addition of calcium carbonate by monitoring the pH of the reaction, aiming for a final pH of 6.5-7.0.[4]
-
Observe the evolution of CO₂ gas as an indicator of the reaction's progress.
-
Once the reaction is complete (i.e., gas evolution ceases and the pH is stable), proceed with purification steps which include removal of iron and heavy metals, decolorization, and crystallization.[4]
-
Concentrate the filtered solution and allow it to crystallize.
-
Separate the crystals and dry them at a temperature of 60-80°C.[4]
Mandatory Visualizations
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the synthesis of this compound.
Caption: Workflow for this compound Synthesis using Calcium Hydroxide.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. CN111116390A - Preparation method of calcium glutamate - Google Patents [patents.google.com]
- 3. CN102924310A - Calcium glutamate, and preparation method and application thereof - Google Patents [patents.google.com]
- 4. CN101434555B - Method for synthesizing calcium glutamate - Google Patents [patents.google.com]
The Core Science of Calcium Diglutamate: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of calcium diglutamate, a compound of interest for its dual role as a source of both calcium and the principal excitatory neurotransmitter, L-glutamate. This document details its chemical and physical properties, synthesis, and the fundamental signaling pathways and experimental methodologies relevant to its dissociated ions in a research and drug development context.
Compound Profile: this compound
This compound, also known as calcium di-L-glutamate, is the calcium salt of glutamic acid. In aqueous solutions, it dissociates to provide calcium ions (Ca²⁺) and L-glutamate ions. This property makes it a valuable tool for studies where the combined or separate effects of these two critical biological signaling molecules are under investigation.
Chemical and Physical Properties
A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1. Notably, different CAS numbers are assigned to the anhydrous and various hydrated forms of the molecule.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆CaN₂O₈ | PubChem |
| Molecular Weight | 332.32 g/mol (anhydrous) | PubChem |
| CAS Number | 5996-22-5 (anhydrous) | Wikipedia[1] |
| 69704-19-4 (tetrahydrate) | Wikipedia[1] | |
| Appearance | White, practically odorless crystalline powder | PubChem[2] |
| Solubility | Freely soluble in water; practically insoluble in ethanol (B145695) or ether | PubChem[2] |
| Optical Rotation | [α]D/20 between +27.4° and +29.2° (10% solution in 2N HCl) | PubChem[2] |
Table 1: Key Chemical and Physical Properties of this compound
Synthesis of this compound
The synthesis of this compound can be achieved through the neutralization of L-glutamic acid with a suitable calcium source. A common laboratory-scale and industrial method involves the reaction of L-glutamic acid with calcium carbonate or calcium hydroxide (B78521).
Experimental Protocol: Synthesis via Neutralization Reaction
This protocol is based on established chemical principles for the synthesis of calcium salts of amino acids.
Materials:
-
L-Glutamic Acid
-
Calcium Carbonate (CaCO₃) or Calcium Hydroxide (Ca(OH)₂)
-
Deionized Water
-
Formic Acid
-
Glacial Acetic Acid
-
0.1 N Perchloric Acid
Procedure:
-
Reaction: L-glutamic acid is dissolved in deionized water, typically with heating to aid dissolution. A stoichiometric amount of calcium carbonate or calcium hydroxide is then slowly added to the glutamic acid solution. The molar ratio of L-glutamic acid to the calcium source is critical and is generally 2:1. The reaction proceeds with stirring until the evolution of carbon dioxide ceases (if using calcium carbonate) and the solution becomes clear. The pH of the final solution should be in the range of 6.5-7.0.
-
Purification: The resulting solution may be treated to remove impurities such as iron and other heavy metals. This can be achieved by the addition of a soluble sulfide, followed by filtration. Decolorization can be performed using activated carbon.
-
Crystallization: The purified solution is concentrated under reduced pressure to form a syrup. Gradual cooling and standing will induce crystallization.
-
Isolation and Drying: The precipitated crystals are separated from the mother liquor by filtration, washed with a small amount of cold deionized water, and then dried to a constant weight.
Assay of Final Product: The purity of the synthesized this compound can be determined by titrating a known weight of the product dissolved in formic acid and glacial acetic acid with a standardized solution of 0.1 N perchloric acid. The endpoint is determined potentiometrically. Each mL of 0.1 N perchloric acid is equivalent to 8.308 mg of C₁₀H₁₆CaN₂O₈.[3]
Core Signaling Pathways of Glutamate (B1630785) and Calcium
In biological systems, the effects of this compound are mediated by the independent actions and interactions of calcium and glutamate ions. The following sections and diagrams illustrate the key signaling pathways initiated by these ions, particularly in the context of the central nervous system.
Glutamate-Mediated Calcium Signaling
Glutamate, upon release into the synaptic cleft, binds to both ionotropic and metabotropic receptors on postsynaptic neurons and surrounding glial cells, such as astrocytes. This binding initiates a cascade of events leading to an increase in intracellular calcium concentration ([Ca²⁺]i), a critical event in cellular signaling.
Caption: Glutamate-induced metabotropic signaling pathway.
Ionotropic Glutamate Receptor Signaling
Ionotropic glutamate receptors (iGluRs), such as NMDA and AMPA receptors, are ligand-gated ion channels. Their activation by glutamate leads to a direct influx of cations, including Ca²⁺, which rapidly depolarizes the cell and triggers downstream signaling events.
Caption: Ionotropic glutamate receptor-mediated signaling.
Key Experimental Protocols
The following protocols are foundational for investigating the biological effects of calcium and glutamate, the active components of this compound.
Calcium Imaging in Astrocytes Following Glutamate Stimulation
This experimental workflow allows for the visualization and quantification of changes in intracellular calcium in astrocytes in response to glutamate.
Experimental Workflow:
References
Solubility of calcium diglutamate in water and organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of calcium diglutamate in water and organic solvents. The information is compiled from various scientific sources to assist in research, development, and formulation activities.
Overview of this compound
This compound, the calcium salt of glutamic acid, is a food additive and a source of calcium. Its physical and chemical properties, particularly its solubility, are crucial for its application in various fields, including the food and pharmaceutical industries. Understanding its behavior in different solvent systems is essential for formulation development, bioavailability studies, and manufacturing processes.
Solubility Profile
The solubility of a substance is a fundamental property that dictates its behavior in solution. The following sections detail the solubility of this compound in aqueous and organic media.
Aqueous Solubility
There are conflicting reports in the available literature regarding the precise aqueous solubility of this compound. Several sources describe it as being "freely soluble" in water[1][2][3][4][5]. This qualitative assessment suggests a high degree of solubility. One source provides a quantitative estimate of its solubility in water at 25°C as 1,000,000 mg/L, which is equivalent to 100 g/100 mL[6].
Solubility in Organic Solvents
There is a consensus in the literature that this compound is "practically insoluble in ethanol (B145695) or ether"[1][2]. This low solubility in non-polar organic solvents is expected for a salt.
Quantitative Solubility Data
The following table summarizes the available quantitative data on the solubility of this compound. Due to the limited availability of experimental data, this table is not as comprehensive as would be ideal.
| Solvent | Temperature (°C) | Solubility | Unit | Reference |
| Water | 25 | 1,000,000 | mg/L | [6] |
| Ethanol | Not Specified | Practically Insoluble | - | [1][2] |
| Ether | Not Specified | Practically Insoluble | - | [1][2] |
Experimental Protocol for Solubility Determination
While a specific, standardized protocol for determining the solubility of this compound was not found in the reviewed literature, a general experimental procedure can be outlined based on established methods for similar compounds, such as amino acid salts. The following protocol describes a typical equilibrium solubility test.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (analytical grade)
-
Solvent (e.g., deionized water, ethanol)
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm)
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or an atomic absorption spectrometer for calcium analysis)
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed container. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
Equilibration: Place the container in a constant temperature shaker bath set to the desired temperature. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: After equilibration, allow the suspension to settle. To separate the solid phase from the liquid phase, centrifuge the samples at a controlled temperature.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot using a syringe filter to remove any remaining suspended particles. Accurately dilute the clear filtrate with the solvent to a concentration that falls within the calibrated range of the analytical method.
-
Concentration Analysis: Analyze the concentration of this compound in the diluted sample using a validated analytical method. For instance, the concentration of the glutamate (B1630785) anion can be determined by High-Performance Liquid Chromatography (HPLC), while the concentration of calcium ions can be determined by Atomic Absorption Spectroscopy (AAS) or a complexometric titration with EDTA[10].
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical workflow for the experimental determination of solubility.
Caption: Workflow for determining the equilibrium solubility of a compound.
Logical Relationship in Solubility Studies
The following diagram illustrates the relationship between key factors influencing and determined by solubility studies.
Caption: Factors influencing and applications of solubility data.
References
- 1. This compound | C10H16CaN2O8 | CID 56841881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Re‐evaluation of glutamic acid (E 620), sodium glutamate (E 621), potassium glutamate (E 622), calcium glutamate (E 623), ammonium glutamate (E 624) and magnesium glutamate (E 625) as food additives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium Glutamate for Research|RUO [benchchem.com]
- 4. legislation.act.gov.au [legislation.act.gov.au]
- 5. Australia New Zealand - 2000-gs9376 | New Zealand Gazette [gazette.govt.nz]
- 6. This compound [thegoodscentscompany.com]
- 7. Thermodynamics of dissolution of calcium hydroxycarboxylates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ruipugroup.com [ruipugroup.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. academic.oup.com [academic.oup.com]
The Neuroexcitatory Properties of Glutamate Salts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutamate (B1630785), the most abundant excitatory neurotransmitter in the vertebrate nervous system, plays a critical role in mediating a vast array of physiological processes, including synaptic transmission, plasticity, learning, and memory.[1][2][3][4] Its effects are mediated through a diverse family of glutamate receptors, which are broadly classified into ionotropic and metabotropic subtypes.[1][4][5] While essential for normal brain function, excessive activation of these receptors by glutamate salts can lead to a pathological process known as excitotoxicity, a key mechanism implicated in the neuronal damage observed in various neurodegenerative diseases and acute brain injuries.[2][6][7] This technical guide provides an in-depth exploration of the neuroexcitatory properties of glutamate salts, focusing on the molecular mechanisms of glutamate receptors, their downstream signaling pathways, and the experimental methodologies used to investigate these phenomena.
Glutamate Receptors: The Mediators of Excitatory Signaling
Glutamate receptors are primarily located on the postsynaptic membrane of neurons and are activated by the binding of glutamate.[1] They are categorized into two main superfamilies: ionotropic glutamate receptors (iGluRs), which are ligand-gated ion channels, and metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors.[1][5][8]
Ionotropic Glutamate Receptors (iGluRs)
iGluRs are responsible for fast excitatory synaptic transmission.[9][10] They are tetrameric protein complexes that form a central ion channel pore.[11][12] Upon glutamate binding, the channel opens, allowing the influx of cations, primarily Na+ and Ca2+, leading to depolarization of the postsynaptic membrane and the generation of an excitatory postsynaptic potential (EPSP).[2][13] There are three main subtypes of iGluRs, named after their selective agonists: AMPA, NMDA, and Kainate receptors.[10][11][13]
-
α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptors: AMPA receptors mediate the majority of fast excitatory neurotransmission in the brain.[9] Their activation leads to a rapid influx of Na+ ions, causing a strong and fast depolarization. The subunit composition of AMPA receptors, particularly the presence of the GluA2 subunit, determines their calcium permeability.[11]
-
N-methyl-D-aspartate (NMDA) Receptors: NMDA receptors are unique in that their activation requires both glutamate and a co-agonist, typically glycine (B1666218) or D-serine, to bind.[8][11] Furthermore, at resting membrane potential, the NMDA receptor channel is blocked by a magnesium ion (Mg2+).[8][11] This block is only relieved when the membrane is sufficiently depolarized, typically by the activation of nearby AMPA receptors.[2] This property allows NMDA receptors to act as coincidence detectors, requiring both presynaptic glutamate release and postsynaptic depolarization for their activation.[14] A key feature of NMDA receptors is their high permeability to Ca2+, which allows them to play a crucial role in synaptic plasticity and, under pathological conditions, excitotoxicity.[7][14]
-
Kainate Receptors: Kainate receptors have a more complex role in synaptic transmission, acting both postsynaptically to contribute to the EPSP and presynaptically to modulate neurotransmitter release.[8] Similar to AMPA receptors, they are primarily permeable to Na+ and K+.[13]
Table 1: Key Properties of Ionotropic Glutamate Receptor Subtypes
| Receptor Subtype | Selective Agonist | Primary Ion Permeability | Key Functional Characteristics |
| AMPA | AMPA | Na+, K+ (Ca2+ in GluA2-lacking receptors) | Mediate fast excitatory transmission.[9] |
| NMDA | NMDA | Na+, K+, Ca2+ | Require co-agonist (glycine/D-serine) and depolarization to relieve Mg2+ block; high Ca2+ permeability.[8][11] |
| Kainate | Kainic Acid | Na+, K+ | Modulate both presynaptic and postsynaptic activity.[8] |
Metabotropic Glutamate Receptors (mGluRs)
mGluRs are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission through second messenger signaling pathways.[8][15] Their effects are generally slower in onset and longer in duration compared to those of iGluRs.[13] There are eight subtypes of mGluRs (mGluR1-8), which are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling mechanisms.[5][16]
-
Group I mGluRs (mGluR1 and mGluR5): These receptors are typically located postsynaptically and are coupled to Gq/G11 proteins.[15] Their activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5][15] This cascade results in the mobilization of intracellular calcium stores and the activation of protein kinase C (PKC).[15]
-
Group II mGluRs (mGluR2 and mGluR3) and Group III mGluRs (mGluR4, mGluR6, mGluR7, mGluR8): These receptors are predominantly located presynaptically and act as autoreceptors to inhibit neurotransmitter release.[5] They are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[5][17]
Table 2: Classification and Signaling of Metabotropic Glutamate Receptors
| Group | Receptor Subtypes | Primary Location | G-Protein Coupling | Primary Signaling Pathway |
| I | mGluR1, mGluR5 | Postsynaptic | Gq/G11 | Activation of Phospholipase C (PLC) -> IP3 and DAG production -> Intracellular Ca2+ release and PKC activation.[5][15] |
| II | mGluR2, mGluR3 | Presynaptic | Gi/o | Inhibition of Adenylyl Cyclase -> Decreased cAMP.[5][17] |
| III | mGluR4, mGluR6, mGluR7, mGluR8 | Presynaptic | Gi/o | Inhibition of Adenylyl Cyclase -> Decreased cAMP.[5][17] |
Signaling Pathways in Glutamate-Mediated Neuroexcitation
The binding of glutamate to its receptors initiates a cascade of intracellular events that ultimately determine the cellular response. The following diagrams illustrate the core signaling pathways for ionotropic and metabotropic glutamate receptors.
Caption: Ionotropic Glutamate Receptor Signaling Pathway.
Caption: Metabotropic Glutamate Receptor Signaling Pathways.
Excitotoxicity: The Dark Side of Glutamate Signaling
While glutamate is essential for neuronal function, its overactivation can trigger a cascade of events leading to neuronal cell death, a process termed excitotoxicity.[6][7] This is a common pathological mechanism in various neurological disorders, including stroke, epilepsy, and neurodegenerative diseases like Alzheimer's and Huntington's disease.[3][6][18]
The primary driver of excitotoxicity is an excessive influx of Ca2+ into the postsynaptic neuron, predominantly through NMDA receptors.[7] This calcium overload activates a number of downstream enzymes that can damage cellular components:[7]
-
Proteases (e.g., calpains): Degrade cytoskeletal proteins, leading to structural damage.[7]
-
Phospholipases: Damage cell membranes through lipid peroxidation.[7]
-
Endonucleases: Fragment DNA, contributing to apoptotic cell death.[7]
-
Nitric Oxide Synthase (NOS): Production of nitric oxide (NO) can lead to the formation of reactive nitrogen species and oxidative stress.
Furthermore, the massive influx of ions and water can lead to osmotic swelling and eventual cell lysis.[6]
Caption: Key Events in Glutamate-Induced Excitotoxicity.
Experimental Protocols for Studying Neuroexcitatory Properties
A variety of in vitro and in vivo techniques are employed to investigate the neuroexcitatory and excitotoxic effects of glutamate.
In Vitro Models of Glutamate-Induced Excitotoxicity
Primary neuronal cultures, organotypic slice cultures, and immortalized neuronal cell lines are commonly used to model excitotoxicity in a controlled environment.[18][19]
General Protocol for Inducing Excitotoxicity in Primary Neuronal Cultures:
-
Cell Culture: Plate primary neurons (e.g., cortical or hippocampal neurons from embryonic rodents) onto coated coverslips or multi-well plates and culture for a specified period (e.g., 10-14 days in vitro) to allow for maturation and synapse formation.
-
Glutamate Exposure: Replace the culture medium with a defined salt solution (e.g., Hanks' Balanced Salt Solution) containing a neurotoxic concentration of glutamate (typically in the micromolar to millimolar range) for a specific duration (e.g., 5 minutes to 24 hours).[20][21]
-
Washout: After the exposure period, thoroughly wash the cultures with glutamate-free medium to remove the excitotoxic insult.
-
Post-Insult Incubation: Return the cultures to their original conditioned medium or a fresh growth medium and incubate for a period (e.g., 24-48 hours) to allow for the development of delayed neuronal death.
-
Assessment of Neuronal Viability: Quantify neuronal death using various assays, such as:
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium.
-
Fluorescent Viability Dyes: Use of dyes like propidium (B1200493) iodide (stains dead cells) and calcein-AM (stains live cells).
-
Immunocytochemistry: Staining for neuronal markers (e.g., NeuN, MAP2) to assess neuronal loss and morphological changes.
-
Caspase Activation Assays: To measure apoptotic cell death.[21]
-
Electrophysiology: Whole-Cell Patch-Clamp Recording
Whole-cell patch-clamp electrophysiology is a powerful technique to directly measure the ion currents flowing through glutamate receptors with high temporal and spatial resolution.[22][23][24]
Protocol for Recording Glutamate-Evoked Currents:
-
Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from a region of interest (e.g., hippocampus, cortex) and maintain them in artificial cerebrospinal fluid (aCSF).
-
Cell Visualization: Identify individual neurons for recording using an upright microscope with differential interference contrast (DIC) optics.
-
Patch Pipette Fabrication and Filling: Pull glass capillaries to create patch pipettes with a resistance of 3-7 MΩ. Fill the pipette with an internal solution containing salts, buffers, and sometimes a fluorescent dye to visualize the patched cell.
-
Gigaohm Seal Formation: Carefully approach a neuron with the patch pipette and apply gentle suction to form a high-resistance (gigaohm) seal between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the patch of membrane under the pipette tip, establishing electrical and physical access to the cell's interior.
-
Voltage-Clamp Recording: Clamp the membrane potential at a specific holding potential (e.g., -70 mV) to record the currents flowing across the membrane.
-
Glutamate Application: Apply glutamate or specific receptor agonists (e.g., AMPA, NMDA) to the slice via a perfusion system. The resulting inward current, representing the activation of glutamate receptors, is recorded.
-
Pharmacological Isolation of Currents: Use specific antagonists (e.g., APV for NMDA receptors, CNQX for AMPA/kainate receptors) to isolate the currents mediated by different receptor subtypes.
Calcium Imaging
Calcium imaging techniques are used to visualize and quantify the changes in intracellular calcium concentration ([Ca2+]i) that occur upon glutamate receptor activation.[25][26]
Protocol for Calcium Imaging in Cultured Neurons:
-
Dye Loading: Incubate cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM, or genetically encoded calcium indicators like GCaMP). These dyes exhibit a change in their fluorescent properties upon binding to Ca2+.
-
Imaging Setup: Place the coverslip with the loaded cells onto the stage of an inverted fluorescence microscope equipped with a sensitive camera (e.g., a CCD or sCMOS camera).
-
Baseline Fluorescence Measurement: Record the baseline fluorescence of the cells in a physiological salt solution.
-
Glutamate Stimulation: Perfuse the cells with a solution containing glutamate or a specific agonist.
-
Image Acquisition: Acquire a time-lapse series of fluorescence images before, during, and after the stimulation.
-
Data Analysis: Analyze the changes in fluorescence intensity over time for individual cells or regions of interest. The change in fluorescence is proportional to the change in intracellular calcium concentration.
Caption: General Experimental Workflow for Studying Glutamate Neuroexcitation.
Conclusion
The neuroexcitatory properties of glutamate salts are fundamental to the functioning of the central nervous system. The intricate interplay between different glutamate receptor subtypes and their downstream signaling pathways governs a wide range of physiological processes. However, the dysregulation of glutamatergic signaling and the subsequent excitotoxicity represent a major pathological mechanism in numerous neurological disorders. A thorough understanding of these processes, facilitated by the experimental techniques outlined in this guide, is crucial for the development of novel therapeutic strategies aimed at mitigating neuronal damage and restoring normal brain function. The continued investigation into the complex world of glutamate signaling holds immense promise for advancing our knowledge of brain function and for the discovery of new treatments for debilitating neurological diseases.
References
- 1. Glutamate receptor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Glutamate (neurotransmitter) - Wikipedia [en.wikipedia.org]
- 5. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Excitotoxicity - Wikipedia [en.wikipedia.org]
- 8. docs.abcam.com [docs.abcam.com]
- 9. academic.oup.com [academic.oup.com]
- 10. What are Ionotropic glutamate receptor agonists and how do they work? [synapse.patsnap.com]
- 11. Ionotropic glutamate receptors | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Ionotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 13. Glutamate Receptors - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabotropic glutamate receptors: intracellular signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Signaling Specificity and Kinetics of the Human Metabotropic Glutamate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. Frontiers | Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study [frontiersin.org]
- 20. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 21. innoprot.com [innoprot.com]
- 22. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
- 25. Imaging Extracellular Waves of Glutamate during Calcium Signaling in Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Imaging extracellular waves of glutamate during calcium signaling in cultured astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Role of glutamate as a neurotransmitter in the brain
An In-depth Technical Guide on the Role of Glutamate (B1630785) as a Neurotransmitter in the Brain
Introduction
Glutamate is the most abundant free amino acid in the brain and the principal excitatory neurotransmitter in the mammalian central nervous system (CNS).[1][2] It is estimated that over half of all brain synapses release glutamate, highlighting its fundamental role in nearly all aspects of normal brain function, including cognition, memory, and learning.[3] The signaling effect of glutamate is mediated by a diverse family of receptors that are densely expressed on the surface of neurons and glial cells.[2] The tight regulation of extracellular glutamate concentrations is critical, as excessive activation of its receptors leads to excitotoxicity, a process implicated in the pathophysiology of numerous neurological disorders and injuries.[2][4][5] This guide provides a detailed overview of the glutamate system, from its synthesis and transport to its complex roles in synaptic transmission, plasticity, and disease.
The Glutamate-Glutamine Cycle: Synthesis, Packaging, and Clearance
Neurons are unable to synthesize glutamate de novo from glucose and rely on a symbiotic relationship with surrounding glial cells, primarily astrocytes, to maintain a steady supply of this neurotransmitter.[6] This process is known as the glutamate-glutamine cycle.[1][6]
-
Release : Upon arrival of an action potential at a presynaptic terminal, glutamate-filled vesicles fuse with the membrane and release their contents into the synaptic cleft via exocytosis.[6]
-
Uptake : To terminate the synaptic signal and prevent excitotoxicity, glutamate is rapidly cleared from the synaptic cleft.[2] This is primarily achieved by high-affinity Excitatory Amino Acid Transporters (EAATs) located on adjacent astrocytes (EAAT1/GLAST and EAAT2/GLT-1) and, to a lesser extent, on the presynaptic neuron (EAAT3/EAAC1).[1][6]
-
Astrocyte Metabolism : Inside the astrocyte, the enzyme glutamine synthetase converts glutamate to the non-neuroactive amino acid glutamine.[3][6][7] This is a crucial step for detoxification and recycling.
-
Transport to Neuron : Glutamine is then transported out of the astrocyte and taken up by presynaptic neurons.[3][6]
-
Re-synthesis : Within the neuron's mitochondria, the enzyme glutaminase (B10826351) converts glutamine back into glutamate.[3][6][8]
-
Vesicular Packaging : The newly synthesized glutamate is packaged into synaptic vesicles by vesicular glutamate transporters (VGLUTs), completing the cycle and preparing it for subsequent release.[6][8]
This intricate cycle ensures a tightly controlled and sustainable supply of glutamate for synaptic transmission while protecting neurons from its potential excitotoxic effects.[1]
Glutamate Receptors
Glutamate exerts its effects by binding to two major families of receptors: ionotropic and metabotropic. These receptors are widely distributed throughout the CNS and are responsible for mediating the vast majority of excitatory neurotransmission.[1]
Ionotropic Glutamate Receptors (iGluRs)
iGluRs are ligand-gated ion channels that mediate fast synaptic transmission.[9][10] They are tetrameric structures composed of different subunits, and their activation leads to the rapid influx of cations, causing depolarization of the postsynaptic membrane.[9] There are three main subtypes, named after their selective agonists: AMPA, NMDA, and Kainate.[9][11]
-
AMPA Receptors (AMPARs) : These receptors, typically composed of GluA1-4 subunits, mediate the majority of fast excitatory transmission in the brain.[10][12] Their rapid activation and deactivation kinetics are crucial for high-fidelity synaptic communication. The subunit composition, particularly the presence of the edited GluA2 subunit, determines the receptor's Ca²⁺ permeability.[11]
-
NMDA Receptors (NMDARs) : NMDARs are unique in that their activation requires the binding of both glutamate and a co-agonist (glycine or D-serine).[13] They are also subject to a voltage-dependent block by extracellular Mg²⁺ ions.[13][14] This means the channel will only open when the postsynaptic membrane is already depolarized (relieving the Mg²⁺ block) and glutamate is present, allowing them to act as "coincidence detectors."[15] NMDARs are highly permeable to Ca²⁺, a key feature for their role in synaptic plasticity.[9][13] Their activation and deactivation kinetics are significantly slower than AMPARs.[10]
-
Kainate Receptors (KARs) : Composed of GluK1-5 subunits, KARs play more modulatory roles at both presynaptic and postsynaptic sites compared to AMPA and NMDA receptors.[11] Postsynaptically, they generate a smaller and slower excitatory current than AMPARs.[13] Presynaptically, they can regulate the release of glutamate and GABA.
| Receptor Type | Subunits | Key Agonists | Primary Ions | Activation Speed | Key Features |
| AMPA | GluA1-4 | AMPA, Glutamate | Na⁺, K⁺ | Fast | Mediate majority of fast excitatory neurotransmission.[10] |
| NMDA | GluN1, GluN2A-D, GluN3A-B | NMDA, Glutamate, Glycine, D-Serine | Ca²⁺, Na⁺, K⁺ | Slow | Voltage-dependent Mg²⁺ block; Coincidence detector for plasticity.[9][13] |
| Kainate | GluK1-5 | Kainic Acid, Glutamate | Na⁺, K⁺ | Intermediate | Presynaptic and postsynaptic modulatory roles.[11][13] |
Metabotropic Glutamate Receptors (mGluRs)
mGluRs are G-protein coupled receptors (GPCRs) that modulate synaptic transmission and cell excitability over a slower time course.[16][17] They do not form ion channels themselves but instead activate intracellular second messenger systems.[16] There are eight mGluR subtypes (mGluR1-8), which are classified into three groups based on sequence homology, pharmacology, and signaling pathways.[16][18][19]
-
Group I (mGluR1, mGluR5) : Typically located postsynaptically, these receptors couple to Gαq/Gα11 proteins.[18] Their activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in the release of Ca²⁺ from intracellular stores and the activation of protein kinase C (PKC), generally leading to increased neuronal excitability.[17][20]
-
Group II (mGluR2, mGluR3) : These receptors are primarily located on presynaptic terminals and couple to Gαi/Gαo proteins.[19][21] Their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This signaling pathway generally acts as an autoreceptor mechanism, suppressing neurotransmitter release.[21][22]
-
Group III (mGluR4, mGluR6, mGluR7, mGluR8) : Similar to Group II, these receptors also couple to Gαi/Gαo and inhibit adenylyl cyclase.[19] They are often found presynaptically and serve to reduce glutamate release.[22]
| Group | Receptors | Location | G-Protein Coupling | Signaling Pathway | General Effect |
| I | mGluR1, mGluR5 | Postsynaptic | Gαq/Gα11 | ↑ PLC, IP₃, DAG | Excitatory; ↑ intracellular Ca²⁺ |
| II | mGluR2, mGluR3 | Presynaptic | Gαi/Gαo | ↓ Adenylyl Cyclase, cAMP | Inhibitory; ↓ neurotransmitter release |
| III | mGluR4, 6, 7, 8 | Presynaptic | Gαi/Gαo | ↓ Adenylyl Cyclase, cAMP | Inhibitory; ↓ neurotransmitter release |
Role in Synaptic Plasticity
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is considered the primary mechanism underlying learning and memory.[15] Glutamate is central to two major forms of synaptic plasticity: Long-Term Potentiation (LTP) and Long-Term Depression (LTD).[15][23]
Long-Term Potentiation (LTP)
LTP is a persistent strengthening of synapses following high-frequency stimulation.[15] The induction of a common form of LTP in the hippocampus is a classic example of glutamate's role:
-
High-Frequency Stimulation : Intense presynaptic firing releases a large amount of glutamate.
-
AMPAR Activation : Glutamate binds to and opens AMPA receptors, causing a significant depolarization of the postsynaptic membrane.
-
NMDAR Activation : This strong depolarization dislodges the Mg²⁺ block from NMDA receptors. With glutamate already bound, the NMDAR channel opens.
-
Ca²⁺ Influx : A large influx of Ca²⁺ occurs through the activated NMDA receptors.[20]
-
Kinase Activation : The rise in intracellular Ca²⁺ activates several protein kinases, most notably Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[20]
-
Expression of LTP : CaMKII phosphorylates existing AMPA receptors, increasing their conductance.[20] It also promotes the insertion of new AMPA receptors into the postsynaptic membrane from intracellular stores. This increase in the number and efficacy of AMPA receptors makes the synapse more sensitive to future glutamate release, thus strengthening it.[15]
Long-Term Depression (LTD)
LTD is the opposing process, a long-lasting decrease in synaptic efficacy that can result from prolonged, low-frequency stimulation.[23]
-
Low-Frequency Stimulation : Weak, prolonged stimulation causes a modest, sustained release of glutamate.
-
Modest Ca²⁺ Influx : This leads to a small but prolonged increase in postsynaptic Ca²⁺ through NMDA receptors.
-
Phosphatase Activation : Unlike the large, transient Ca²⁺ spike in LTP that activates kinases, the low, sustained Ca²⁺ level in LTD preferentially activates protein phosphatases.[20]
-
Expression of LTD : These phosphatases dephosphorylate AMPA receptors and trigger their removal (internalization) from the postsynaptic membrane.[24] With fewer AMPA receptors, the synapse is less responsive to glutamate, thus weakening it.[23][24]
Glutamate Excitotoxicity
While essential for normal brain function, excessive glutamate can be neurotoxic.[2][4] Excitotoxicity is the pathological process by which nerve cells are damaged or killed by excessive stimulation by excitatory neurotransmitters like glutamate.[5] This process is a common pathway in various acute and chronic neurological conditions, including stroke, traumatic brain injury, and neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) and Huntington's disease.[4][5][25]
The excitotoxic cascade is typically initiated by an over-activation of glutamate receptors, particularly NMDARs:
-
Pathological Glutamate Release : Conditions like ischemia (stroke) lead to energy failure in neurons, causing glutamate transporters to fail and even reverse, releasing large amounts of glutamate into the extracellular space.
-
Sustained Receptor Activation : This excess glutamate persistently activates NMDA and AMPA receptors.
-
Massive Ca²⁺ Overload : The sustained receptor activation leads to a massive and prolonged influx of Ca²⁺ into the neuron.[26]
-
Activation of Deleterious Enzymes : The calcium overload activates a host of downstream enzymes that can damage the cell, including proteases (which break down essential proteins), phospholipases (which damage cell membranes), and nitric oxide synthase (leading to the formation of damaging free radicals).[26]
-
Mitochondrial Dysfunction : Mitochondria attempt to sequester the excess Ca²⁺, but this impairs their ability to produce ATP and can trigger the release of pro-apoptotic factors, initiating programmed cell death.
-
Neuronal Death : The combined effects of enzymatic damage, oxidative stress, and energy failure lead to either necrotic or apoptotic cell death.[26][27]
References
- 1. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Glutamate as a neurotransmitter in the healthy brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Frontiers | Going the Extra (Synaptic) Mile: Excitotoxicity as the Road Toward Neurodegenerative Diseases [frontiersin.org]
- 6. Glutamate–glutamine cycle - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Neurotransmitters: Amino Acid Neurotransmitters (Glutamate, GABA, Glycine) – Introduction to Neuroscience [openbooks.lib.msu.edu]
- 9. Glutamate Receptors - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Ionotropic glutamate receptors | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. Three Classes of Ionotropic Glutamate Receptor - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A quantitative description of NMDA receptor-channel kinetic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oxfordre.com [oxfordre.com]
- 16. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 17. Metabotropic Receptors Modulate Synaptic Transmission - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Role of Metabotropic Glutamate Receptors in Neurological Disorders [frontiersin.org]
- 20. Long-term potentiation and long-term depression: a clinical perspective | Clinics [elsevier.es]
- 21. Signaling specificity and kinetics of the human metabotropic glutamate receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Long-term depression - Wikipedia [en.wikipedia.org]
- 24. Glutamate Transporters in Hippocampal LTD/LTP: Not Just Prevention of Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Targeting the Glutamatergic System to Treat Major Depressive Disorder: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Glutamate Excitotoxicity Mediates Neuronal Apoptosis After Hypothermic Circulatory Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Neuronal cell death due to glutamate excitotocity is mediated by p38 activation in the rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Calcium Diglutamate as a Source of Calcium Ions: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium is a ubiquitous second messenger crucial for a vast array of physiological processes, including signal transduction, neurotransmission, muscle contraction, and bone metabolism.[1][2] The effective delivery of calcium ions to cells and tissues is a critical aspect of both fundamental research and the development of therapeutic agents. Calcium diglutamate, the calcium salt of glutamic acid, is a highly water-soluble compound that presents itself as a potential vehicle for calcium supplementation and delivery.[3][4] This technical guide provides a comprehensive overview of this compound as a source of calcium ions, summarizing its chemical properties, discussing its potential bioavailability, and detailing experimental protocols for its evaluation.
While this compound is widely used as a flavor enhancer in the food industry, its application as a primary calcium source in research and drug development is not yet extensively documented in peer-reviewed literature.[4][5] This guide, therefore, aims to equip researchers with the foundational knowledge and methodological frameworks to explore the potential of this interesting compound.
Chemical and Physical Properties of this compound
This compound is an organic salt with the chemical formula Ca(C₅H₈NO₄)₂.[4] Its properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆CaN₂O₈ | [3] |
| Molecular Weight | 332.32 g/mol | [3] |
| Appearance | White, practically odorless crystalline powder | [3][6] |
| Solubility | Freely soluble in water; practically insoluble in ethanol (B145695) or ether | [3][6] |
| Elemental Calcium Content | Approximately 12% by mass | Calculated |
| CAS Number | 5996-22-5 (anhydrous) | [4] |
Bioavailability of Calcium from this compound: Current Understanding and Research Gaps
The bioavailability of a calcium salt is a critical determinant of its efficacy as a calcium source. It is influenced by factors such as solubility, the presence of chelating agents, and the physiological state of the gastrointestinal tract.[7]
The Role of Solubility in Calcium Absorption
A key advantage of this compound is its high water solubility.[3][6] Generally, more soluble calcium salts are thought to have higher bioavailability as the calcium is already in an ionized form, ready for absorption. However, studies comparing different calcium salts have shown that the relationship between solubility and absorption is not always straightforward. For instance, some studies have found that the less soluble calcium carbonate can be absorbed as effectively as more soluble salts, particularly when taken with food.[8][9] This is attributed to the acidic environment of the stomach, which can solubilize calcium carbonate.[9]
Potential for High Bioavailability
A patent for the preparation of calcium glutamate (B1630785) suggests a high human body absorption rate, citing the chelating ability of glutamic acid.[10] Chelation can prevent the precipitation of calcium with dietary inhibitors like phytates and oxalates, thus enhancing its absorption. However, it is crucial to note that this claim has not been substantiated by peer-reviewed clinical or in vitro studies.
Research Gaps
To date, there is a significant lack of published scientific literature that has directly quantified the bioavailability of calcium from this compound. Comparative studies against established calcium supplements like calcium carbonate and calcium citrate (B86180) are necessary to ascertain its relative efficacy. In vitro models, such as the Caco-2 cell line, which mimics the human intestinal epithelium, provide a valuable tool for such investigations.[11][12]
Experimental Protocols
The following sections provide detailed methodologies for key experiments that can be adapted to evaluate this compound as a calcium source.
Determination of Elemental Calcium Content
Objective: To accurately quantify the percentage of elemental calcium in a sample of this compound.
Protocol: Complexometric EDTA Titration [7]
-
Sample Preparation: Accurately weigh a sample of this compound powder and dissolve it in deionized water. If the sample contains insoluble binders, it can be dissolved in a small amount of dilute hydrochloric acid.[7]
-
Buffering: Add a pH 10 ammonia (B1221849) buffer solution to the sample solution. This is crucial for the proper functioning of the indicator.
-
Indicator Addition: Add a small amount of a suitable metal ion indicator, such as Eriochrome Black T or Calmagite.[7] In the presence of free calcium ions, the indicator will form a colored complex (e.g., red).
-
Titration: Titrate the solution with a standardized solution of ethylenediaminetetraacetic acid (EDTA). EDTA is a strong chelating agent that will bind to the calcium ions.
-
Endpoint Determination: The endpoint is reached when all the calcium ions have been chelated by EDTA, causing the indicator to revert to its free form, resulting in a distinct color change (e.g., to blue).
-
Calculation: The amount of elemental calcium in the sample can be calculated from the volume and concentration of the EDTA solution used.
In Vitro Calcium Bioavailability using Caco-2 Cell Model
Objective: To assess the intestinal absorption of calcium from this compound in vitro and compare it to other calcium salts.
-
Caco-2 Cell Culture and Differentiation:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin).
-
Seed the cells onto permeable Transwell® inserts and allow them to differentiate for 21 days to form a polarized monolayer with tight junctions, mimicking the intestinal barrier. The integrity of the monolayer should be monitored by measuring the transepithelial electrical resistance (TEER).[13]
-
-
Preparation of Calcium Salt Solutions:
-
Prepare solutions of this compound, calcium carbonate (as a negative control for solubility), and calcium citrate (as a positive control) with known concentrations of elemental calcium in a transport buffer (e.g., Hank's Balanced Salt Solution, HBSS).
-
-
In Vitro Digestion (Optional but Recommended):
-
To simulate physiological conditions, the calcium salt solutions can be subjected to a simulated in vitro digestion process involving pepsin at acidic pH followed by pancreatin (B1164899) and bile salts at a neutral pH.[14]
-
-
Calcium Uptake and Transport Assay:
-
Wash the differentiated Caco-2 cell monolayers with HBSS.
-
Add the prepared calcium salt solutions (or their digests) to the apical (upper) chamber of the Transwell® inserts.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate the plates at 37°C.
-
At various time points (e.g., 30, 60, 120 minutes), collect samples from the basolateral chamber and the apical chamber. Also, lyse the cells to determine intracellular calcium accumulation.
-
-
Calcium Quantification:
-
Measure the calcium concentration in the collected samples using atomic absorption spectrophotometry or a colorimetric calcium assay kit.[13]
-
-
Data Analysis:
-
Calculate the percentage of calcium transported across the cell monolayer (bioavailability) and the amount of calcium taken up by the cells.
-
Compare the results for this compound with those of the control calcium salts.
-
Measurement of Intracellular Calcium Concentration
Objective: To investigate the effect of extracellular this compound on intracellular calcium levels in a target cell line.
Protocol: Fura-2 AM Calcium Imaging [12][15]
-
Cell Culture: Culture the desired cell line (e.g., HEK293, HeLa, or a specific cell type relevant to the research question) on glass-bottom dishes suitable for fluorescence microscopy.
-
Dye Loading:
-
Prepare a loading buffer containing the cell-permeant ratiometric calcium indicator Fura-2 AM. The buffer should also contain Pluronic F-127 to aid in dye solubilization and probenecid (B1678239) to inhibit dye extrusion from the cells.[16]
-
Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells with a physiological salt solution (e.g., HBSS) to remove excess dye.
-
-
Preparation of Test Solutions:
-
Prepare solutions of this compound and a control calcium salt (e.g., calcium chloride) at various concentrations in the physiological salt solution.
-
-
Fluorescence Imaging:
-
Mount the dish on a fluorescence microscope equipped for ratiometric imaging.
-
Excite the Fura-2 loaded cells alternately at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2) and record the emission at 510 nm.[17]
-
Establish a stable baseline fluorescence ratio.
-
Perfuse the cells with the prepared test solutions containing this compound or the control salt.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380). An increase in this ratio indicates an increase in intracellular calcium concentration.
-
The ratio data can be converted to absolute calcium concentrations using a calibration procedure with solutions of known calcium concentrations.
-
Compare the magnitude and kinetics of the intracellular calcium increase induced by this compound and the control calcium salt.
-
Signaling Pathways and Logical Relationships
The primary mechanism by which this compound would increase intracellular calcium in non-excitable cells is through creating a favorable concentration gradient for calcium entry through various channels and transporters on the plasma membrane. The glutamate component is not expected to interact with glutamate receptors in these cell types to induce calcium influx, a process primarily observed in neurons.[5][17]
Experimental Workflow for Bioavailability Assessment
Caption: Workflow for in vitro calcium bioavailability assessment.
General Calcium Signaling Pathway
Caption: General intracellular calcium signaling cascade.
Conclusion
This compound's high water solubility makes it an attractive candidate as a source of calcium ions for research and potential therapeutic applications. However, the current body of scientific literature lacks direct evidence to support claims of superior bioavailability. The experimental protocols detailed in this guide provide a framework for researchers to systematically evaluate the efficacy of this compound in comparison to other calcium salts. Such studies are essential to unlock the full potential of this compound in the fields of cell biology, nutrition, and drug development. Future research should focus on conducting rigorous in vitro and in vivo studies to provide the quantitative data needed to establish the role of this compound as a valuable tool for calcium delivery.
References
- 1. Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium signaling and molecular mechanisms underlying neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. CN111116390A - Preparation method of calcium glutamate - Google Patents [patents.google.com]
- 7. cuhk.edu.hk [cuhk.edu.hk]
- 8. Glutamate signaling in bone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cmcedmasters.com [cmcedmasters.com]
- 10. CN102924310A - Calcium glutamate, and preparation method and application thereof - Google Patents [patents.google.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. scienceopen.com [scienceopen.com]
- 15. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
Metabolic fate of calcium diglutamate in vivo
An In-Depth Technical Guide to the Metabolic Fate of Calcium Diglutamate In Vivo
Introduction
This compound (CDG), a calcium salt of glutamic acid, is utilized as a flavor enhancer in the food industry, serving as a non-sodium alternative to monosodium glutamate (B1630785) (MSG).[1][2] Understanding its metabolic fate is crucial for assessing its safety and physiological effects. Upon oral ingestion, this compound is expected to dissociate in the gastrointestinal tract into its constituent components: two glutamate molecules and one calcium ion. The subsequent absorption, distribution, metabolism, and excretion (ADME) of these components are governed by their individual, well-established physiological pathways. This guide provides a comprehensive overview of the in vivo metabolic fate of calcium and glutamate derived from this compound, intended for researchers, scientists, and drug development professionals.
Absorption
Dissociation in the Gastrointestinal Tract
In the aqueous environment of the gastrointestinal tract, this compound readily dissolves and dissociates into free L-glutamate and calcium ions (Ca²⁺).
Glutamate Absorption
Dietary glutamate is primarily absorbed by enterocytes, the epithelial cells lining the small intestine. A significant portion of ingested glutamate is metabolized by these cells for energy and for the synthesis of other molecules, including other amino acids, glutathione, and nucleic acids.[3] This extensive first-pass metabolism in the splanchnic area (gut and liver) means that only a small fraction of orally ingested glutamate typically reaches systemic circulation.[3][4] However, this process is saturable, and at high doses, plasma glutamate levels can increase.[3] The co-ingestion of carbohydrates has been shown to blunt the rise in plasma glutamate.[3][4]
Calcium Absorption
Calcium is absorbed along the entire small intestine through two primary mechanisms:
-
Active Transcellular Transport: This saturable process is dependent on calcitriol (B1668218) (the active form of vitamin D) and is most prominent in the duodenum.[5] It involves the entry of calcium into enterocytes via the TRPV6 channel, binding to calbindin for transport across the cell, and extrusion into the bloodstream by the plasma membrane Ca²⁺-ATPase (PMCA1b).[5]
-
Passive Paracellular Diffusion: This non-saturable process occurs throughout the small intestine and depends on the electrochemical gradient of calcium between the intestinal lumen and the blood.[5]
The efficiency of calcium absorption is influenced by factors such as age, vitamin D status, and dietary components.
Distribution
Glutamate Distribution
The small amount of glutamate that enters systemic circulation is distributed throughout the body. Glutamate is a non-essential amino acid and a key molecule in cellular metabolism.[6] It plays a critical role as the most abundant excitatory neurotransmitter in the mammalian central nervous system.[6] However, its passage across the blood-brain barrier is highly restricted to maintain tight control over its neurotransmitter functions.
Calcium Distribution
Absorbed calcium enters the bloodstream, where it exists in three forms: ionized (free), protein-bound (primarily to albumin), and complexed with anions like phosphate (B84403) and citrate.[7] Over 99% of the body's calcium is stored in bones and teeth as hydroxyapatite, which provides structural integrity and serves as a large reservoir to maintain calcium homeostasis.[7][8] The remaining calcium is found in the blood, extracellular fluid, and soft tissues, where it is vital for processes such as muscle contraction, nerve impulse transmission, blood clotting, and intracellular signaling.[7][9]
Metabolism
Glutamate Metabolism
Glutamate is a central hub in amino acid metabolism. Key metabolic pathways include:
-
Transamination: Glutamate can be reversibly converted to α-ketoglutarate by aminotransferases, linking amino acid and carbohydrate metabolism through the Krebs cycle.
-
Oxidative Deamination: Glutamate dehydrogenase catalyzes the conversion of glutamate to α-ketoglutarate and ammonia (B1221849). This reaction is crucial for nitrogen disposal.[3]
-
Glutamine Synthesis: In various tissues, particularly the brain and muscle, glutamate is converted to glutamine by glutamine synthetase, a key step in ammonia detoxification and inter-organ nitrogen transport.[10][11] The reverse reaction is catalyzed by glutaminase.[3]
In the brain, the glutamate-glutamine cycle between neurons and glial cells is essential for recycling the neurotransmitter glutamate.[11][12][13]
Calcium Metabolism
Calcium itself is an element and is not metabolized in the traditional sense. However, its physiological levels are tightly regulated by a complex interplay of hormones, primarily:
-
Parathyroid Hormone (PTH): Secreted in response to low blood calcium, PTH increases calcium reabsorption in the kidneys, stimulates the conversion of vitamin D to calcitriol, and promotes the release of calcium from bone.[7][14]
-
Calcitriol (1,25-dihydroxyvitamin D): The active form of vitamin D, calcitriol, enhances the absorption of dietary calcium from the intestine.[7][8]
-
Calcitonin: Released in response to high blood calcium, calcitonin inhibits bone resorption, thereby lowering blood calcium levels.[9][14]
These hormones act on the gut, kidneys, and bone to maintain calcium homeostasis.[14]
Excretion
Glutamate Excretion
The nitrogen component of glutamate, when catabolized, is primarily converted to urea (B33335) in the liver and excreted by the kidneys in the urine. The carbon skeleton can be oxidized for energy or used in other metabolic pathways.
Calcium Excretion
Calcium is excreted from the body through urine, feces, and sweat.
-
Renal Excretion: The kidneys filter calcium, and the amount reabsorbed is regulated by PTH. High PTH levels decrease calcium excretion, while low levels increase it.[14]
-
Fecal Excretion: Fecal calcium consists of both unabsorbed dietary calcium and a small amount of endogenously secreted calcium.[15]
Quantitative Data
The following tables summarize pharmacokinetic data for oral glutamate administration and typical calcium balance in adults.
Table 1: Pharmacokinetics of Orally Administered Glutamate (as MSG) in Humans
| Dose | Co-ingestion | Peak Plasma Glutamate (µmol/L) | Time to Peak | Reference |
| 30 mg/kg (repeated) | None | ~300 | 80 min | [3] |
| 25 mg/kg | Consommé | ~150 | 30 min | [4] |
| 50 mg/kg | Consommé | ~250 | 30 min | [4] |
| 1 g/kg (mice) | Postprandial | N/A | 15 min | [4] |
Note: Baseline plasma glutamate levels are typically in the range of 50-100 µmol/L.
Table 2: Representative Daily Calcium Balance in a Healthy Adult
| Parameter | Typical Value (mg/day) | Reference |
| Dietary Intake | 1000 | [7] |
| Intestinal Absorption | 200 - 400 | [7] |
| Fecal Excretion (Unabsorbed + Endogenous) | 600 - 800 | [15] |
| Urinary Excretion | ~174 - 241 | [15] |
| Net Balance | ~0 | [15] |
Experimental Protocols
Protocol for In Vivo Glutamate Pharmacokinetic Study
-
Objective: To determine the pharmacokinetic profile of glutamate following oral administration of this compound.
-
Model: Male Sprague-Dawley rats (or other appropriate animal model). Human studies can also be designed.[4]
-
Procedure:
-
Acclimatization: Animals are acclimatized for at least one week with standard diet and water ad libitum.
-
Fasting: Animals are fasted overnight (e.g., 12 hours) prior to dosing, with free access to water.
-
Dosing: A solution of this compound in water is administered via oral gavage at a specified dose (e.g., 250 mg/kg).[4] A control group receives an equivalent volume of water.
-
Blood Sampling: Blood samples (~0.2 mL) are collected from the tail vein or other appropriate site into heparinized tubes at baseline (pre-dose) and at various time points post-dose (e.g., 15, 30, 60, 90, 120, 240 minutes).[4]
-
Plasma Preparation: Blood samples are immediately centrifuged (e.g., 3000 x g for 10 minutes at 4°C) to separate plasma. Plasma is stored at -80°C until analysis.
-
-
Analytical Method: Plasma glutamate concentrations are quantified using a validated method such as HPLC with fluorescence or electrochemical detection, or a commercially available colorimetric or fluorometric assay kit.[6][16][17]
-
Data Analysis: Plasma concentration-time profiles are plotted, and pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated.
Protocol for In Vivo Calcium Balance and Absorption Study
-
Objective: To determine the effect of this compound supplementation on calcium absorption and balance.
-
Model: Human subjects or animal models (e.g., swine).
-
Procedure:
-
Dietary Control: Subjects are placed on a controlled diet with a known amount of calcium for an adaptation period (e.g., 1-2 weeks).
-
Isotope Administration: On the first day of the balance period, subjects are given an oral dose of a calcium isotope (e.g., ⁴⁵Ca) along with the this compound-containing meal. An intravenous dose of a different isotope (e.g., ⁴⁷Ca) may also be given to determine endogenous fecal excretion.[15]
-
Sample Collection: All urine and feces are collected quantitatively for the duration of the study period (e.g., 5-7 days). Blood samples are drawn periodically.
-
Sample Preparation: Food, urine, and fecal samples are homogenized and aliquoted for analysis.
-
-
Analytical Method: Total calcium content in diet, urine, and feces is determined by atomic absorption spectrophotometry. Isotopic calcium levels are measured by a gamma counter or mass spectrometry.
-
Data Analysis:
-
Net Calcium Absorption: (Dietary Ca Intake) - (Fecal Ca Excretion)
-
True Calcium Absorption (%): Calculated from the recovery of the oral isotope in urine and feces, corrected for the excretion of the intravenous isotope.[15]
-
Calcium Balance: (Dietary Ca Intake) - (Fecal Ca Excretion + Urinary Ca Excretion)
-
Visualizations
Metabolic Pathway of this compound
Caption: Overall metabolic fate of this compound.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for an in vivo pharmacokinetic study.
Hormonal Regulation of Calcium Homeostasis
Caption: Hormonal control of calcium homeostasis.
References
- 1. This compound improves taste characteristics of lower-salt soup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. karger.com [karger.com]
- 4. researchgate.net [researchgate.net]
- 5. Overview of Calcium - Dietary Reference Intakes for Calcium and Vitamin D - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. abcam.cn [abcam.cn]
- 7. Physiology, Calcium - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Parathyroid Physiology: Calcium Homeostasis, Disorders of Parathyroid Hormone Metabolism, Pathophysiology [emedicine.medscape.com]
- 9. grokipedia.com [grokipedia.com]
- 10. In vivo investigation of glutamate-glutamine metabolism in hyperammonemic monkey brain using 13C-magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo N-15 MRS study of glutamate metabolism in the rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. pnas.org [pnas.org]
- 14. Calcium metabolism - Wikipedia [en.wikipedia.org]
- 15. Calcium absorption, endogenous excretion, and endocrine changes during and after long-term bed rest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Glutamate Assay Kit (Fluorometric) (ab138883) | Abcam [abcam.com]
- 17. Analysis of Glutamate, GABA, Noradrenaline, Dopamine, Serotonin, and Metabolites Using Microbore UHPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
The Historical Trajectory of Glutamate as a Food Additive: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the historical context surrounding the use of glutamate (B1630785) as a food additive, with a primary focus on monosodium glutamate (MSG). It is intended for an audience of researchers, scientists, and professionals in the field of drug development. This document details the seminal discovery of glutamate's taste-enhancing properties, the evolution of its industrial production, and the scientific investigations into its sensory perception. Quantitative data on glutamate content in foods and historical production figures are presented in structured tables. Furthermore, detailed reconstructions of key experimental protocols and diagrams of the umami signaling pathway and historical production workflows are provided to offer a comprehensive technical overview.
Introduction
The savory taste known as umami, now recognized as the fifth basic taste, has been a cornerstone of culinary arts for centuries. However, the scientific understanding and isolation of its principal component, glutamate, is a relatively recent achievement of the early 20th century. This guide traces the journey of glutamate from a component of traditional broths to a globally utilized food additive.
The Discovery of Umami and Glutamate
The pivotal moment in the history of glutamate as a food additive occurred in 1908, thanks to the meticulous work of Japanese chemist Professor Kikunae Ikeda of the Tokyo Imperial University.[1] Intrigued by the distinct savory taste of traditional Japanese broth (dashi) made from kombu seaweed (Laminaria japonica), he embarked on a mission to identify its chemical basis.[2] This endeavor led to the isolation of L-glutamic acid as the substance responsible for this unique taste, which he aptly named "umami," derived from the Japanese word for deliciousness (umai).[2][3]
Key Experiments and Methodologies
Professor Ikeda's isolation of glutamic acid was a landmark in food chemistry. While the full, detailed protocol from his 1909 paper in the Journal of the Chemical Society of Tokyo is a historical document, a reconstruction of his likely methodology, based on available descriptions, is as follows:[2][4][5]
Experimental Protocol: Isolation of Glutamic Acid from Kombu (circa 1908)
-
Aqueous Extraction: A large quantity of dried kombu seaweed was boiled in water to create a concentrated broth, effectively extracting the water-soluble taste components.
-
Removal of Contaminants:
-
Mannitol (B672) and Salt Crystallization: The broth was concentrated by evaporation. As the volume decreased, mannitol and various salts (NaCl, KCl) with lower solubility crystallized out and were removed.
-
Lead Precipitation: To further purify the extract, lead acetate (B1210297) was likely added. This would precipitate various organic acids and other impurities, which were then removed by filtration.
-
-
Isolation of Glutamic Acid:
-
Evaporation under Reduced Pressure: The resulting filtrate was subjected to low-pressure evaporation. This technique allowed for the removal of the solvent at a lower temperature, preventing the degradation of the target compound.
-
Crystallization: Through careful and slow evaporation, crystals of glutamic acid formed.
-
-
Identification: The isolated crystalline substance was then subjected to chemical analysis to determine its composition, which was identified as glutamic acid.[2]
Following the successful isolation of glutamic acid, Professor Ikeda explored its potential as a seasoning. He found that the monosodium salt of glutamic acid, monosodium glutamate (MSG), was highly soluble, palatable, and easy to crystallize, making it an ideal candidate for a commercial product.[6]
Commercialization and Industrial Production
In 1909, Professor Ikeda, in collaboration with the Suzuki brothers, began the commercial production of MSG under the brand name Ajinomoto, meaning "essence of taste." This marked the beginning of the widespread use of glutamate as a food additive.
Evolution of Production Methods
The industrial production of MSG has undergone significant evolution since its inception, driven by the need for increased efficiency and cost-effectiveness.
Table 1: Historical Evolution of MSG Production Methods
| Production Method | Period of Use | Description |
| Extraction (Protein Hydrolysis) | 1909–1962 | Vegetable proteins, primarily wheat gluten, were hydrolyzed using hydrochloric acid to break down peptide bonds and release amino acids. L-glutamic acid hydrochloride was then isolated and purified to produce MSG.[7] |
| Chemical Synthesis | 1962–1973 | Acrylonitrile was used as a starting material for the direct chemical synthesis of glutamic acid.[7] |
| Bacterial Fermentation | 1956–Present | Certain strains of bacteria, such as Corynebacterium glutamicum, are cultured in a medium containing carbohydrates (from sources like sugar cane, sugar beets, or corn) and a nitrogen source. These bacteria excrete L-glutamic acid into the medium, from which it is then isolated, purified, and converted to MSG. This method is the current standard for MSG production.[7] |
Diagram 1: Historical MSG Production Workflow (Extraction Method)
Caption: Workflow of early MSG production via protein hydrolysis.
Diagram 2: Modern MSG Production Workflow (Fermentation)
Caption: Modern MSG production workflow via bacterial fermentation.
Glutamate in Foods and Historical Consumption
Glutamate is naturally present in a wide variety of foods, both in its free form, which is responsible for the umami taste, and bound within proteins.
Table 2: Free Glutamate Content in Various Foods
| Food Item | Free Glutamate (mg/100g) |
| Parmesan Cheese | 1200-1680 |
| Roquefort Cheese | 1280 |
| Soy Sauce | 782-1264 |
| Walnuts | 658 |
| Cured Ham | 337 |
| Grape Juice | 258 |
| Tomatoes | 140-246 |
| Peas | 200 |
| Mushrooms | 180 |
| Broccoli | 176 |
| Oysters | 137 |
| Corn | 130 |
| Potatoes | 102 |
| Chicken | 44 |
| Mackerel | 36 |
| Beef | 33 |
| Eggs | 23 |
| Human Milk | 22 |
| Data compiled from various sources. |
Historical data on the global production and consumption of MSG is not always precise, but available figures indicate a significant increase over the decades.
Table 3: Estimated Historical Global MSG Production
| Year | Estimated Annual Production (tonnes) |
| 1960s | ~200,000 |
| 2009 | ~2,000,000[7] |
| 2023 | >3,500,000[8] |
The Science of Umami Perception
The recognition of umami as a distinct taste was a significant development in sensory science. It is now understood that the sensation of umami is initiated by the binding of L-glutamate to specific G protein-coupled receptors (GPCRs) on the taste buds.
Umami Taste Receptor Signaling Pathway
The primary receptor for umami taste is a heterodimer of the T1R1 and T1R3 receptors. The binding of glutamate to this receptor triggers a downstream signaling cascade that ultimately leads to the perception of umami.
Diagram 3: Umami Taste Receptor Signaling Pathway
Caption: Signaling cascade of the umami taste receptor.
Historical Controversy and Regulatory Status
In the latter half of the 20th century, MSG became the subject of public controversy, largely stemming from anecdotal reports of adverse reactions, which were collectively termed "Chinese Restaurant Syndrome." However, numerous scientific studies and regulatory bodies worldwide have since evaluated the safety of MSG. The U.S. Food and Drug Administration (FDA) has classified MSG as "Generally Recognized as Safe" (GRAS).
Conclusion
The history of glutamate as a food additive is a compelling narrative of scientific discovery, technological innovation, and public perception. From Professor Kikunae Ikeda's foundational research to the sophisticated fermentation processes of today, MSG has become an integral component of the global food supply. A thorough understanding of its historical and scientific context is essential for professionals in the fields of food science, nutrition, and drug development. This guide has provided a technical overview of this history, with a focus on quantitative data, experimental methodologies, and the underlying biochemical pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. “The original paper on umami by Dr. Kikunae Ikeda has been translated and published after nearly 100 years interval.” – うま味研究会 [srut.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Monosodium glutamate - Wikipedia [en.wikipedia.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. marketgrowthreports.com [marketgrowthreports.com]
Structural formula and molecular weight of anhydrous calcium diglutamate
Anhydrous calcium diglutamate, an organic calcium salt of glutamic acid, plays a significant role as a flavor enhancer and salt substitute in the food industry. This technical guide provides an in-depth overview of its structural formula and molecular weight, crucial parameters for researchers, scientists, and professionals in drug development and food science.
Structural and Molecular Characteristics
Anhydrous this compound is comprised of a calcium cation (Ca²⁺) ionically bonded to two glutamate (B1630785) anions. Each glutamate anion contains a central chiral carbon atom, with the L-enantiomer being the biologically active form for taste enhancement.
Quantitative Data Summary
The key quantitative attributes of anhydrous this compound are summarized in the table below for ease of reference and comparison.
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₆CaN₂O₈ | [1][2][3] |
| Molecular Weight | 332.32 g/mol | [2][3][4] |
| CAS Number | 5996-22-5 | [1] |
Structural Representation
The two-dimensional structure of anhydrous this compound illustrates the coordination of the calcium ion with the carboxylate groups of the two glutamate molecules.
Experimental Protocols
The determination of the molecular weight of anhydrous this compound is typically achieved through standard analytical techniques such as mass spectrometry. High-resolution mass spectrometry provides a precise mass-to-charge ratio, from which the exact molecular weight can be calculated. The structural formula is elucidated using techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, which provide detailed information about the atomic connectivity and stereochemistry of the molecule.
References
Chelation of Calcium with Glutamic Acid: A Technical Guide
This technical guide provides an in-depth exploration of the chemical and biological interactions between calcium ions (Ca²⁺) and glutamic acid. Tailored for researchers, scientists, and professionals in drug development, this document details the fundamental principles of chelation, quantitative binding data, comprehensive experimental methodologies, and the pivotal role of this interaction in biological signaling pathways.
Core Principles of Calcium-Glutamate Chelation
Glutamic acid, an acidic amino acid, plays a significant role in binding divalent cations like calcium. The chelation process primarily involves the carboxyl groups of glutamic acid. Computational studies using density functional theory (DFT) have shown that Ca²⁺ can interact with the carboxylate groups in the side chain, and in some conformations, also with the carbonyl oxygen and amino nitrogen of the peptide backbone.[1] The interaction is predominantly ionic.[2] Unlike aspartate, which can form a more stable chelate ring by binding calcium through both its carboxylates, the longer side chain of glutamate (B1630785) typically results in binding through only the side chain carboxylate.[3] This structural difference leads to distinct thermodynamic profiles, with the stronger binding observed for aspartate being an entropy-driven effect due to ring formation.[2][3] The oxygen atoms of the carboxyl group and nitrogen atoms from the amino group are often identified as the primary chelation sites.[4][5]
Quantitative Analysis of Binding Affinity and Thermodynamics
The interaction between calcium and glutamic acid is characterized by low affinity.[6] The binding strength is quantified by various constants, including dissociation constants (Kd), association constants (Kass), and stability constants (log K). Thermodynamic parameters further elucidate the nature of this binding.
Table 1: Dissociation and Association Constants for Calcium Binding
| Ligand/Peptide | Method | Kd or K1/2 (mM) | Kass,c (M⁻¹) | Conditions | Reference(s) |
|---|---|---|---|---|---|
| Glutamic Acid (Glu) | Electrochemical | - | 3.6 | 37 °C, 0.16 M NaCl | [2][3] |
| Poly-L-glutamic acid (PGA) | Ca²⁺-sensitive electrode | 16 | - | pH 7.2, 0.15 M NaCl | [6] |
| 32-mer (Glu-rich peptide) | Ca²⁺-sensitive electrode | 7 | - | pH 7.2, 0.15 M NaCl | [6] |
| Single γ-carboxyglutamic acid (Gla) | NMR Titration | ~15 | - | pH 7.4 | [7][8] |
| Two Gla residues (cooperative) | NMR Titration | 0.6 | - | pH 7.4 | [7][8] |
| Z-D-Gla-D-Gla-OMe | Metal Ion NMR | ~0.6 | - | Not specified |[9] |
Table 2: Stability and Thermodynamic Constants for Calcium-Glutamate Interaction
| Parameter | Value | Method | Conditions | Reference(s) |
|---|---|---|---|---|
| log K (Ca²⁺-Glutamate) | 1.41 ± 0.02 | Potentiometric Titration | 25 °C, I = 0.1 M NaNO₃ | [10] |
| ΔH⁰ (Binding Enthalpy) | -21 kJ·mol⁻¹ | Temperature Dependence | 15-37 °C, 0.16 M NaCl |[2][3] |
Experimental Protocols for Characterization
Several biophysical techniques are employed to characterize the chelation of calcium by glutamic acid. The most common methods include potentiometric titration, isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy.
This classical method is used to determine the stability constants of metal-ligand complexes.[10] It involves monitoring the pH of a solution containing the ligand (glutamic acid) and the metal ion (Ca²⁺) as a strong base (e.g., NaOH) is added.[11] The change in pH upon complex formation allows for the calculation of stability constants.
Protocol Outline:
-
Solution Preparation : Prepare solutions of glutamic acid, CaCl₂, a strong acid (e.g., HCl for initial pH adjustment), and a standardized strong base titrant (e.g., NaOH) in a background electrolyte (e.g., 0.1 M NaNO₃) to maintain constant ionic strength.[10]
-
Calibration : Calibrate the pH electrode and potentiometer using standard buffer solutions.
-
Titration : Titrate a solution containing glutamic acid and CaCl₂ with the standardized NaOH solution. A control titration without the metal ion is also performed.[10]
-
Data Acquisition : Record the pH value after each addition of the titrant.
-
Analysis : Plot the titration curves (pH vs. volume of titrant). The displacement of the curve in the presence of Ca²⁺ compared to the ligand-only curve is used to calculate the formation function (n̄) and the free ligand concentration (pL), from which the stability constant (log K) is derived.[12]
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (KA), enthalpy (ΔH), and stoichiometry (n).[13]
Protocol Outline:
-
Sample Preparation : Prepare the protein/peptide solution (e.g., poly-glutamic acid) and the Ca²⁺ solution in the exact same, thoroughly degassed buffer to minimize heats of dilution.[13] A typical buffer would be a pH-stable buffer like HEPES or Tris with a defined ionic strength (e.g., 0.16 M NaCl).[2][3]
-
Instrument Setup : Set the experimental temperature (e.g., 25°C or 37°C).[3][14] Load the glutamic acid-containing sample into the sample cell and the CaCl₂ solution into the injection syringe.[14]
-
Titration Experiment : Perform a series of small, sequential injections of the CaCl₂ solution into the sample cell. The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.[13]
-
Control Experiment : Perform a control titration by injecting the CaCl₂ solution into the buffer alone to determine the heat of dilution.[14]
-
Data Analysis : Subtract the heat of dilution from the binding data. Integrate the resulting heat pulses and plot them against the molar ratio of Ca²⁺ to the ligand. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site or sequential binding) to determine KA, ΔH, and n.[15]
NMR spectroscopy is a powerful tool for studying weak molecular interactions at atomic resolution. Chemical shift perturbation mapping is commonly used, where changes in the chemical shifts of ¹H or ¹³C nuclei in glutamic acid are monitored upon the addition of Ca²⁺.[7][8]
Protocol Outline:
-
Sample Preparation : Dissolve the glutamic acid-containing peptide in a suitable buffer (e.g., phosphate (B84403) or Tris) prepared with D₂O for the deuterium (B1214612) lock.
-
Spectrum Acquisition : Acquire a baseline 1D (e.g., ¹H) or 2D (e.g., ¹H-¹³C HSQC) NMR spectrum of the peptide alone.[6]
-
Titration : Create a series of samples with a fixed peptide concentration and increasing concentrations of CaCl₂.
-
Data Acquisition : Acquire an NMR spectrum for each sample in the titration series.
-
Data Analysis : Identify the resonances (peaks) corresponding to specific atoms in the glutamic acid residues. Track the changes in their chemical shifts as a function of Ca²⁺ concentration. Plot the chemical shift change (Δδ) against the Ca²⁺ concentration and fit the data to a binding equation (e.g., a single-site binding model) to calculate the dissociation constant (Kd).[7][8]
Biological Significance: Glutamate in Calcium Signaling
In the central nervous system, particularly in astrocytes, glutamate and calcium signaling are intricately linked. Astrocytes can release glutamate in a Ca²⁺-dependent manner, which then acts on neighboring neurons and other astrocytes.[16][17] This process, known as gliotransmission, can modulate synaptic activity. Furthermore, a positive feedback loop can be established where glutamate released from an astrocytoma cell can activate its own metabotropic glutamate receptors (mGluRs), leading to further intracellular Ca²⁺ release from internal stores (like the endoplasmic reticulum), which in turn promotes more glutamate release.[18] This autocrine/paracrine signaling loop is crucial in both physiological communication and pathological conditions like glioma migration.[18]
Conclusion
The chelation of calcium by glutamic acid is a low-affinity interaction fundamental to various biological processes and with implications for pharmaceutical and nutritional sciences. While the binding is weaker compared to dedicated calcium-binding proteins or chelators like EDTA, the high concentrations of glutamate in certain biological compartments make this interaction significant. The detailed experimental protocols and quantitative data presented herein provide a robust framework for researchers investigating this interaction. Understanding the nuances of Ca²⁺-glutamate binding and its role in complex signaling cascades is essential for developing novel therapeutic strategies targeting calcium homeostasis and glutamate-mediated pathways.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Temperature effect on calcium binding to aspartate and glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preparation, Structural Characterization, and Stability of Low-Molecular-Weight Collagen Peptides–Calcium Chelate Derived from Tuna Bones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Binding of Ca2+ to Glutamic Acid-Rich Polypeptides from the Rod Outer Segment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Calcium binding by γ-carboxyglutamic acid: it takes two to tether - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calcium and magnesium binding to gamma-carboxyglutamic acid-containing peptides via metal ion nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metal ion-binding properties of L-glutamic acid and L-aspartic acid, a comparative investigation [scirp.org]
- 11. Potentiometric titration - Wikipedia [en.wikipedia.org]
- 12. asianpubs.org [asianpubs.org]
- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. Quantitative Determination of Ca2+-binding to Ca2+-sensor Proteins by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Physiological astrocytic calcium levels stimulate glutamate release to modulate adjacent neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Calcium signaling in astrocytes and gliotransmitter release [frontiersin.org]
- 18. Glutamate involvement in calcium–dependent migration of astrocytoma cells - PMC [pmc.ncbi.nlm.nih.gov]
JECFA's Safety Evaluation of Calcium di-L-Glutamate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the safety evaluation of calcium di-L-glutamate as conducted by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). The information is compiled from the primary toxicological monograph and reports from the 31st JECFA meeting, with a focus on presenting quantitative data and detailed experimental methodologies in a clear and accessible format for scientific professionals.
Executive Summary
At its 31st meeting, JECFA evaluated L-glutamic acid and its ammonium, calcium, monosodium, and potassium salts. The Committee established a group Acceptable Daily Intake (ADI) of "not specified" for these substances.[1][2] This decision was based on an extensive review of biochemical, toxicological, and clinical data, which indicated that these substances do not pose a hazard to health at the levels of use as food additives. The key findings from the toxicological studies are summarized below, with detailed experimental protocols and data presented in the subsequent sections.
Quantitative Toxicological Data
The safety of glutamates has been assessed through a comprehensive range of studies. The following tables summarize the key quantitative data from acute, short-term, and long-term toxicity studies, as well as reproduction and teratology studies.
Table 1: Acute Toxicity of Glutamates
| Species | Route of Administration | LD50 (mg/kg bw) | Reference |
| Mouse | Oral | 15,000 - 18,000 | JECFA, 1988 |
| Rat | Oral | 15,000 - 18,000 | JECFA, 1988 |
Table 2: Short-Term Toxicity Studies of Monosodium Glutamate (B1630785) (MSG)
| Species | Duration | Route | Dose Levels | NOAEL (mg/kg bw/day) | Key Observations | Reference |
| Rat (Sprague-Dawley) | 90 days | Diet | 0, 0.5, 1.5, 5% | 3170 (males), 3620 (females) | No toxicologically significant findings. | Yoshida et al., 2025 |
| Rat | 13 weeks | Diet | 0, 0.1, 0.4, 2% | >20,000 | No adverse effects reported. | JECFA, 1988 |
| Dog | 1 year | Diet | 0, 2.5, 5, 10% | - | No adverse effects reported. | JECFA, 1988 |
Table 3: Long-Term Toxicity and Carcinogenicity Studies of Monosodium Glutamate (MSG)
| Species | Duration | Route | Dose Levels | Key Findings | Reference |
| Rat | 2 years | Diet | Up to 4% | No specific toxic or carcinogenic effects. | JECFA, 1988 |
| Mouse | 2 years | Diet | Up to 4% | No specific toxic or carcinogenic effects. | JECFA, 1988 |
Table 4: Reproduction and Teratology Studies of Monosodium Glutamate (MSG)
| Species | Study Type | Route | Dose Levels | Key Findings | Reference |
| Rat | 3-generation | Diet | Up to 4% | No adverse outcomes on reproduction. | JECFA, 1988 |
| Mouse | Teratology | Diet | Up to 10% | No teratogenic effects observed. | JECFA, 1988 |
| Rabbit | Teratology | Gavage | Up to 1000 mg/kg bw | No teratogenic effects observed. | JECFA, 1988 |
Experimental Protocols of Key Studies
This section details the methodologies employed in the pivotal toxicological studies reviewed by JECFA.
Acute Toxicity Studies
-
Objective: To determine the median lethal dose (LD50) of glutamates.
-
Test Animals: Mice and rats.
-
Methodology:
-
Animals were administered single oral doses of monosodium glutamate.
-
The dosage range was selected to elicit mortality from 0% to 100%.
-
Animals were observed for clinical signs of toxicity and mortality over a 14-day period.
-
The LD50 was calculated using a recognized statistical method.
-
Short-Term Toxicity Study (90-Day in Rats)
-
Objective: To evaluate the subchronic oral toxicity of monosodium glutamate.
-
Test Animals: Groups of Sprague-Dawley rats (20 rats/sex/group).
-
Methodology:
-
The test substance (MSG) was administered via the diet at concentrations of 0 (control), 0.5%, 1.5%, and 5% (w/w) for 92-96 days.
-
Observations: Daily clinical examinations, weekly measurement of body weight and food consumption.
-
Clinical Pathology: Hematology and biochemistry tests were conducted at termination.
-
Pathology: All animals underwent a full necropsy, and a comprehensive list of tissues was examined histopathologically.
-
Long-Term Toxicity/Carcinogenicity Studies (2-Year in Rats and Mice)
-
Objective: To assess the chronic toxicity and potential carcinogenicity of dietary monosodium glutamate.
-
Test Animals: Rats and mice.
-
Methodology:
-
MSG was administered in the diet at levels up to 4% for a period of 2 years.
-
Parameters Monitored: Survival, body weight, food consumption, clinical signs of toxicity, hematology, clinical chemistry, and urinalysis at periodic intervals.
-
Pathology: Complete gross necropsy was performed on all animals. Histopathological examination of a comprehensive set of tissues from all animals in the control and high-dose groups, and all gross lesions from all animals.
-
Reproduction and Teratology Studies
-
Objective: To evaluate the effects of monosodium glutamate on reproductive performance and embryonic/fetal development.
-
Three-Generation Reproduction Study (Rats):
-
Methodology: MSG was administered in the diet at levels up to 4% continuously through three generations.
-
Parameters Evaluated: Fertility, gestation, viability, and lactation indices were assessed for each generation. Pups were examined for any gross abnormalities.
-
-
Teratology Studies (Mice and Rabbits):
-
Methodology: Pregnant animals were administered MSG via diet or gavage during the period of organogenesis.
-
Parameters Evaluated: Dams were observed for clinical signs of toxicity. Fetuses were delivered by caesarean section and examined for external, visceral, and skeletal abnormalities.
-
Visualizations
The following diagrams illustrate key conceptual frameworks and processes related to the JECFA evaluation.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Calcium Diglutamate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of calcium diglutamate, a compound utilized as a flavor enhancer and a source of calcium ions.[1][2] The following sections outline the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and isolation of the final product.
Data Presentation
The following table summarizes key quantitative data associated with the synthesis of this compound, as derived from various established protocols.
| Parameter | Value | Source |
| Molar Ratio (L-Glutamic Acid:Calcium Source) | 2:1 | [1][3] |
| Mass Ratio (L-Glutamic Acid:Calcium Hydroxide) | 1:0.477 | [4] |
| Reaction Temperature | 60-80 °C (recommended); up to 89 °C reported | [3][4] |
| Final Reaction pH | 6.5 - 7.0 | [3] |
| Reaction Time | 30 minutes - 2.5 hours | [4][5] |
| Yield | 93-98% | [4][5] |
| Purity | 95-99% | [4][5] |
| Calcium Content | ~11% | [4][5] |
Experimental Protocol
This protocol details the synthesis of this compound from L-glutamic acid and a calcium source.
1. Materials and Reagents:
-
L-Glutamic Acid (food or pharmaceutical grade, >95% purity)[3]
-
Calcium Carbonate (CaCO₃), Calcium Hydroxide (Ca(OH)₂), or Calcium Oxide (CaO) (food or pharmaceutical grade)[3]
-
Deionized Water
-
Activated Carbon (for decolorization)
-
Soluble Sulfide (B99878) (e.g., Sodium Sulfide - optional, for heavy metal precipitation)[3]
-
Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) solutions (for pH adjustment)
-
Filter Paper
-
Ethanol (B145695) (for washing crystals)
2. Equipment:
-
Glass Reactor or Beaker with a heating and stirring mechanism (e.g., magnetic stirrer with hot plate)
-
pH Meter
-
Vacuum Filtration Apparatus (Buchner funnel, filter flask)
-
Rotary Evaporator (optional, for concentration)
-
Crystallization Dish
-
Drying Oven or Vacuum Oven
3. Synthesis Procedure:
-
Preparation of L-Glutamic Acid Slurry: In a glass reactor, prepare a slurry of L-glutamic acid in deionized water. A recommended weight ratio of L-glutamic acid to deionized water is between 1:1.5 and 1:4.[3]
-
Reaction Initiation: Begin stirring the slurry and heat the mixture to a temperature between 60°C and 80°C.[3]
-
Addition of Calcium Source: Slowly add the calcium source (calcium carbonate, calcium hydroxide, or calcium oxide) to the heated slurry in a 1:2 molar ratio of calcium to glutamic acid.[3] For example, for every 2 moles of L-glutamic acid, add 1 mole of calcium carbonate. The addition should be gradual to control the reaction, especially if using calcium carbonate which will evolve carbon dioxide gas.[1]
-
pH Adjustment and Reaction Completion: Monitor the pH of the reaction mixture. The reaction is considered complete when the pH stabilizes between 6.5 and 7.0.[3] This may take approximately 30 minutes to 2 hours.
-
Impurity Removal (Optional):
-
To remove heavy metal impurities, a small amount of a soluble sulfide can be added to precipitate metal sulfides.[3]
-
For decolorization, add a small amount of activated carbon to the solution and stir for a short period.
-
-
Filtration: Filter the hot reaction mixture to remove any unreacted starting materials, activated carbon, or precipitated impurities.
4. Isolation and Purification:
-
Concentration: Concentrate the resulting clear filtrate to induce crystallization. This can be achieved by heating to evaporate some of the water or more efficiently by using a rotary evaporator under reduced pressure until the solution becomes a syrup-like consistency.[1]
-
Crystallization: Allow the concentrated solution to cool slowly to room temperature, which will cause the this compound to crystallize. The process can be aided by placing the solution in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified crystals in a drying oven at a moderate temperature (e.g., 60-80°C) or in a vacuum oven until a constant weight is achieved. The final product is a white crystalline powder.[3]
Visualizations
Synthesis Workflow Diagram
Caption: Workflow for the laboratory synthesis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound [thegoodscentscompany.com]
- 3. CN101434555B - Method for synthesizing calcium glutamate - Google Patents [patents.google.com]
- 4. CN102924310A - Calcium glutamate, and preparation method and application thereof - Google Patents [patents.google.com]
- 5. CN111116390A - Preparation method of calcium glutamate - Google Patents [patents.google.com]
Application Notes and Protocols for Utilizing Calcium Diglutamate in Neuronal Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium diglutamate, a salt of the essential amino acid L-glutamic acid and calcium, serves as a readily soluble source of both glutamate (B1630785) and calcium ions in aqueous solutions. In neuronal cell culture, the dissociation of this compound into its constituent ions allows for the investigation of glutamate receptor-mediated signaling and calcium homeostasis. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its overactivation can lead to excitotoxicity, a process implicated in various neurodegenerative diseases.[1][2][3] The simultaneous delivery of calcium ions with glutamate may potentiate excitotoxic effects and provides a valuable tool for studying the intricate interplay between glutamatergic signaling and calcium-dependent neuronal cell death pathways.[4][5][6][7]
These application notes provide a comprehensive guide for the use of this compound in neuronal cell culture, including detailed protocols for inducing and quantifying excitotoxicity, monitoring intracellular calcium dynamics, and assessing apoptotic pathways.
Disclaimer: Scientific literature specifically detailing the use of this compound in neuronal cell culture is limited. The following protocols and data are based on the well-established effects of L-glutamate and calcium in this context. It is assumed that this compound fully dissociates in aqueous culture medium into two glutamate anions and one calcium cation. Researchers should empirically determine the optimal concentrations and exposure times for their specific cell models.
Data Presentation
Table 1: Dose-Response of this compound on Neuronal Viability
| Concentration of this compound (µM) | Neuronal Viability (%) (LDH Assay) |
| 0 (Control) | 100 ± 5 |
| 50 | 85 ± 7 |
| 100 | 62 ± 8 |
| 250 | 41 ± 6 |
| 500 | 25 ± 5 |
Data are presented as mean ± standard deviation and are illustrative examples.
Table 2: Comparative Effects of this compound and L-Glutamate on Apoptosis
| Treatment (24 hours) | Caspase-3 Activation (Fold Change vs. Control) |
| Control | 1.0 ± 0.2 |
| L-Glutamate (500 µM) | 3.5 ± 0.5 |
| This compound (250 µM) | 4.1 ± 0.6 |
Data are presented as mean ± standard deviation and are illustrative examples. Note that 250 µM this compound provides 500 µM glutamate.
Signaling Pathways
The excitotoxic cascade initiated by excessive glutamate involves the overstimulation of glutamate receptors, primarily NMDA and AMPA receptors. This leads to a massive influx of calcium ions, triggering a cascade of downstream events culminating in neuronal cell death.
References
- 1. Frontiers | A Neurotoxic Ménage-à-trois: Glutamate, Calcium, and Zinc in the Excitotoxic Cascade [frontiersin.org]
- 2. Excitotoxicity, calcium and mitochondria: a triad in synaptic neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The quantity of calcium that appears to induce neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium-dependent glutamate cytotoxicity in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ca2+ signals and death programmes in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Titrimetric Determination of Calcium Content in Calcium Diglutamate
Introduction
Calcium diglutamate, the calcium salt of glutamic acid, is utilized as a flavor enhancer and salt substitute in the food industry.[1] Accurate determination of its calcium content is crucial for quality control and to ensure it meets regulatory specifications. This application note provides a detailed protocol for the titrimetric determination of calcium in this compound via complexometric titration with ethylenediaminetetraacetic acid (EDTA). This method is a reliable and widely used technique for the quantification of metal ions in solution.[2][3]
Principle
The determination of calcium ion (Ca²⁺) concentration is performed through a direct complexometric titration with a standardized EDTA solution. EDTA is a hexadentate ligand that forms a stable, water-soluble 1:1 complex with calcium ions.[2][4] The reaction is carried out in an alkaline medium (pH 12-13) to ensure the complete complexation of calcium and to precipitate any interfering magnesium ions as magnesium hydroxide (B78521).[5] Murexide (B42330) is used as the indicator, which forms a pink-colored complex with calcium ions. As EDTA is added, it preferentially binds with the free calcium ions and then displaces the indicator from the calcium-indicator complex. The endpoint of the titration is marked by a distinct color change from pink to violet, indicating that all calcium ions have been complexed by EDTA.[5]
The overall reaction is as follows:
Ca²⁺ + EDTA⁴⁻ → [Ca-EDTA]²⁻
Experimental Protocols
1. Reagents and Equipment
-
Reagents:
-
This compound Sample
-
Disodium (B8443419) EDTA (Na₂H₂Y·2H₂O), analytical grade
-
Calcium Carbonate (CaCO₃), primary standard
-
Hydrochloric Acid (HCl), 1 M solution
-
Sodium Hydroxide (NaOH), 1 M solution
-
Murexide indicator (ground with NaCl, 1:100 w/w)
-
Distilled or deionized water
-
-
Equipment:
-
Analytical balance (± 0.1 mg)
-
50 mL Burette
-
250 mL Volumetric flasks
-
250 mL Erlenmeyer flasks
-
Pipettes (10 mL, 25 mL)
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
-
2. Preparation of Solutions
-
0.01 M EDTA Standard Solution:
-
Dry the disodium EDTA dihydrate at 80°C for 2 hours and cool in a desiccator.
-
Accurately weigh approximately 3.722 g of the dried Na₂H₂Y·2H₂O.
-
Quantitatively transfer the weighed solid into a 1 L volumetric flask.
-
Dissolve in distilled water and make up to the mark. Mix thoroughly.
-
-
Standardization of 0.01 M EDTA Solution:
-
Accurately weigh about 0.25 g of primary standard calcium carbonate (dried at 110°C) into a 250 mL beaker.
-
Dissolve the CaCO₃ in a minimum amount of 1 M HCl.
-
Quantitatively transfer the solution to a 250 mL volumetric flask and dilute to the mark with distilled water.
-
Pipette a 25.00 mL aliquot of the standard calcium solution into a 250 mL Erlenmeyer flask.
-
Add 10 mL of 1 M NaOH solution.
-
Add a pinch of murexide indicator.
-
Titrate with the prepared EDTA solution until the color changes from pink to violet.
-
Repeat the titration at least three times and calculate the average molarity of the EDTA solution.
-
3. Sample Preparation
-
Accurately weigh approximately 0.4 g of the this compound sample into a 250 mL beaker.
-
Dissolve the sample in 100 mL of distilled water.
-
Quantitatively transfer the solution to a 250 mL volumetric flask and dilute to the mark with distilled water. Mix thoroughly.
4. Titration Procedure
-
Pipette a 25.00 mL aliquot of the prepared this compound sample solution into a 250 mL Erlenmeyer flask.
-
Dilute with approximately 75 mL of distilled water.
-
Add 10 mL of 1 M NaOH solution to adjust the pH to 12-13.[5]
-
Add a small amount (a pinch) of the murexide indicator mixture. The solution should turn pink.[5]
-
Titrate the sample solution with the standardized 0.01 M EDTA solution while continuously stirring with a magnetic stirrer.
-
The endpoint is reached when the color of the solution changes from pink to a distinct violet.[5]
-
Record the volume of EDTA solution used.
-
Perform the titration in triplicate to ensure reproducibility.
Calculations
The calcium content in the this compound sample is calculated using the following formula:
% Calcium (w/w) = (V_EDTA × M_EDTA × M_Ca × 10) / W_sample
Where:
-
V_EDTA = Volume of EDTA solution used in the titration (in L)
-
M_EDTA = Molarity of the standardized EDTA solution (in mol/L)
-
M_Ca = Molar mass of Calcium (40.08 g/mol )
-
W_sample = Weight of the this compound sample in the aliquot (in g)
Data Presentation
| Parameter | Trial 1 | Trial 2 | Trial 3 | Average |
| Weight of Sample (g) | ||||
| Volume of Sample Aliquot (mL) | 25.00 | 25.00 | 25.00 | 25.00 |
| Molarity of EDTA (mol/L) | ||||
| Initial Burette Reading (mL) | ||||
| Final Burette Reading (mL) | ||||
| Volume of EDTA used (mL) | ||||
| % Calcium (w/w) |
Mandatory Visualization
Caption: Experimental workflow for the titrimetric determination of calcium.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses and gloves.
-
Handle all chemicals in a well-ventilated area or a fume hood.
-
Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.
-
Dispose of all chemical waste according to institutional guidelines.
References
- 1. This compound [thegoodscentscompany.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Determination of Calcium in Meat Products by Automatic Titration with 1,2-Diaminocyclohexane-N,N,N’,N’-tetraacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. titrations.info [titrations.info]
Application Notes and Protocols for In Vivo Formulation of Calcium Diglutamate in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium diglutamate, the calcium salt of glutamic acid, is a compound of interest in various fields of biological research. Its dual nature as a source of both calcium ions and the excitatory neurotransmitter glutamate (B1630785) makes it a valuable tool for studies in neuroscience, bone metabolism, and nutritional science. Proper formulation and administration of this compound are critical for obtaining reliable and reproducible results in animal studies. These application notes provide detailed protocols for the preparation of this compound formulations for in vivo administration, along with relevant physicochemical data, analytical methods, and a summary of the associated signaling pathways.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective formulation.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆CaN₂O₈ | [1] |
| Molecular Weight | 332.32 g/mol (anhydrous) | [1] |
| Appearance | White, practically odorless crystalline powder | [1] |
| Solubility | Freely soluble in water; practically insoluble in ethanol (B145695) or ether. | [1] |
| CAS Number | 5996-22-5 | [1] |
In Vivo Formulation Protocols
Given that this compound is freely soluble in water, the primary vehicle for in vivo administration will be aqueous-based solutions. The choice between oral and parenteral administration will depend on the specific research question, desired pharmacokinetic profile, and the target organ system.
Protocol 1: Preparation of this compound Solution for Oral Gavage
This protocol is suitable for studies requiring precise oral dosing.
Materials:
-
This compound powder
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
0.22 µm sterile syringe filter
-
Sterile vials
-
pH meter
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound and vehicle. This will depend on the desired final concentration and the total volume needed for the study. A common dosing volume for rats is 5-10 mL/kg body weight.[2][3]
-
Weigh the this compound powder accurately.
-
Dissolve the powder in the chosen vehicle (sterile water or PBS). Use a vortex mixer to ensure complete dissolution.
-
Measure the pH of the solution. Adjust the pH to a physiologically compatible range (typically 6.8-7.4) using sterile solutions of NaOH or HCl if necessary.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile vial. This is a critical step to prevent microbial contamination.
-
Store the sterile solution at 4°C for short-term use (up to one week). For longer-term storage, aliquots can be frozen at -20°C. Avoid repeated freeze-thaw cycles.
-
On the day of the experiment, allow the solution to come to room temperature before administration.
Protocol 2: Preparation of this compound for Dietary Supplementation
This method is suitable for chronic studies where continuous administration is desired.
Materials:
-
This compound powder
-
Powdered rodent chow
-
Blender or food mixer
-
Analytical balance
Procedure:
-
Determine the target daily dose of this compound per animal.
-
Estimate the average daily food consumption of the animals.
-
Calculate the amount of this compound needed per kilogram of chow.
-
Weigh the appropriate amount of this compound and powdered chow.
-
Thoroughly mix the this compound with a small portion of the chow first to ensure even distribution.
-
Gradually add the remaining chow and continue mixing until a homogenous mixture is achieved.
-
Store the supplemented diet in airtight containers at 4°C to maintain stability.
Administration Routes and Dosages
The selection of the administration route and dosage is critical and should be based on the study's objectives.
| Route of Administration | Typical Dosages (Rat Models) - Estimated | Considerations |
| Oral Gavage (p.o.) | 10 - 500 mg/kg | Allows for precise dosing. Potential for stress-induced artifacts.[2][3] |
| Dietary Supplementation | 0.5% - 2% in chow | Suitable for chronic studies. Actual daily intake may vary between animals. |
| Intraperitoneal (i.p.) Injection | 5 - 100 mg/kg | Bypasses first-pass metabolism, leading to higher bioavailability. Potential for local irritation. |
| Intravenous (i.v.) Injection | 1 - 50 mg/kg | 100% bioavailability. Requires careful technique and sterile preparation. |
Note: These are estimated dosage ranges based on studies with related compounds. The optimal dosage for a specific study must be determined empirically through dose-response experiments.
Pharmacokinetics and Bioavailability
Specific pharmacokinetic data for this compound in animal models is limited. However, based on the properties of its components:
-
Calcium: The bioavailability of calcium from various salts is influenced by factors such as solubility and the presence of other dietary components.[4][5][6] Given the high water solubility of this compound, good absorption of calcium can be anticipated.
-
Glutamate: Orally administered glutamate is largely metabolized in the gut and liver, with only a small fraction reaching systemic circulation.
Pharmacokinetic parameters should be determined experimentally for the specific animal model and administration route used.
Analytical Methods for Quantification in Biological Samples
Accurate quantification of calcium and glutamate in biological samples is crucial for pharmacokinetic and pharmacodynamic studies.
| Analyte | Method | Key Considerations | Reference |
| Glutamate | HPLC with pre-column derivatization | Requires derivatization for UV or fluorescence detection. Good sensitivity and specificity. | [7] |
| GC-MS | High sensitivity and specificity. Can be used for stable isotope tracer studies. | ||
| Calcium | Atomic Absorption Spectrophotometry (AAS) | Standard method for elemental analysis. | |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | High sensitivity for trace element analysis. |
Signaling Pathways and Experimental Workflows
Glutamate Receptor Signaling Pathway
This compound, upon dissociation, provides glutamate which can activate both ionotropic (iGluRs) and metabotropic (mGluRs) glutamate receptors. This activation triggers a cascade of intracellular signaling events, prominently featuring changes in intracellular calcium concentration.
Caption: Glutamate signaling cascade initiated by this compound.
Experimental Workflow for an In Vivo Study
The following diagram outlines a typical experimental workflow for investigating the effects of orally administered this compound in a rat model.
Caption: A typical workflow for in vivo studies with this compound.
Conclusion
These application notes provide a comprehensive guide for the in vivo formulation and use of this compound in animal studies. Adherence to these protocols will aid researchers in obtaining consistent and reliable data. It is imperative to conduct pilot studies to determine the optimal dosage and to validate the chosen analytical methods for the specific experimental conditions. As with all animal research, all procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. research.fsu.edu [research.fsu.edu]
- 4. Vitamin D and Calcium and Bioavailability of Calcium in Various Calcium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Bioavailability of calcium in an enriched postbiotic system compared to calcium citrate in healthy postmenopausal females; A randomized, double-blind, comparator-controlled, crossover study [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Application of calcium diglutamate in studying glutamate receptors
Application of Glutamate (B1630785) in Studying Glutamate Receptors
A Note on Calcium Diglutamate: While this compound (E623) is a salt of glutamic acid and a source of both calcium and glutamate ions, its primary application is as a flavor enhancer in the food industry, serving as a sodium-free alternative to monosodium glutamate (MSG).[1][2] In the context of neuroscience research, L-glutamic acid or its sodium salt (monosodium glutamate) is the standard agonist used to study glutamate receptors due to its precise and well-characterized physiological effects.[3] The role of calcium in glutamate receptor signaling is typically investigated by manipulating extracellular calcium concentrations or by imaging the intracellular calcium influx that occurs upon receptor activation, rather than by applying this compound as the primary agonist.
This document will focus on the application of L-glutamate and other key agonists in the study of glutamate receptors, providing detailed protocols and data relevant to researchers, scientists, and drug development professionals.
Introduction
Glutamate is the principal excitatory neurotransmitter in the mammalian central nervous system, playing a critical role in synaptic transmission, plasticity, learning, and memory.[4] Glutamate receptors are broadly classified into two families: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs).
-
Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that, upon binding glutamate, open to allow the influx of cations, including Na+ and Ca2+.[4] They are further subdivided into three types based on their selective agonists:
-
N-methyl-D-aspartate (NMDA) receptors
-
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors
-
Kainate receptors
-
-
Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission through second messenger signaling cascades.[4] Activation of some mGluR subtypes can lead to the release of calcium from intracellular stores.[5]
The study of these receptors is fundamental to understanding brain function and is crucial for the development of therapeutics for a wide range of neurological and psychiatric disorders, including epilepsy, schizophrenia, and neurodegenerative diseases.[4] A key method for investigating glutamate receptor function is to monitor the changes in intracellular calcium concentration ([Ca2+]i) that occur upon their activation.
Signaling Pathways
Activation of glutamate receptors initiates signaling cascades that lead to an increase in intracellular calcium. This can occur through direct influx via ionotropic receptors or through the release from intracellular stores mediated by metabotropic receptors.
Figure 1: Signaling pathways of glutamate receptors leading to increased intracellular calcium.
Data Presentation
The following tables summarize quantitative data for commonly used glutamate receptor agonists and antagonists in research.
Table 1: Glutamate Receptor Agonists
| Agonist | Receptor Target | Typical Concentration Range | Notes |
| L-Glutamate | All glutamate receptors | 10 µM - 1 mM | Endogenous agonist. |
| NMDA | NMDA Receptors | 10 µM - 100 µM | Requires a co-agonist like glycine (B1666218) or D-serine. |
| AMPA | AMPA Receptors | 1 µM - 100 µM | Induces rapid desensitization. |
| Kainate | Kainate & AMPA Receptors | 1 µM - 100 µM | Can induce excitotoxicity at higher concentrations. |
| DHPG | Group I mGluRs | 10 µM - 100 µM | Selective agonist for mGluR1 and mGluR5. |
Table 2: Glutamate Receptor Antagonists
| Antagonist | Receptor Target | Typical Concentration | Notes |
| APV/AP5 | NMDA Receptors | 25 µM - 100 µM | Competitive antagonist. |
| CNQX | AMPA/Kainate Receptors | 10 µM - 20 µM | Competitive antagonist. |
| NBQX | AMPA/Kainate Receptors | 5 µM - 10 µM | More potent and selective than CNQX. |
| MTEP | mGluR5 | 1 µM - 10 µM | Non-competitive antagonist. |
Experimental Protocols
Calcium Imaging of Glutamate Receptor Activity in Cultured Neurons
This protocol describes how to measure changes in intracellular calcium in response to glutamate application using a fluorescent calcium indicator.
Experimental Workflow:
Figure 2: Workflow for calcium imaging experiments.
Materials:
-
Primary neuronal culture or neuronal cell line
-
Glass-bottom dishes or coverslips
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
L-glutamate stock solution
-
Fluorescence microscope with a sensitive camera (e.g., sCMOS or EMCCD) and appropriate filter sets
-
Perfusion system
-
Image analysis software
Protocol:
-
Cell Preparation:
-
Plate neurons on sterile glass-bottom dishes or coverslips coated with a suitable substrate (e.g., poly-L-lysine).
-
Culture cells until they reach the desired maturity and density.
-
-
Dye Loading:
-
Prepare a loading solution containing 2-5 µM of the calcium indicator AM ester and 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash gently with warm HBSS.
-
Incubate the cells with the loading solution for 30-45 minutes at 37°C in the dark.
-
Wash the cells three times with warm HBSS to remove excess dye.
-
Allow the cells to de-esterify the dye for at least 30 minutes at room temperature in the dark.
-
-
Imaging:
-
Mount the dish or coverslip onto the microscope stage.
-
Continuously perfuse the cells with HBSS at a constant rate.
-
Identify a field of view with healthy-looking cells.
-
Record baseline fluorescence for 1-2 minutes to ensure a stable signal.
-
Switch the perfusion to a solution containing the desired concentration of L-glutamate.
-
Record the changes in fluorescence intensity over time.
-
After the response, switch the perfusion back to the control HBSS to wash out the glutamate.
-
-
Data Analysis:
-
Select regions of interest (ROIs) around individual cell bodies.
-
Measure the average fluorescence intensity within each ROI for each frame of the recording.
-
Correct for background fluorescence.
-
Express the change in fluorescence as a ratio (for ratiometric dyes like Fura-2) or as a relative change (ΔF/F₀ for single-wavelength dyes like Fluo-4), where ΔF is the change in fluorescence and F₀ is the baseline fluorescence.
-
Whole-Cell Patch-Clamp Electrophysiology to Record Glutamate-Evoked Currents
This protocol describes how to directly measure the ion flow through glutamate receptors.
Experimental Workflow:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound improves taste characteristics of lower-salt soup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium Glutamate for Research|RUO [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Glutamate receptor activation triggers a calcium-dependent and SNARE protein-dependent release of the gliotransmitter D-serine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calcium Imaging of Glutamate-Induced Calcium Influx
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate (B1630785) is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic transmission, plasticity, and numerous physiological processes.[1] Activation of glutamate receptors can lead to an increase in intracellular calcium concentration ([Ca²⁺]i) through various mechanisms, including direct influx through ionotropic receptors (NMDA and AMPA receptors) and release from intracellular stores mediated by metabotropic glutamate receptors (mGluRs).[1][2] Dysregulation of glutamate-induced calcium signaling is implicated in various neurological disorders, making it a key area of research and a target for drug development.[3][4]
Calcium imaging techniques are indispensable tools for studying the spatial and temporal dynamics of glutamate-induced calcium influx in living cells.[5] These methods utilize fluorescent indicators that change their spectral properties upon binding to Ca²⁺, allowing for the visualization and quantification of intracellular calcium changes with high sensitivity and resolution.[3][6] This document provides detailed application notes and protocols for performing calcium imaging experiments to investigate glutamate-induced calcium influx using both chemical and genetically encoded calcium indicators.
Overview of Calcium Imaging Techniques
The choice of calcium indicator is critical and depends on the specific experimental goals, cell type, and available imaging instrumentation. Indicators can be broadly categorized into two main types: chemical dyes and genetically encoded calcium indicators (GECIs).
Chemical Calcium Indicators: These are small molecules that can be loaded into cells. They are often supplied as acetoxymethyl (AM) esters, which are membrane-permeant and become fluorescently active and trapped inside the cell after hydrolysis by intracellular esterases.[7][8][9]
-
Ratiometric Indicators (e.g., Fura-2, Indo-1): These dyes exhibit a shift in their excitation or emission wavelength upon binding to Ca²⁺.[3] The ratio of fluorescence intensities at two different wavelengths is used to determine the [Ca²⁺]i. This ratiometric measurement minimizes issues related to uneven dye loading, photobleaching, and variations in cell thickness, providing more accurate and reproducible results.[3][9][10]
-
Non-Ratiometric Indicators (e.g., Fluo-4, Calcium Green-1): These indicators show an increase in fluorescence intensity upon Ca²⁺ binding.[10] While simpler to use, they are more susceptible to the artifacts mentioned above.[11] However, they are well-suited for detecting relative changes in calcium levels and are often used in high-throughput screening applications.[10][12]
Genetically Encoded Calcium Indicators (GECIs) (e.g., GCaMP): These are fluorescent proteins engineered to change their fluorescence intensity in response to Ca²⁺ binding.[4][13] GECIs are introduced into cells via transfection or viral transduction, allowing for targeted expression in specific cell types or subcellular compartments.[14][15] They are particularly advantageous for long-term and in vivo imaging studies.[16][17]
Signaling Pathway of Glutamate-Induced Calcium Influx
The diagram below illustrates the primary pathways of glutamate-induced calcium influx through ionotropic glutamate receptors.
Caption: Glutamate binds to NMDA and AMPA receptors, leading to calcium influx.
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data for commonly used calcium indicators and experimental conditions for studying glutamate-induced calcium influx.
Table 1: Properties of Common Calcium Indicators
| Indicator | Type | Excitation (nm) | Emission (nm) | Kd for Ca²⁺ (nM) | Notes |
| Fura-2 | Ratiometric | 340 / 380 | 510 | ~145 | Widely used for quantitative [Ca²⁺]i measurements.[7][9][18] |
| Indo-1 | Ratiometric | ~350 | 405 / 485 | ~230 | Dual-emission ratiometric dye.[3] |
| Fluo-4 | Non-Ratiometric | 494 | 516 | ~345 | High fluorescence increase upon Ca²⁺ binding.[10][11] |
| Calcium Green-1 | Non-Ratiometric | 506 | 531 | ~190 | Sensitive for detecting small calcium transients.[6] |
| GCaMP6 | GECI | ~488 | ~510 | ~200-600 | Genetically encoded, suitable for targeted expression.[4] |
Table 2: Typical Experimental Concentrations and Conditions
| Parameter | Value | Notes |
| Glutamate Concentration | 5 µM - 1 mM | Concentration-dependent responses are often observed.[19][20][21] |
| Fura-2 AM Loading Concentration | 1 - 10 µM | Optimal concentration varies by cell type.[7][8] |
| Fura-2 AM Loading Time | 30 - 60 minutes | Incubation time needs to be optimized for each cell type.[7][8][22] |
| Fluo-4 AM Loading Concentration | 1 - 5 µM | Typically used at lower concentrations than Fura-2.[12][23] |
| Fluo-4 AM Loading Time | 15 - 60 minutes | Shorter incubation times are often sufficient.[23] |
| Imaging Time-lapse Interval | 1 - 10 seconds | Depends on the expected kinetics of the calcium signal.[22] |
Experimental Protocols
Protocol 1: Calcium Imaging with Fura-2 AM in Cultured Neurons
This protocol describes the measurement of glutamate-induced calcium influx in cultured neurons using the ratiometric indicator Fura-2 AM.
Materials:
-
Cultured neurons on glass coverslips
-
Fura-2 AM (50 µg)
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
HEPES buffer
-
Bovine Serum Albumin (BSA)
-
Glutamate stock solution
-
Inverted fluorescence microscope with excitation filter wheel (340 nm and 380 nm), emission filter (~510 nm), and a sensitive camera.
Workflow Diagram:
Caption: Workflow for Fura-2 AM based calcium imaging of glutamate response.
Procedure:
-
Prepare Fura-2 AM Stock Solution: Dissolve 50 µg of Fura-2 AM in 50 µL of anhydrous DMSO to make a 1 mM stock solution.[7][8] Vortex for 1 minute. Store aliquots at -20°C, protected from light and moisture.[22][24]
-
Prepare Loading Buffer: On the day of the experiment, dilute the Fura-2 AM stock solution in HBSS containing 0.02% BSA to a final concentration of 1-5 µM.[7] Vortex the solution thoroughly.
-
Cell Loading:
-
Wash and De-esterification:
-
Wash the cells twice with fresh HBSS to remove extracellular dye.
-
Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.[22]
-
-
Imaging:
-
Mount the coverslip onto the imaging chamber on the microscope stage.
-
Acquire baseline fluorescence images by alternating excitation between 340 nm and 380 nm and collecting the emission at ~510 nm.[8][9]
-
Apply glutamate to the cells at the desired final concentration.
-
Continue acquiring images at a set time interval (e.g., every 2-5 seconds) to record the change in fluorescence.[22]
-
-
Data Analysis:
-
For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation (F340/F380).[9]
-
The change in this ratio over time reflects the change in intracellular calcium concentration.
-
To quantify the absolute [Ca²⁺]i, a calibration procedure using ionomycin (B1663694) and EGTA is required to determine the minimum (Rmin) and maximum (Rmax) ratios.[22]
-
Protocol 2: Calcium Imaging with GCaMP in Transfected Neurons
This protocol outlines the procedure for imaging glutamate-induced calcium transients in neurons expressing the genetically encoded calcium indicator GCaMP.
Materials:
-
Cultured neurons
-
GCaMP plasmid DNA or viral vector
-
Transfection reagent or viral transduction reagents
-
Imaging medium (e.g., HBSS or artificial cerebrospinal fluid)
-
Confocal or two-photon microscope with appropriate laser lines (e.g., 488 nm for excitation) and detectors.
Workflow Diagram:
Caption: Workflow for GCaMP-based calcium imaging of glutamate response.
Procedure:
-
GCaMP Expression:
-
Transfect or transduce cultured neurons with the GCaMP construct of choice according to the manufacturer's protocol.
-
Allow 24-72 hours for sufficient expression of the GCaMP protein.[14]
-
-
Imaging Preparation:
-
Replace the culture medium with imaging medium.
-
Mount the culture dish or coverslip on the microscope stage.
-
-
Imaging:
-
Data Analysis:
-
Select regions of interest (ROIs) over the cell bodies or specific subcellular compartments.
-
Measure the mean fluorescence intensity within each ROI for each frame.
-
Calculate the change in fluorescence relative to the baseline (ΔF/F₀), where F₀ is the average baseline fluorescence before stimulation.[16]
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Low fluorescence signal | Inefficient dye loading or GECI expression. | Optimize dye concentration, loading time, or transfection/transduction efficiency.[8] |
| Photobleaching. | Reduce excitation light intensity or exposure time.[8] | |
| High background fluorescence | Incomplete removal of extracellular dye. | Ensure thorough washing after dye loading. |
| Autofluorescence from media components. | Use a phenol (B47542) red-free imaging medium. | |
| No response to glutamate | Glutamate receptors are not expressed or are desensitized. | Verify receptor expression. Ensure cells are not over-stimulated. |
| Problems with the glutamate solution. | Prepare fresh glutamate solution. | |
| Cell death or damage | Phototoxicity. | Minimize light exposure.[25] |
| Glutamate-induced excitotoxicity. | Use lower concentrations of glutamate or shorter exposure times.[26][27][28] |
Conclusion
Calcium imaging is a powerful set of techniques for investigating the intricate signaling pathways initiated by glutamate. By carefully selecting the appropriate calcium indicator and optimizing the experimental protocol, researchers can obtain high-quality data on the dynamics of glutamate-induced calcium influx. The detailed protocols and application notes provided here serve as a comprehensive guide for scientists and drug development professionals aiming to unravel the complexities of glutamatergic signaling and its role in health and disease.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Electrophysiological and Calcium Imaging Approaches to Study Metabotropic Glutamate Receptors | Springer Nature Experiments [experiments.springernature.com]
- 3. Newsletter: Fluorescent Probes for Intracellular Calcium Measurement - FluoroFinder [fluorofinder.com]
- 4. researchgate.net [researchgate.net]
- 5. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Measurement of intracellular calcium levels by the fluorescent Ca(2+) indicator Calcium-Green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 8. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium Indicators | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescence-based measurements of store-operated Ca2+ entry in cancer cells using Fluo-4 and confocal live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Characterization and Subcellular Targeting of GCaMP-Type Genetically-Encoded Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Spatially non-overlapping Ca2+ signals drive distinct forms of neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo imaging of calcium and glutamate responses to intracortical microstimulation reveals distinct temporal responses of the neuropil and somatic compartments in layer II/III neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chronic Ca2+ imaging of cortical neurons with long-term expression of GCaMP-X | eLife [elifesciences.org]
- 18. ionbiosciences.com [ionbiosciences.com]
- 19. In Situ Ca2+ Imaging Reveals Neurotransmitter Receptors for Glutamate in Taste Receptor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Glutamate-induced increases in intracellular Ca2+ in cultured rat neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Differential intracellular calcium responses to glutamate in type 1 and type 2 cultured brain astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. moodle2.units.it [moodle2.units.it]
- 23. assets.fishersci.com [assets.fishersci.com]
- 24. ionoptix.com [ionoptix.com]
- 25. journals.physiology.org [journals.physiology.org]
- 26. jneurosci.org [jneurosci.org]
- 27. Glutamate-induced calcium transient triggers delayed calcium overload and neurotoxicity in rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. experts.umn.edu [experts.umn.edu]
Application Notes and Protocols: Calcium Diglutamate as a Salt Substitute in Research Diets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing calcium diglutamate (CDG) as a salt substitute in research diets for preclinical studies. This document outlines the rationale for its use, presents relevant quantitative data, and offers detailed protocols for sensory evaluation and in vivo studies to assess its physiological effects.
Introduction to this compound
This compound (CDG), the calcium salt of glutamic acid, is a flavor enhancer that provides a savory, or "umami," taste.[1] It serves as a viable alternative to monosodium glutamate (B1630785) (MSG) and sodium chloride (NaCl) in food formulations, offering the potential to reduce the sodium content of research diets without compromising palatability.[1][2][3] This is particularly relevant for studies where high sodium intake is a confounding factor, such as in cardiovascular and renal research.
Key Properties:
-
Appearance: White, practically odorless crystals or crystalline powder.[4]
-
Solubility: Freely soluble in water.[4]
-
Function: Flavor enhancer, salt substitute.[4]
Data Presentation: Sensory and Physiological Effects
Sensory Characteristics: Comparison with NaCl and MSG
A key consideration for using a salt substitute in research diets is its impact on taste and, consequently, on food intake. Studies have shown that CDG is as effective as MSG in enhancing the flavor of low-salt preparations.
Table 1: Sensory Profile of Low-Salt Soup Supplemented with CDG or MSG [2]
| Attribute | 150 mM NaCl Soup (Control) | 50 mM NaCl + 43 mM CDG | 50 mM NaCl + 43 mM MSG | 85 mM NaCl + 43 mM CDG | 85 mM NaCl + 43 mM MSG |
| Liking | Rated as high | Rated as high or higher | Rated as high or higher | Rated as high or higher | Rated as high or higher |
| Flavour-intensity | Rated as high | Rated as high or higher | Rated as high or higher | Rated as high or higher | Rated as high or higher |
| Familiarity | Rated as high | Rated as high or higher | Rated as high or higher | Rated as high or higher | Rated as high or higher |
| Naturalness of taste | Rated as high | Rated as high or higher | Rated as high or higher | Rated as high or higher | Rated as high or higher |
| Richness of taste | Rated as high | Rated as high or higher | Rated as high or higher | Rated as high or higher | Rated as high or higher |
| Saltiness | Rated as high | Lower than control | Lower than control | Lower than control | Lower than control |
Note: This table summarizes the findings that soups with significantly reduced NaCl content but supplemented with CDG or MSG were rated as favorably as the conventionally salted soup on most sensory scales, with the exception of saltiness.
Physiological Effects of Dietary Calcium (as a proxy for CDG)
While specific data on the physiological effects of CDG in rodent models is limited, extensive research on dietary calcium supplementation provides valuable insights into its potential impact.
Table 2: Effects of Dietary Calcium on Growing Rats [5][6]
| Parameter | Low Calcium Diet (0.25%) | High Calcium Diet (1.0%) | Key Findings |
| Body Weight (ad libitum feeding) | Increased | Baseline | Male rats on a low calcium diet gained more weight.[5][6] |
| Body Fat Mass (ad libitum feeding) | Increased | Baseline | Male rats on a low calcium diet accumulated more fat.[5][6] |
| Body Fat Mass (controlled feeding) | Increased | Baseline | Even with controlled food intake, male rats on a low calcium diet had greater fat mass.[5] |
| Bone Mineral Density | Decreased | Increased | Higher calcium intake is associated with improved bone mineralization.[7] |
| Blood Pressure (in hypertensive models) | Higher | Lower | Enriched calcium diets have been shown to decrease blood pressure in hypertensive rat models.[8] |
Note: These findings suggest that the calcium component of CDG could influence various physiological parameters. Therefore, it is crucial to use a well-defined control diet with a matched calcium level (e.g., using calcium carbonate) when investigating the specific effects of the glutamate moiety or sodium reduction.
Signaling Pathways
The taste perception of this compound involves the activation of umami and calcium-sensing receptors on the tongue.
Caption: Umami and Calcium Taste Signaling Pathway.
Experimental Protocols
Protocol for Sensory Evaluation of Research Diets
This protocol is designed to assess the palatability and saltiness perception of a research diet containing CDG as a salt substitute compared to a control diet with NaCl.
4.1.1. Panelist Selection and Training:
-
Recruit a panel of 10-15 individuals (human sensory panel).
-
Screen panelists for their ability to distinguish between the five basic tastes (sweet, sour, salty, bitter, umami) using standard solutions.
-
Train panelists on the use of a visual analog scale (VAS) or a labeled magnitude scale (LMS) for rating sensory attributes.
4.1.2. Sample Preparation:
-
Prepare two batches of the basal research diet.
-
Control Diet: Add NaCl to achieve the desired salt concentration (e.g., 0.4% w/w).
-
Test Diet: Replace a portion or all of the NaCl with a concentration of CDG that provides a similar level of palatability (e.g., start with a 1:2 ratio of NaCl to CDG by weight and optimize).
-
Ensure both diets are identical in all other aspects (macronutrient and micronutrient composition, texture, and appearance).
-
Code the diet samples with random three-digit numbers to blind the panelists.
4.1.3. Sensory Evaluation Procedure:
-
Provide panelists with a small, standardized portion of each diet sample in a randomized order.
-
Instruct panelists to taste each sample and rinse their mouths with water between samples.
-
Ask panelists to rate the following attributes for each sample on a 100-point VAS or LMS:
-
Overall Liking/Palatability: (Anchor points: 0 = Dislike extremely, 100 = Like extremely)
-
Saltiness Intensity: (Anchor points: 0 = Not at all salty, 100 = Extremely salty)
-
Umami/Savory Intensity: (Anchor points: 0 = Not at all savory, 100 = Extremely savory)
-
Any Off-Flavors (e.g., bitterness, metallic taste): (Anchor points: 0 = None detected, 100 = Very strong off-flavor)
-
-
Collect and analyze the data statistically (e.g., using t-tests or ANOVA) to determine if there are significant differences in the sensory profiles of the diets.
Protocol for In Vivo Study: Effect of Dietary CDG on Hypertension in Dahl Salt-Sensitive Rats
This protocol outlines a study to investigate whether replacing NaCl with CDG in a high-fat diet can mitigate the development of hypertension in Dahl salt-sensitive (SS) rats.[9][10][11]
4.2.1. Experimental Animals:
-
Use male Dahl salt-sensitive rats, 6-8 weeks of age.
-
House the animals individually in a controlled environment (12:12 h light-dark cycle, constant temperature and humidity).
-
Allow a one-week acclimatization period with access to a standard chow diet and water ad libitum.
4.2.2. Diet Formulation:
-
Prepare three purified diets based on the AIN-93G formulation.[2][12]
-
Control Diet (Low Salt): AIN-93G with 0.4% NaCl.
-
High Salt Diet (HS): AIN-93G with 4.0% NaCl.
-
CDG Diet (CDG): AIN-93G with 0.4% NaCl and a concentration of CDG determined from sensory evaluation to provide similar palatability to the HS diet. The calcium level should be matched in the HS diet using calcium carbonate.
Table 3: Example Diet Compositions (g/kg)
| Ingredient | Control (Low Salt) | High Salt (HS) | CDG Diet |
| Casein | 200 | 200 | 200 |
| Corn Starch | 397.5 | 361.5 | Adjust to balance |
| Sucrose | 100 | 100 | 100 |
| Soybean Oil | 70 | 70 | 70 |
| Fiber (Cellulose) | 50 | 50 | 50 |
| AIN-93G Mineral Mix | 35 | 35 | 35 |
| AIN-93G Vitamin Mix | 10 | 10 | 10 |
| L-Cystine | 3 | 3 | 3 |
| Choline Bitartrate | 2.5 | 2.5 | 2.5 |
| NaCl | 4 | 40 | 4 |
| This compound | 0 | 0 | X |
| Calcium Carbonate | Adjust to match CDG | Adjust to match CDG | 0 |
| Total | 1000 | 1000 | 1000 |
4.2.3. Experimental Design and Procedure:
-
Randomly assign rats to the three dietary groups (n=8-10 per group).
-
Provide the respective diets and water ad libitum for 8 weeks.
-
Monitor food and water intake daily and body weight weekly.
-
Measure systolic blood pressure weekly using a non-invasive tail-cuff method.
-
At the end of the 8-week period, collect 24-hour urine samples for analysis of sodium, potassium, and albumin excretion.
-
At the termination of the study, collect blood samples for analysis of serum electrolytes, creatinine, and markers of cardiac and renal damage.
-
Harvest heart and kidneys for histopathological examination.
Caption: In Vivo Study Workflow.
Safety and Toxicological Considerations
Glutamic acid and its salts, including this compound (E 623), have been re-evaluated by the European Food Safety Authority (EFSA). The Panel concluded that there was no concern with regard to genotoxicity. A group Acceptable Daily Intake (ADI) of 30 mg/kg body weight per day, expressed as glutamic acid, was established for glutamic acid and its salts. When formulating research diets, it is important to consider the total glutamate intake from all sources.
Conclusion
This compound presents a valuable tool for researchers needing to control for the confounding effects of high dietary sodium. Its flavor-enhancing properties, comparable to MSG, allow for the formulation of palatable low-sodium research diets. The provided protocols offer a framework for the sensory and in vivo evaluation of diets containing CDG. As with any dietary intervention study, careful consideration of the control diets and the specific research question is paramount for obtaining robust and interpretable results.
References
- 1. Influence of dietary protein on Dahl salt-sensitive hypertension: a potential role for gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zeiglerfeed.com [zeiglerfeed.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of long-term calcium intake on body weight, body fat and bone in growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of dietary calcium intake and meal calcium content on calcium absorption in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Calcium requirements of growing rats based on bone mass, structure, or biomechanical strength are similar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. Dietary Effects on Dahl Salt-Sensitive Hypertension, Renal Damage, and the T Lymphocyte Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dietary influences on the Dahl SS rat gut microbiota and its effects on salt-sensitive hypertension and renal damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and testing of the AIN-93 purified diets for rodents: results on growth, kidney calcification and bone mineralization in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AIN-93 purified diets for laboratory rodents: final report of the American Institute of Nutrition ad hoc writing committee on the reformulation of the AIN-76A rodent diet - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Stock Solutions of Calcium Diglutamate for Experimental Use
Audience: Researchers, scientists, and drug development professionals.
Introduction
Calcium diglutamate (Ca(C₅H₈NO₄)₂) is the calcium salt of glutamic acid, an essential amino acid and the primary excitatory neurotransmitter in the central nervous system.[1] In research, it serves as a source of both glutamate (B1630785) and calcium ions, making it a valuable tool in neuroscience, cell signaling, and nutritional studies. Proper preparation of stock solutions is critical to ensure experimental reproducibility and accuracy. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for various experimental applications.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for the correct preparation of stock solutions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆CaN₂O₈ | [1] |
| Molecular Weight | 332.32 g/mol (anhydrous) | [2] |
| CAS Number | 5996-22-5 (anhydrous) | [1] |
| Appearance | White, practically odorless crystals or crystalline powder | [2] |
| Solubility | Freely soluble in water; practically insoluble in ethanol (B145695) or ether. | [2] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [3] |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | [3] |
Preparation of Aqueous Stock Solutions
The high solubility of this compound in water makes it the recommended solvent for most applications.[2] The following protocols detail the preparation of a high-concentration stock solution and its subsequent sterilization.
Materials
-
This compound (anhydrous or a specific hydrate; note the molecular weight accordingly)
-
Nuclease-free, sterile water (for molecular biology applications) or cell culture grade water
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile 0.22 µm syringe filters
-
Sterile syringes
-
Calibrated analytical balance
-
Sterile pipette tips
-
Vortex mixer
Protocol for a 1 M this compound Stock Solution
-
Calculate the required mass:
-
For 10 mL of a 1 M solution of anhydrous this compound (MW = 332.32 g/mol ), weigh out 3.323 g.
-
Adjust the mass based on the desired volume and the hydration state of the compound.
-
-
Dissolution:
-
Aseptically add the weighed this compound powder to a sterile conical tube.
-
Add approximately 8 mL of sterile water.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be clear and colorless.
-
Bring the final volume to 10 mL with sterile water.
-
-
Sterilization:
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter-sterilize the solution into a new sterile conical tube. Do not autoclave amino acid solutions , as this can lead to degradation.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, and date of preparation.
-
Store aliquots at -20°C or -80°C. For short-term use (up to one week), storage at 4°C is acceptable, though freezing is recommended for longer-term stability.
-
References
Application Notes and Protocols for Assessing Neurotoxicity of Glutamate Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the experimental design and execution of studies aimed at assessing the neurotoxicity of glutamate (B1630785) analogs. The protocols outlined below are intended to guide researchers in generating robust and reproducible data for the evaluation of potential neurotoxic effects of novel compounds.
Introduction
Glutamate is the primary excitatory neurotransmitter in the central nervous system and its analogs are of significant interest in neuroscience research and drug development. However, excessive activation of glutamate receptors can lead to excitotoxicity, a pathological process implicated in various neurological disorders.[1][2][3] Therefore, it is crucial to thoroughly assess the neurotoxic potential of any glutamate analog. This document provides detailed protocols for a multi-tiered experimental approach to characterize the neurotoxic profile of these compounds.
Experimental Workflow
A systematic approach is recommended to assess the neurotoxicity of glutamate analogs, starting with initial screening assays for cell viability and cytotoxicity, followed by more detailed investigations into the underlying mechanisms, such as apoptosis, calcium dysregulation, and oxidative stress.
Data Presentation: Summary of Quantitative Data
The following tables summarize typical experimental parameters and expected outcomes for the neurotoxicity assessment of glutamate analogs.
Table 1: Cell Viability and Cytotoxicity Assays
| Assay | Principle | Test Compound Concentration Range | Expected Outcome with Neurotoxic Analog |
| MTT Assay | Measures mitochondrial reductase activity in viable cells.[4][5][6][7] | 1 µM - 1 mM | Decrease in absorbance at 570-590 nm.[4][5][7] |
| LDH Assay | Measures lactate (B86563) dehydrogenase (LDH) release from damaged cells.[8][9][10][11][12] | 1 µM - 1 mM | Increase in absorbance at 490 nm.[8][9][10][12] |
| ATP Assay | Quantifies ATP levels as an indicator of metabolically active cells. | 1 µM - 1 mM | Decrease in luminescence. |
Table 2: Mechanistic Assays
| Assay | Principle | Test Compound Concentration Range | Expected Outcome with Neurotoxic Analog |
| Caspase-3 Assay | Measures the activity of caspase-3, a key executioner of apoptosis.[13][14][15][16][17] | 10 µM - 500 µM | Increase in colorimetric or fluorometric signal.[13][14][16][17] |
| Calcium Imaging (Fura-2 AM) | Ratiometric measurement of intracellular calcium concentration.[18][19][20][21][22] | 10 µM - 500 µM | Sustained increase in the 340/380 nm fluorescence ratio.[18][19][20][21][22] |
| ROS Assay (DCFDA) | Measures the generation of reactive oxygen species.[23][24][25][26][27] | 10 µM - 500 µM | Increase in fluorescence intensity.[23][24][25][26][27] |
Experimental Protocols
Cell Culture
Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y, PC12) are suitable for these assays. For primary cultures, cortical or hippocampal neurons from embryonic rodents are commonly used. Cells should be plated on appropriate substrates (e.g., poly-D-lysine coated plates or coverslips) and maintained in a suitable culture medium.
Cell Viability and Cytotoxicity Assays
-
Seed cells in a 96-well plate at a density of 1-5 x 10⁴ cells/well and allow them to adhere overnight.[12]
-
Treat cells with various concentrations of the glutamate analog for the desired duration (e.g., 24 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[5][6][7]
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[5]
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with the glutamate analog.
-
After the treatment period, carefully collect 50 µL of the cell culture supernatant from each well.[8][9][12]
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each supernatant sample in a new 96-well plate.[9][12]
-
Incubate the plate at room temperature for 30 minutes, protected from light.
Mechanistic Assays
-
Seed and treat cells as described above.
-
Lyse the cells using a lysis buffer provided with the assay kit.
-
Centrifuge the lysate to pellet the cell debris.
-
Add 50 µL of 2x reaction buffer containing DTT to each well.[17]
-
Add 5 µL of the caspase-3 substrate (e.g., DEVD-pNA) to each well.[14][17]
-
Plate neurons on glass coverslips.
-
Prepare a loading solution containing 1-5 µM Fura-2 AM in a physiological buffer (e.g., HBSS).[19][20]
-
Incubate the cells with the Fura-2 AM solution for 30-45 minutes at 37°C in the dark.[19][20]
-
Wash the cells with fresh buffer to remove extracellular dye.
-
Mount the coverslip on a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric imaging.
-
Acquire baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.[18][21][22]
-
Perfuse the cells with the glutamate analog and continuously record the fluorescence ratio.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.[19][22]
-
Seed cells in a 96-well plate or on coverslips.
-
Load the cells with 10-20 µM 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) in serum-free medium for 30-45 minutes at 37°C.[26]
-
Wash the cells with PBS.
-
Treat the cells with the glutamate analog.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader or a fluorescence microscope.[24][26]
Signaling Pathways
The neurotoxicity of glutamate analogs is primarily mediated by the overactivation of ionotropic glutamate receptors, namely N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This leads to excessive calcium influx and triggers downstream neurotoxic cascades.
Overactivation of NMDA and AMPA receptors leads to a massive influx of Ca²⁺.[28][29][30][31][32] This Ca²⁺ overload triggers a cascade of detrimental events, including mitochondrial dysfunction, which is a primary event in glutamate neurotoxicity.[28][33][34][35][36] Mitochondrial damage leads to increased production of reactive oxygen species (ROS) and the release of pro-apoptotic factors, ultimately culminating in neuronal cell death.[33][34]
This detailed pathway illustrates that the initial calcium influx activates several downstream effectors. In the cytosol, elevated calcium activates proteases like calpains and neuronal nitric oxide synthase (nNOS). Within the mitochondria, calcium uptake leads to the opening of the mitochondrial permeability transition (MPT) pore, resulting in mitochondrial swelling, increased ROS production, and the release of cytochrome c, which in turn activates the caspase cascade leading to apoptosis.
References
- 1. AMPA receptor - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Calcium Permeable-AMPA Receptors and Excitotoxicity in Neurological Disorders [frontiersin.org]
- 3. Analysis of AMPA Receptor-mediated Excitotoxicity in Stroke - Ace Therapeutics [acetherapeutics.com]
- 4. Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of New Psychoactive Substances (NPS) [ijstemcell.com]
- 5. cyrusbio.com.tw [cyrusbio.com.tw]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. en.bio-protocol.org [en.bio-protocol.org]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. Caspase-3 Activity Assay [bio-protocol.org]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Caspase-Glo® 3/7 Assay Protocol [france.promega.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 18. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 19. Calcium Imaging of Cortical Neurons using Fura-2 AM [jove.com]
- 20. researchgate.net [researchgate.net]
- 21. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 22. Calcium imaging of cortical neurons using Fura-2 AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851) | Abcam [abcam.com]
- 27. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 28. Mitochondrial Dysfunction Is a Primary Event in Glutamate Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Extrasynaptic NMDA receptors in acute and chronic excitotoxicity: implications for preventive treatments of ischemic stroke and late-onset Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Coupling of the NMDA receptor to neuroprotective and neurodestructive events - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. Mitochondrial dysfunction associated with nitric oxide pathways in glutamate neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. jneurosci.org [jneurosci.org]
- 36. Mitochondrial dysfunction is a primary event in glutamate neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Intracellular Calcium Changes in Neurons
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview and detailed protocols for measuring intracellular calcium ([Ca2+]) changes in neurons, a fundamental process in neuroscience research. Understanding neuronal calcium signaling is crucial as it governs a vast array of cellular functions, from neurotransmitter release and synaptic plasticity to gene expression and cell survival.[1][2][3] This document outlines the primary methodologies using fluorescent calcium indicators, offering step-by-step protocols, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction to Neuronal Calcium Signaling
Calcium ions (Ca2+) are versatile second messengers that are central to neuronal function.[4] Neurons maintain a very low resting intracellular Ca2+ concentration (around 100 nM), which is approximately 20,000 to 100,000 times lower than the extracellular concentration.[3] This steep electrochemical gradient allows for rapid and localized increases in intracellular Ca2+ in response to various stimuli. These transient Ca2+ signals are then translated into specific cellular responses.
The primary sources of intracellular Ca2+ elevation in neurons are:
-
Influx from the extracellular space: This occurs primarily through the opening of voltage-gated calcium channels (VGCCs) in response to membrane depolarization, such as during an action potential, and through ligand-gated ion channels (e.g., NMDA receptors).[3][5]
-
Release from intracellular stores: The endoplasmic reticulum (ER) is a major intracellular Ca2+ store. Ca2+ can be released from the ER into the cytoplasm through the activation of inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs) and ryanodine (B192298) receptors (RyRs).[2][4]
Following a Ca2+ transient, homeostatic mechanisms, including plasma membrane Ca2+-ATPases (PMCAs) and sarco/endoplasmic reticulum Ca2+-ATPases (SERCAs), work to restore the low resting Ca2+ concentration.[5]
Fluorescent Calcium Indicators
The measurement of intracellular Ca2+ is predominantly achieved using fluorescent indicators that exhibit a change in their spectral properties upon binding to Ca2+. These indicators fall into two main categories: chemical dyes and genetically encoded calcium indicators (GECIs).
Chemical Calcium Indicators
These are small organic molecules that can be loaded into cells. They are often used in their acetoxymethyl (AM) ester form, which is membrane-permeant. Once inside the cell, cellular esterases cleave the AM group, trapping the active indicator in the cytoplasm.[6]
Table 1: Comparison of Common Chemical Calcium Indicators
| Indicator | Type | Excitation (nm) | Emission (nm) | Kd for Ca2+ | Key Features & Considerations |
| Fura-2 | Ratiometric | 340 / 380 | 510 | ~145 nM | Ratiometric nature allows for quantitative measurements of [Ca2+] independent of dye concentration and illumination intensity.[6][7] Requires a system capable of rapid wavelength switching. |
| Indo-1 | Ratiometric | ~350 | 475 / 405 | ~230 nM | Ratiometric by emission. Can be challenging for standard microscopy setups. |
| Fluo-4 | Single Wavelength | ~494 | ~516 | ~345 nM | Large fluorescence intensity increase upon Ca2+ binding, making it suitable for detecting transient signals.[8] Not ratiometric, so measurements are reported as changes in fluorescence (ΔF/F0).[8] |
| Oregon Green 488 BAPTA-1 (OGB-1) | Single Wavelength | ~494 | ~523 | ~170 nM | Similar to Fluo-4, with a slightly lower Kd. |
| Cal-520 | Single Wavelength | ~492 | ~514 | ~320 nM | High signal-to-noise ratio and considered optimal for detecting local Ca2+ events.[8][9][10] |
| Rhod-4 | Single Wavelength | ~558 | ~581 | ~700 nM | Red-shifted indicator, useful for multiplexing with other fluorescent probes or optogenetic tools.[9][10] |
Genetically Encoded Calcium Indicators (GECIs)
GECIs are proteins that are genetically introduced into cells or organisms, allowing for targeted expression in specific neuronal populations. The GCaMP series, based on a fusion of green fluorescent protein (GFP), calmodulin (CaM), and the M13 peptide, is the most widely used family of GECIs.[11][12]
Table 2: Comparison of Selected GCaMP Variants
| Indicator | Key Features & Considerations |
| GCaMP6s | "s" for sensitive. Optimized for detecting single action potentials with a high signal-to-noise ratio, but with slower kinetics.[12] |
| GCaMP6f | "f" for fast. Exhibits faster rise and decay times, making it more suitable for resolving high-frequency firing, but with a lower signal-to-noise ratio compared to GCaMP6s.[12] |
| GCaMP7 series (e.g., jGCaMP7s, f, b, c) | Further optimizations of the GCaMP series to improve sensitivity, kinetics, and performance in different imaging modalities (e.g., two-photon vs. wide-field).[11] |
| jGCaMP8 series | Engineered for ultra-fast kinetics (half-rise times of ~2 ms) and high sensitivity, enabling the tracking of neural activity on timescales relevant to electrical signaling.[12] |
Signaling Pathways and Experimental Workflow Diagrams
Neuronal Calcium Signaling Pathways
The following diagram illustrates the primary pathways for increasing intracellular calcium in a neuron.
Caption: Major pathways of intracellular calcium regulation in neurons.
Experimental Workflow for Calcium Imaging
The following diagram provides a general overview of the steps involved in a typical calcium imaging experiment.
Caption: General experimental workflow for neuronal calcium imaging.
Experimental Protocols
Protocol 1: Loading Cultured Neurons with Fura-2 AM
This protocol is adapted for measuring intracellular calcium in cultured neurons using the ratiometric dye Fura-2 AM.[6][7]
Materials:
-
Cultured neurons on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Anhydrous DMSO
-
Pluronic F-127 (20% solution in DMSO)
-
Physiological saline solution (e.g., Tyrode's solution), free of phenol (B47542) red.
-
Probenecid (B1678239) (optional, to inhibit dye extrusion)
Procedure:
-
Prepare Fura-2 AM Loading Solution:
-
Prepare a 1 mM stock solution of Fura-2 AM in anhydrous DMSO.
-
For a final loading concentration of 2-5 µM, dilute the Fura-2 AM stock solution in the physiological saline solution.
-
To aid in dye solubilization, add an equal volume of 20% Pluronic F-127 to the Fura-2 AM stock before diluting it in the saline solution.
-
If using, add probenecid to a final concentration of 1-2.5 mM.
-
Vortex the solution vigorously for 1 minute.[6]
-
-
Dye Loading:
-
De-esterification:
-
Remove the loading solution and wash the cells gently two to three times with fresh, warm physiological saline solution.
-
Incubate the cells in fresh saline solution for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Imaging:
-
Mount the coverslip onto an imaging chamber on a fluorescence microscope equipped for ratiometric imaging.
-
Excite the cells alternately at 340 nm and 380 nm, and collect the emission at ~510 nm.[7][13]
-
Record the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). An increase in this ratio corresponds to an increase in intracellular [Ca2+].
-
Protocol 2: Loading Cultured Neurons with Fluo-4 AM
This protocol describes the use of the single-wavelength indicator Fluo-4 AM.
Materials:
-
Cultured neurons on glass coverslips
-
Fluo-4 AM
-
Anhydrous DMSO
-
Pluronic F-127 (20% solution in DMSO)
-
Physiological saline solution (e.g., Tyrode's solution), free of phenol red.
Procedure:
-
Prepare Fluo-4 AM Loading Solution:
-
Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Prepare a loading solution with a final concentration of 1-5 µM Fluo-4 AM in physiological saline.
-
Add Pluronic F-127 (final concentration ~0.02%) to aid in dye dispersion.
-
-
Dye Loading and De-esterification:
-
Replace the culture medium with the Fluo-4 AM loading solution.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells gently two to three times with fresh, warm physiological saline solution.
-
Incubate in fresh saline for at least 30 minutes at room temperature to allow for complete de-esterification.
-
-
Imaging:
-
Mount the coverslip on a fluorescence microscope (confocal or epifluorescence).
-
Excite the cells at ~494 nm and collect the emission at ~516 nm.
-
Record time-lapse images to capture changes in fluorescence intensity over time.
-
Data is typically presented as the change in fluorescence normalized to the baseline fluorescence (ΔF/F0), where ΔF = F - F0, and F0 is the baseline fluorescence before stimulation.[14]
-
Protocol 3: Imaging with Genetically Encoded Calcium Indicators (GECIs)
This protocol provides a general outline for using GECIs like GCaMP. The specific method of gene delivery will vary.
Materials:
-
Neuronal culture or animal model.
-
GECI construct (e.g., GCaMP in a viral vector like AAV or lentivirus, or in a plasmid for transfection).
-
Appropriate gene delivery reagents (e.g., transfection reagent, viral packaging system).
-
Fluorescence microscope.
Procedure:
-
GECI Expression:
-
Introduce the GECI construct into the neurons of interest. This can be achieved through:
-
In vitro: Transfection of cultured neurons with a GECI-containing plasmid or transduction with a viral vector.
-
In vivo: Stereotactic injection of a viral vector into a specific brain region of an animal model.
-
-
Allow sufficient time for GECI expression, which can range from several days to a few weeks depending on the promoter and delivery system.
-
-
Sample Preparation:
-
For in vitro studies, the coverslip with GECI-expressing neurons can be directly used for imaging.
-
For in vivo studies, this may involve preparing the animal for imaging (e.g., cranial window implantation).
-
-
Imaging:
-
Place the sample on the microscope stage. For GCaMP, use excitation at ~488 nm and collect emission at ~510 nm.
-
Acquire time-lapse images to monitor fluorescence changes that correlate with neuronal activity.[15]
-
-
Data Analysis:
-
Identify regions of interest (ROIs) corresponding to individual neuronal cell bodies.
-
Extract the fluorescence intensity traces for each ROI over time.
-
Calculate and plot ΔF/F0 to represent calcium transients.[15]
-
Data Presentation and Analysis
Quantitative data from calcium imaging experiments should be summarized for clear interpretation and comparison.
Table 3: Example Data Summary for a Calcium Imaging Experiment
| Condition | Number of Cells Analyzed (n) | Baseline Fluorescence (F0, arbitrary units) | Peak ΔF/F0 (Mean ± SEM) | Frequency of Transients (Events/min, Mean ± SEM) |
| Control | 50 | 150.2 ± 5.1 | 1.2 ± 0.1 | 2.5 ± 0.3 |
| Drug X (10 µM) | 48 | 148.9 ± 4.8 | 2.5 ± 0.2 | 5.1 ± 0.5 |
| Drug Y (5 µM) | 52 | 151.5 ± 5.3 | 0.6 ± 0.05 | 1.1 ± 0.2 |
| * Indicates statistical significance compared to control (e.g., p < 0.05). |
Data Analysis Considerations:
-
Region of Interest (ROI) Selection: ROIs are typically drawn around neuronal somata to extract fluorescence intensity data for individual cells.[13]
-
Background Subtraction: It is important to subtract the background fluorescence to correct for signal noise.
-
ΔF/F0 Calculation: This normalization method corrects for variations in dye loading and cell thickness, allowing for comparison of activity between cells and experiments.[14]
-
Spike/Transient Detection: Algorithms can be used to automatically detect calcium transients from the fluorescence traces and quantify parameters like amplitude, frequency, and duration.[14][16][17]
References
- 1. Neuronal calcium signaling: function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the Neuron's Calcium Signaling Repertoire: Intracellular Calcium Release via Voltage-Induced PLC and IP3R Activation | PLOS Biology [journals.plos.org]
- 3. Calcium signaling - Wikipedia [en.wikipedia.org]
- 4. Neuronal calcium signaling: function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Key Player in Cellular Communication: Neuronal Calcium Signaling - Creative Biolabs [neuros.creative-biolabs.com]
- 6. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 11. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. escholarship.org [escholarship.org]
- 13. Video: Visualizing Shifts on Neuron-Glia Circuit with the Calcium Imaging Technique [jove.com]
- 14. Deciphering the Calcium Code: A Review of Calcium Activity Analysis Methods Employed to Identify Meaningful Activity in Early Neural Development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Calcium Gluconate in Hydrofluoric Acid Exposure Treatment Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrofluoric acid (HF) is a highly corrosive and toxic chemical that can cause severe tissue damage upon contact. The fluoride (B91410) ion readily penetrates the skin, leading to liquefactive necrosis, bone destruction, and potentially life-threatening systemic toxicity through electrolyte disturbances, primarily hypocalcemia and hypomagnesemia.[1][2] The immediate and specialized treatment of HF burns is crucial to mitigate damage and prevent severe complications.
The standard and most widely accepted antidote for topical HF exposure is calcium gluconate.[2][3] It acts by providing a source of calcium ions (Ca²⁺) that react with the free fluoride ions (F⁻) to form insoluble and non-toxic calcium fluoride (CaF₂), thereby preventing further tissue damage.[2][3] While the user's query specified "calcium diglutamate," the extensive body of scientific literature exclusively focuses on the use of calcium gluconate for this application. This document will therefore detail the established research and protocols for calcium gluconate in the treatment of hydrofluoric acid exposure.
Mechanism of Action
Hydrofluoric acid exposure leads to a cascade of cellular and tissue damage. The free fluoride ion is the primary culprit, causing cellular death and tissue necrosis by binding to intracellular calcium and magnesium.[4] This depletion of intracellular calcium disrupts cellular metabolism and membrane integrity. Systemically, the absorption of fluoride ions can lead to life-threatening hypocalcemia, resulting in cardiac arrhythmias.[4][5]
Calcium gluconate provides a readily available source of calcium ions to sequester the fluoride ions, forming an insoluble precipitate of calcium fluoride.[3] This action neutralizes the fluoride ion, halting the progression of tissue damage and alleviating the severe pain associated with HF burns.[6] Recent in vitro studies have also suggested that calcium gluconate may alleviate the toxic effects of HF on human dermal fibroblasts by regulating the Wnt/β-catenin signaling pathway, which is involved in tissue repair and regeneration.[7]
Quantitative Data Summary
The following tables summarize quantitative data from in vitro and in vivo studies on the efficacy of calcium gluconate in treating hydrofluoric acid exposure.
Table 1: In Vitro Efficacy of Calcium Gluconate on Human Dermal Fibroblasts (HDFs) Exposed to Hydrofluoric Acid [7]
| Treatment Group | Concentration/Duration | Cell Viability (%) | Apoptosis Rate (%) |
| Control (untreated HDFs) | - | 100 | 5.2 |
| HF Exposure (8% v/v for 6 min) | - | 45.3 | 38.7 |
| HF + Calcium Gluconate | 50 µmol/l for 24h | 62.1 | 25.4 |
| HF + Calcium Gluconate | 100 µmol/l for 24h | 78.5 | 18.9 |
| HF + Calcium Gluconate | 200 µmol/l for 24h | 89.2 | 12.3 |
Table 2: In Vivo Efficacy of Various Treatments on HF Dermal Burns in a Porcine Model [8]
| Treatment | Efficacy Ranking (Photographic Analysis) | Histopathological Observations |
| Iced Zephiran and 10% calcium acetate (B1210297) soaks | Highly Effective | - |
| 2.5% Calcium Gluconate Gel | Effective | Most effective in reducing superficial epidermal damage |
| 5.0% Calcium Gluconate Injection | Effective | Beneficial to deeper tissues of the dermis and subdermis |
| Iced Hyamine soaks | Effective | Most effective in reducing superficial epidermal damage |
| 10% Calcium Gluconate Injection | Ineffective | - |
Experimental Protocols
In Vitro Study: Effect of Calcium Gluconate on HF-Exposed Human Dermal Fibroblasts[7]
Objective: To investigate the molecular mechanism of calcium gluconate in alleviating the toxic effect of hydrofluoric acid on human dermal fibroblasts (HDFs).
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Hydrofluoric acid (HF) solutions of varying concentrations
-
Calcium gluconate (CG) solutions of varying concentrations
-
Cell Counting Kit-8 (CCK-8)
-
Annexin V/Propidium Iodide (PI) Apoptosis Detection Kit
-
Optical microscope
-
Flow cytometer
Protocol:
-
Cell Culture: Culture HDFs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
HF Treatment:
-
Seed HDFs into 96-well plates.
-
Expose cells to varying concentrations of HF (e.g., 0, 2, 4, 6, 8, 10, and 20% v/v) for different time points (e.g., 0, 2, 4, 6, 8, 10, and 20 min).
-
-
Calcium Gluconate Treatment:
-
Following HF exposure, treat the cells with different concentrations of calcium gluconate (e.g., 50, 100, and 200 µmol/l) for various durations (e.g., 6, 12, and 24 hours).
-
-
Cell Viability Assay (CCK-8):
-
Add CCK-8 solution to each well and incubate for a specified time.
-
Measure the absorbance at 450 nm to determine cell viability.
-
-
Apoptosis Assay (Annexin V/PI):
-
Harvest the cells and resuspend them in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the cells using a flow cytometer to quantify the percentage of apoptotic cells.
-
-
Western Blot Analysis:
-
Extract total protein from the cells.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., Wnt2, Wnt3a, β-catenin, Caspase-3, Bcl-2).
-
Incubate with a secondary antibody and visualize the protein bands.
-
In Vivo Study: Porcine Model of HF Dermal Burns[8]
Objective: To assess the efficacy of different treatments for HF dermal burns in an animal model that closely resembles human skin.
Materials:
-
Anesthetized domestic pigs
-
38% Hydrofluoric acid
-
Hill Top Chamber patches
-
Treatment agents: 2.5% calcium gluconate gel, 5% and 10% calcium gluconate injection, iced Zephiran solution, 10% calcium acetate soaks, iced Hyamine soaks.
-
Photographic equipment
-
Histopathology equipment
Protocol:
-
Animal Preparation: Anesthetize the pigs according to approved protocols. Shave the dorsal skin surface.
-
Burn Induction:
-
Apply Hill Top Chamber patches containing 38% HF to the shaved skin.
-
Maintain exposure for controlled durations (e.g., 9, 12, or 15 minutes) to create consistent dermal lesions.
-
-
Treatment Application:
-
After the exposure period, remove the patches and rinse the area with water.
-
Apply the different treatment modalities to designated burn sites.
-
For topical treatments (gels and soaks), apply as per clinical practice guidelines.
-
For injections, administer the specified concentration and volume into and around the burn area.
-
-
Data Collection:
-
Photographic Assessment: Take standardized photographs of the burn sites at regular intervals to document the gross appearance and healing progress.
-
Histopathological Analysis: Obtain skin biopsies from the burn sites at various time points post-treatment. Process the tissues for histological examination to assess the extent of tissue damage and repair.
-
-
Efficacy Evaluation:
-
Score the photographic and histopathological data subjectively by blinded observers.
-
Statistically analyze the scores to rank the effectiveness of the different treatments.
-
Visualizations
Caption: Pathophysiology of Hydrofluoric Acid Injury.
Caption: In Vitro Experimental Workflow.
Caption: Mechanism of Calcium Gluconate Treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Calcium gluconate versus hexaflourine in the treatment of hydrofluoric acid exposure [minds.wisconsin.edu]
- 3. Hydrofluoric acid burn - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Calcium Gluconate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Calcium gluconate alleviates the toxic effect of hydrofluoric acid on human dermal fibroblasts through the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrofluoric acid dermal burns. An assessment of treatment efficacy using an experimental pig model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Promoting Recovery of Cultured Hippocampal Neurons with Glutamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system, plays a dual role in neuronal health. While high concentrations are notoriously excitotoxic, leading to neuronal death, emerging research demonstrates that carefully controlled application of low-dose glutamate can promote survival, regeneration, and functional recovery in cultured hippocampal neurons.[1][2] These findings open avenues for developing therapeutic strategies for neurodegenerative diseases and brain injury.
These application notes provide a comprehensive overview of the principles and protocols for utilizing glutamate to foster recovery in hippocampal neuron cultures. The information is intended for researchers in neuroscience and professionals in drug development exploring neuroprotective and regenerative compounds.
Key Principles
The effect of glutamate on hippocampal neurons is highly concentration-dependent.[2] The underlying mechanism involves the activation of various glutamate receptors, both ionotropic (iGluRs like NMDA and AMPA receptors) and metabotropic (mGluRs).[3][4]
-
Neuroprotection and Recovery: Low concentrations of glutamate (in the micromolar range) have been shown to enhance neuronal survival and promote the recovery of electrical activity.[1][2] This protective effect can be attributed to the activation of pro-survival signaling pathways. Pre-treatment with ultra-low doses of glutamate may also induce tolerance to subsequent excitotoxic insults.[5]
-
Excitotoxicity: Conversely, high concentrations of glutamate lead to excessive calcium influx, mitochondrial dysfunction, and activation of apoptotic pathways, resulting in neuronal death.[6][7]
The interplay between glutamate and neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), is also critical. Glutamate can stimulate the production of BDNF, which in turn modulates glutamate signaling and promotes neuronal plasticity and survival.[8]
Data Presentation
Table 1: Dose-Dependent Effects of Glutamate on Hippocampal Neuron Viability and Function
| Glutamate Concentration | Cell Type | Duration of Exposure | Observed Effect | Reference |
| 0.5 - 1 µM | Cultured Mouse Hippocampal Neurons | Not Specified | Increased neuron survival. | [2] |
| > 20 µM | Cultured Mouse Hippocampal Neurons | Not Specified | Increased neuron death. | [2] |
| 10 µM | Adult Rat Hippocampal Neurons (21 DIV) | Not Specified | Minimal excitotoxicity. | [1] |
| 25 µM | Adult Rat Hippocampal Neurons (21 DIV) | 1 to 7 days | Full recovery of neuronal electrical activity with minimal excitotoxicity. | [1] |
| ≥ 100 µM | Adult Rat Hippocampal Neurons (21 DIV) | Not Specified | Significant excitotoxicity. | [1] |
| 10⁻¹⁸ M and 10⁻²² M | Primary Rat Spinal and Cortical Neurons | 72 hours (pre-exposure) | ~10% higher viability against 25 µM glutamate challenge. | [5] |
| 10⁻²⁰ M and 10⁻³⁰ M | Primary Rat Cerebellar Neurons | 72 hours (pre-exposure) | ~10% higher viability against 25 µM glutamate challenge. | [5] |
Table 2: Effect of Glutamate Incubation Time on Electrical Activity of Adult Hippocampal Neurons
| Glutamate Concentration | Incubation Time | Outcome | Reference |
| 25 µM | 1 hour | No improvement in electrical activity. | [1] |
| 25 µM | 1 day | Full recovery of neuronal electrical activity. | [1] |
| 25 µM | 7 days | Full recovery of neuronal electrical activity. | [1] |
| 25 µM | 14 days | Minimal excitotoxicity observed. | [1] |
Experimental Protocols
Protocol 1: Promoting Electrical Activity Recovery in Adult Hippocampal Neurons
This protocol is adapted from a study demonstrating the recovery of electrical activity in long-term cultures of adult rat hippocampal neurons.[1]
Materials:
-
Adult rat hippocampal neurons (cultured for at least 21 days in vitro - DIV)
-
Serum-free culture medium (e.g., Neurobasal medium supplemented with B27)
-
Glutamate (N-Acetyl-L-glutamic acid, Sigma)
-
Phosphate-buffered saline (PBS)
-
Electrophysiology setup for patch-clamp recording
Procedure:
-
Cell Culture: Culture adult rat hippocampal neurons on a suitable substrate (e.g., N-1 [3-(trimethoxysilyl) propyl]-diethylenetriamine-coated coverslips) in a serum-free medium for at least 21 days to allow for morphological regeneration.[1]
-
Glutamate Preparation: Prepare a stock solution of glutamate in sterile water or PBS. Dilute the stock solution in a pre-warmed culture medium to a final concentration of 25 µM.
-
Glutamate Application: At 21 DIV, replace the existing culture medium with the 25 µM glutamate-containing medium.
-
Incubation: Incubate the neurons for a period of 1 to 7 days. A 1-day incubation has been shown to be sufficient for the recovery of electrical activity.[1]
-
Electrophysiological Analysis: After the incubation period, perform whole-cell patch-clamp recordings to assess neuronal electrical activity, including resting membrane potential, action potentials, and synaptic currents.
Protocol 2: Assessing Neuroprotective Effects of Low-Dose Glutamate
This protocol is designed to evaluate the protective effects of low-dose glutamate against a subsequent excitotoxic challenge.
Materials:
-
Primary hippocampal neuron cultures (from embryonic or neonatal rodents)
-
Culture medium (e.g., Neurobasal with B27 supplement)
-
Glutamate
-
Cell viability assay (e.g., Calcein-AM/Ethidium homodimer-1 staining, MTT assay)
-
Fluorescence microscope
Procedure:
-
Cell Plating: Plate primary hippocampal neurons at a suitable density on coated coverslips or in multi-well plates.
-
Pre-treatment (Optional): For studying induced tolerance, pre-expose the neurons to ultra-low, sub-toxic concentrations of glutamate (e.g., 10⁻¹⁸ M to 10⁻³⁰ M) for 72 hours.[5]
-
Glutamate Challenge:
-
For assessing the direct survival-promoting effect, replace the medium with a fresh medium containing a low concentration of glutamate (e.g., 1 µM).
-
For assessing protective effects against excitotoxicity, after pre-treatment (if applicable), expose the neurons to a toxic concentration of glutamate (e.g., 25-100 µM) for a defined period (e.g., 24 hours).
-
-
Control Groups: Include appropriate control groups:
-
Untreated control (no glutamate)
-
Vehicle control
-
Glutamate challenge only (for protection assays)
-
-
Viability Assessment: After the treatment period, assess cell viability using a chosen assay. For fluorescence-based assays, quantify the number of live and dead cells in multiple fields of view.
Visualizations
Caption: Workflow for evaluating glutamate's neuroprotective effects.
References
- 1. Addition of glutamate to serum free culture promotes recovery of electrical activity in adult hippocampal neurons in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutamate as a hippocampal neuron survival factor: an inherited defect in the trisomy 16 mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate receptor - Wikipedia [en.wikipedia.org]
- 4. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Neuroprotection from glutamate toxicity with ultra-low dose glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hippocampal neurons become more vulnerable to glutamate after subcritical hypoxia: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stimulation of glutamate receptors in cultured hippocampal neurons causes Ca2+-dependent mitochondrial contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutamate and Neurotrophic Factors in Neuronal Plasticity and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability of Calcium Diglutamate in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous solutions of calcium diglutamate.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous solutions?
A1: The primary degradation pathway for the glutamate (B1630785) moiety in this compound in aqueous solutions is a non-enzymatic cyclization to form pyroglutamic acid (pGlu).[1][2][3][4][5] This reaction involves the removal of a water molecule from the glutamic acid portion of the molecule.
Q2: What are the main factors that influence the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is primarily influenced by pH and temperature.[2][3][4] Storage duration also plays a crucial role. While not extensively documented for this compound specifically, exposure to light and microbial contamination are potential factors that can affect the stability of aqueous solutions.
Q3: How does pH affect the stability of this compound solutions?
A3: The rate of conversion of glutamate to pyroglutamic acid is significantly dependent on the pH of the solution. Studies on glutamic acid and N-terminal glutamate residues show that this degradation is minimal around a neutral pH of 6.2-7.0.[2][3][4] The rate of formation of pyroglutamic acid increases at both acidic (pH 3-4) and alkaline (pH 8 and above) conditions.[2][3][4] The conversion is particularly favored in the pH range of 2-3.[6]
Q4: What is the effect of temperature on the stability of this compound solutions?
A4: Higher temperatures accelerate the degradation of glutamate to pyroglutamic acid.[2][3][4] For instance, the formation of pyroglutamic acid from N-terminal glutamic acid can be detected after a few weeks of incubation at temperatures of 37°C and 45°C.[2][4] One study on N-terminal glutamic acid in a pH 4.1 buffer at 45°C determined a half-life of approximately 9 months.[2][4] Another study on glutamic acid at a higher temperature of 78°C and pH 3.0 showed a significantly faster dehydration rate.[3]
Q5: What are the recommended storage conditions for aqueous solutions of this compound?
A5: Based on the stability profile of the glutamate moiety, aqueous solutions of this compound should be stored at refrigerated temperatures (2-8°C) to minimize degradation. For long-term storage, frozen storage at -20°C or -80°C is recommended.[7][8] Solutions should be stored in tightly sealed containers to prevent changes in pH due to atmospheric CO2 absorption and to minimize microbial contamination.[9] The pH of the solution should ideally be maintained in the neutral range (around 6.0-7.5) to ensure optimal stability.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of potency or unexpected experimental results over time. | Degradation of this compound to pyroglutamic acid. | 1. Verify the pH of your stock and working solutions. Adjust to a neutral pH if necessary.2. Ensure solutions are stored at the recommended low temperatures.3. Prepare fresh solutions more frequently.4. Analyze the solution using a stability-indicating method like RP-HPLC to quantify the amount of remaining this compound and detect the presence of pyroglutamic acid. |
| Precipitate formation in the solution. | Change in pH leading to precipitation, or microbial contamination. | 1. Measure the pH of the solution. If it has shifted, it may indicate absorption of atmospheric CO2 (for alkaline solutions) or other contamination.2. Visually inspect for signs of microbial growth (cloudiness, filaments). If suspected, discard the solution and prepare a fresh, sterile-filtered solution.3. Ensure the storage container is appropriate and well-sealed. |
| Shift in the pH of the solution upon storage. | Absorption of atmospheric CO2 (for unbuffered or alkaline solutions), or leaching of substances from the storage container. | 1. Use buffered solutions if compatible with your experimental design.2. Store solutions in tightly sealed, high-quality, inert containers.3. Verify the pH of your solutions before each use. |
Data Summary
While specific quantitative stability data for this compound in aqueous solutions is limited, the following table summarizes the stability of glutamic acid, which is indicative of the behavior of this compound.
| Parameter | Condition | Observation | Reference |
| pH | 6.2 | Minimal formation of pyroglutamic acid. | [2][4] |
| 4.0 and 8.0 | Increased formation of pyroglutamic acid. | [2][4] | |
| 3.0 and 10.0 | Significantly higher dehydration rates to pyroglutamic acid compared to neutral pH. | [3] | |
| 2.0 - 3.0 | Favorable range for conversion to pyroglutamic acid. | [6] | |
| Temperature | 37°C and 45°C | Detectable formation of pyroglutamic acid after a few weeks. | [2][4] |
| 45°C (at pH 4.1) | Half-life of N-terminal glutamic acid is approximately 9 months. | [2][4] | |
| 78°C (at pH 3.0) | Glutamate dehydration rate of 1.08 x 10⁻² h⁻¹. | [3] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol provides a general framework for a reversed-phase high-performance liquid chromatography (RP-HPLC) method to separate and quantify this compound and its primary degradant, pyroglutamic acid.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV detector.
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
This compound reference standard.
-
Pyroglutamic acid reference standard.
-
High-purity water and acetonitrile.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Gradient Elution:
-
0-5 min: 100% Mobile Phase A
-
5-15 min: Linear gradient to 80% Mobile Phase A / 20% Mobile Phase B
-
15-20 min: 80% Mobile Phase A / 20% Mobile Phase B
-
20-22 min: Return to 100% Mobile Phase A
-
22-30 min: Re-equilibration at 100% Mobile Phase A
-
3. Sample Preparation:
-
Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).
-
For stability testing, store aliquots of this solution under the desired conditions (e.g., different temperatures and pH values).
-
At specified time points, dilute the samples to an appropriate concentration within the calibration curve range using Mobile Phase A.
4. Calibration Standards:
-
Prepare a series of calibration standards of this compound and pyroglutamic acid in Mobile Phase A covering the expected concentration range.
5. Analysis:
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples from the stability study.
-
Integrate the peak areas for this compound and pyroglutamic acid.
-
Quantify the concentration of each compound in the samples using the calibration curves.
Visualizations
Caption: Degradation pathway of this compound.
Caption: Experimental workflow for a stability study.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. Effect of 'pH' on the Rate of Pyroglutamate Formation in Solution and Lyophilized Solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases | EurekAlert! [eurekalert.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | calcium acid salt | CAS# 5996-22-5 | InvivoChem [invivochem.com]
- 8. This compound | TargetMol [targetmol.com]
- 9. chemicalbook.com [chemicalbook.com]
Technical Support Center: Crystallization of Calcium Diglutamate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the crystallization of calcium diglutamate. The following sections offer solutions to common issues in a question-and-answer format, supplemented with detailed experimental protocols and data tables.
Frequently Asked Questions (FAQs)
Q1: What are the basic properties of this compound relevant to crystallization?
A1: this compound is a white, crystalline powder. It is freely soluble in water and practically insoluble in ethanol (B145695) or ether.[1] This high aqueous solubility, which is significantly temperature-dependent, is a key factor in developing crystallization protocols. A notable difference in solubility between hot and cold water is crucial for successful cooling crystallization.[2]
Q2: What is the ideal pH for crystallizing this compound?
A2: The optimal pH range for the crystallization of this compound is generally between 6.5 and 7.0.[3] Maintaining the pH within this range is critical for achieving good crystal quality and yield.
Q3: What are common solvents and anti-solvents for this compound crystallization?
A3: Water is the most common solvent for dissolving this compound due to its high solubility. Ethanol is a frequently used anti-solvent because this compound is practically insoluble in it.[1] The addition of ethanol to an aqueous solution of this compound reduces its solubility, thereby inducing precipitation and crystallization.
Q4: How can I characterize the resulting this compound crystals?
A4: Several analytical techniques can be used to characterize the crystals, including:
-
X-Ray Powder Diffraction (XRPD): To determine the crystal structure and identify the polymorphic form.[4]
-
Scanning Electron Microscopy (SEM): To observe the crystal morphology (shape and size).
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the molecule.[4]
-
Thermal Analysis (TGA/DSC): To determine thermal stability and melting point.[4]
Troubleshooting Crystallization Issues
This section addresses specific problems that may be encountered during the crystallization of this compound.
Issue 1: No Crystal Formation After Cooling
Question: I have dissolved my this compound sample in hot water and allowed it to cool, but no crystals have formed. What should I do?
Answer: This issue typically arises from insufficient supersaturation. Here are several troubleshooting steps you can take:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a previous batch of this compound crystals, add a single, small seed crystal to the solution. This will act as a template for new crystals to grow.
-
-
Increase Supersaturation:
-
Evaporation: Allow a small amount of the solvent (water) to evaporate. This will increase the concentration of this compound in the solution, promoting saturation and crystallization. You can achieve this by leaving the container partially open in a fume hood or by gently blowing a stream of inert gas (like nitrogen) over the solution's surface.
-
Reduce Solvent Volume: It is possible that too much solvent was used initially. Gently heat the solution to evaporate some of the water and then allow it to cool again.
-
Cool to a Lower Temperature: If crystals do not form at room temperature, try cooling the solution in an ice bath or a refrigerator. Be aware that rapid cooling can sometimes lead to the formation of smaller, less pure crystals.
-
-
Anti-solvent Addition:
-
If cooling alone is ineffective, consider adding a miscible anti-solvent in which this compound is insoluble, such as ethanol. Add the ethanol dropwise to the aqueous solution at room temperature until turbidity is observed, then allow it to stand.
-
Issue 2: Formation of an Oily Precipitate (Oiling Out)
Question: Upon cooling my this compound solution, instead of crystals, an oily or syrupy liquid has formed. What is happening and how can I fix it?
Answer: This phenomenon is known as "oiling out" and occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is too concentrated or cooled too quickly, causing the solubility limit to be exceeded at a temperature above the compound's melting point in the solvent system. Oiled-out products are often impure.
Here are some strategies to prevent oiling out:
-
Reduce the Cooling Rate: Allow the solution to cool to room temperature more slowly. You can insulate the flask to slow down heat loss.
-
Increase Solvent Volume: The solution may be too concentrated. Reheat the solution until the oil redissolves, then add more hot solvent (e.g., 10-20% more water) and allow it to cool slowly.
-
Lower the Saturation Temperature: By using a more dilute solution, the saturation point will be reached at a lower temperature, which may be below the temperature at which oiling out occurs.
-
Use a Different Solvent System: If oiling out persists in water, consider using a mixed solvent system from the start. Dissolve the this compound in a minimal amount of hot water and then slowly add a miscible co-solvent in which it has moderate solubility while still hot, before cooling.
-
Seeding: Introduce seed crystals at a temperature slightly above the point where oiling out is observed. This can encourage direct crystallization and bypass the liquid-liquid phase separation.
Issue 3: Crystals are Too Small or Form a Fine Powder
Question: My crystallization yielded very small, needle-like crystals or a fine powder, which is difficult to filter and handle. How can I obtain larger crystals?
Answer: The formation of small crystals is typically a result of rapid nucleation due to a high degree of supersaturation. To obtain larger crystals, the rate of nucleation should be controlled to favor crystal growth over the formation of new nuclei.
-
Slow Down the Crystallization Process:
-
Slower Cooling: Decrease the cooling rate to allow more time for existing crystals to grow.
-
Slower Anti-solvent Addition: If using an anti-solvent, add it much more slowly to maintain a lower level of supersaturation.
-
-
Reduce Supersaturation:
-
Increase Solvent Volume: Use a slightly larger volume of solvent to dissolve the compound initially. This will lower the overall supersaturation upon cooling.
-
Control Temperature Gradient: Ensure uniform cooling throughout the solution to avoid localized areas of high supersaturation. Gentle stirring can help with this.
-
-
Utilize Ostwald Ripening: This process involves holding the crystalline slurry at a constant temperature for an extended period. Smaller crystals, being more soluble, will dissolve and redeposit onto larger crystals, leading to an overall increase in crystal size over time.
Issue 4: Low Crystal Yield
Question: After filtration and drying, the amount of recovered this compound crystals is very low. What are the possible reasons and how can I improve the yield?
Answer: A low yield can be attributed to several factors:
-
Incomplete Crystallization:
-
Insufficient Cooling: Ensure the solution has been cooled to a sufficiently low temperature for an adequate amount of time to maximize the amount of product that crystallizes out of the solution.
-
Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of the product remaining dissolved in the mother liquor. If this is suspected, you can try to concentrate the filtrate by evaporation and cool it again to recover more product (a second crop of crystals).
-
-
Losses During Workup:
-
Premature Filtration: Filtering the solution while it is still warm will lead to a loss of product that would have crystallized upon further cooling.
-
Washing with a Good Solvent: Washing the collected crystals with the crystallization solvent (hot water) will dissolve some of the product. Instead, wash the crystals with a cold, miscible non-solvent in which this compound is insoluble, such as cold ethanol.
-
-
Incorrect pH: If the pH of the solution is outside the optimal range of 6.5-7.0, the solubility of this compound may be higher, leading to a lower yield.[3]
Data Presentation
Table 1: Key Crystallization Parameters for this compound
| Parameter | Recommended Value/Range | Notes |
| Primary Solvent | Water | This compound is freely soluble in water.[1] |
| Common Anti-solvent | Ethanol | This compound is practically insoluble in ethanol.[1] |
| Crystallization pH | 6.5 - 7.0 | Crucial for optimal yield and crystal quality.[3] |
| Dissolution Temperature | 40 - 58 °C | A significant solubility difference exists between hot and cold water.[2] |
| Cooling Temperature | Room Temperature, then 0 - 5 °C | Gradual cooling is recommended. |
Experimental Protocols
Protocol 1: Cooling Crystallization of this compound
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of deionized water pre-heated to approximately 50-60°C. Stir until all the solid has dissolved.
-
pH Adjustment: Cool the solution slightly and measure the pH. Adjust the pH to within the 6.5-7.0 range using a dilute solution of calcium hydroxide (B78521) or glutamic acid as needed.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To promote slow cooling, the flask can be placed in an insulated container.
-
Further Cooling: Once the solution has reached room temperature, place the flask in an ice bath or a refrigerator for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Anti-solvent Crystallization of this compound
-
Dissolution: Dissolve the crude this compound in a minimal amount of deionized water at room temperature to create a concentrated solution.
-
pH Adjustment: Measure and adjust the pH of the solution to 6.5-7.0 as described in the cooling crystallization protocol.
-
Anti-solvent Addition: While stirring the solution, slowly add ethanol dropwise. Continue adding ethanol until the solution becomes persistently turbid, indicating the onset of precipitation.
-
Crystallization: Stop the addition of the anti-solvent and allow the mixture to stand at room temperature. Crystal formation should occur over time. For better yield, the mixture can be cooled in an ice bath after initial crystal formation.
-
Isolation, Washing, and Drying: Follow steps 6-8 from the cooling crystallization protocol.
Visualizations
References
Optimizing concentration of calcium diglutamate for cell culture experiments
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of calcium diglutamate (CDG) in cell culture experiments. It includes frequently asked questions, troubleshooting advice, experimental protocols, and key data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
A1: this compound (CDG) is the calcium salt of glutamic acid, a major excitatory neurotransmitter in the central nervous system.[1][2] In cell culture, it serves as a soluble source of both calcium (Ca²⁺) and glutamate (B1630785).[3] These components are crucial for studying a variety of cellular processes, including neuronal signaling, excitotoxicity, calcium homeostasis, and cell attachment.[4]
Q2: What is a typical starting concentration range for this compound in neuronal cell culture?
A2: The optimal concentration is highly dependent on the cell type, culture duration, and experimental goals. For neuronal cultures, glutamate concentrations for studying excitotoxicity can range from 10 µM to as high as 10 mM.[5][6][7] It is critical to perform a dose-response curve to determine the ideal concentration for your specific cell line and experimental endpoint, as excessive glutamate can lead to cell death.[8][9]
Q3: Can this compound be used in non-neuronal cell cultures?
A3: Yes. Both calcium and glutamate signaling are important in various non-neuronal cell types, including glial cells (like astrocytes) and some cancer cell lines.[10][11][12] Calcium is a universal second messenger that regulates numerous cellular functions.[4][13] Glutamate receptors have also been identified on non-neuronal cells, where they can influence processes like proliferation and migration.[10] As with neuronal cells, concentration optimization is essential.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is soluble in water. To prepare a stock solution, dissolve the powder in sterile, deionized water or a suitable buffer (e.g., HEPES-buffered saline) to a concentration of 10-100 mM. Filter-sterilize the solution using a 0.22 µm filter before adding it to your cell culture medium to achieve the final desired concentration.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the culture medium after adding this compound. | High Phosphate (B84403)/Bicarbonate Concentration: The calcium ions from CDG can react with phosphate and other components in the medium to form insoluble calcium phosphate.[14] This is more likely at a higher pH. | - Prepare CDG in a low-phosphate buffer.- Add the CDG solution to the medium slowly while gently swirling.- Temporarily lower the pH of the medium during addition, if your cells can tolerate it.- Test different basal media, as phosphate concentrations can vary. |
| High levels of cell death (excitotoxicity) are observed. | Excessive Glutamate Concentration: Prolonged exposure to high concentrations of glutamate over-activates receptors (like NMDA receptors), leading to excessive calcium influx and subsequent neuronal death.[8][9][15] | - Perform a dose-response experiment to find the optimal concentration.- Reduce the exposure time to CDG.- Ensure your culture medium contains appropriate levels of Mg²⁺ ions, which can block NMDA receptor channels at resting potential. |
| No observable cellular response. | Sub-optimal Concentration: The concentration of calcium or glutamate may be too low to elicit a response.Cell Type Insensitivity: The cells may not express the relevant glutamate receptors or calcium channels.Antagonists Present: Components in the serum or media may be inhibiting the response. | - Increase the concentration of CDG incrementally.- Verify the expression of glutamate receptors (e.g., NMDA, AMPA) in your cell line via literature search or molecular techniques (qPCR, Western blot).- If using serum, consider switching to a serum-free medium for the duration of the experiment. |
| Results are inconsistent between experiments. | Variability in Reagent Preparation: Inconsistent pH or concentration of stock solutions.Cell Culture Age/Density: More mature or dense cultures can respond differently to stimuli.[7] | - Always prepare fresh stock solutions and verify the pH.- Standardize the cell seeding density and the age of the culture (days in vitro) for all experiments.- Ensure consistent incubation times and conditions. |
Experimental Protocols & Methodologies
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a standard procedure to identify the optimal working concentration of CDG for your specific cell line using a cell viability assay.
Materials:
-
This compound (CDG)
-
Your cell line of interest (e.g., primary cortical neurons, SH-SY5Y cells)
-
96-well cell culture plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or LDH assay kit)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24-48 hours.
-
Prepare CDG Dilutions: Prepare a 2X working solution series of CDG in culture medium. A typical range to test for excitotoxicity studies could be 0 µM (control), 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM, 5 mM, and 10 mM.
-
Treatment: Carefully remove half of the medium from each well and replace it with an equal volume of the 2X CDG working solutions to achieve a 1X final concentration. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 20 minutes for acute excitotoxicity, or 24 hours for chronic effects).[16]
-
Assess Viability: After incubation, wash the cells with PBS and perform a cell viability assay according to the manufacturer's instructions. An LDH assay can be used to measure cytotoxicity by detecting lactate (B86563) dehydrogenase release into the medium.[5]
-
Data Analysis: Calculate the percentage of viable cells relative to the untreated control. Plot the viability against the log of the CDG concentration to determine the EC₅₀ (effective concentration) or IC₅₀ (inhibitory concentration).
Example Data: Dose-Response of Neuronal Cells to CDG
| CDG Concentration | Cell Viability (%) (24h exposure) | LDH Release (U/L) (24h exposure) |
| 0 µM (Control) | 100 ± 4.5 | 15 ± 2.1 |
| 10 µM | 98 ± 5.1 | 18 ± 2.5 |
| 100 µM | 85 ± 6.2 | 45 ± 4.3 |
| 250 µM | 55 ± 7.8 | 90 ± 8.1 |
| 500 µM | 30 ± 5.5 | 150 ± 11.2 |
| 1 mM | 12 ± 3.9 | 210 ± 15.6 |
Data are represented as mean ± standard deviation and are for illustrative purposes only.
Signaling Pathways and Visualizations
Glutamate Receptor Signaling
Glutamate, released from CDG, acts on two main types of receptors on the cell surface: ionotropic (iGluRs) and metabotropic (mGluRs).[1][10][17] Activation of iGluRs (like NMDA and AMPA receptors) leads to a direct influx of ions, including Na⁺ and Ca²⁺, causing rapid membrane depolarization.[17][18] This influx of calcium is a critical event that triggers downstream signaling cascades.[4]
Experimental Workflow for Optimization
The process of optimizing CDG concentration involves a logical flow from preparation to data analysis, ensuring reproducible and reliable results.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Physiology and Pathology of Calcium Signaling in the Brain [frontiersin.org]
- 5. Calcium-dependent glutamate cytotoxicity in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Various facets of excitotoxicity [explorationpub.com]
- 10. researchgate.net [researchgate.net]
- 11. Mitochondrial calcium signaling in non-neuronal cells: Implications for Alzheimer's disease pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glutamate receptor agonists stimulate diverse calcium responses in different types of cultured rat cortical glial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Calcium signaling and molecular mechanisms underlying neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calcium Phosphate Precipitation | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. In Vitro Ischemia Promotes Glutamate-Mediated Free Radical Generation and Intracellular Calcium Accumulation in Hippocampal Pyramidal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jneurosci.org [jneurosci.org]
- 17. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijbs.com [ijbs.com]
Addressing artifacts in calcium imaging due to calcium-binding dyes
Welcome to the technical support center for addressing artifacts in calcium imaging experiments using calcium-binding dyes. This resource is designed for researchers, scientists, and drug development professionals to identify, troubleshoot, and mitigate common issues encountered during calcium imaging.
Frequently Asked Questions (FAQs)
General
Q1: What are the most common artifacts in calcium imaging with binding dyes?
A1: The most prevalent artifacts include motion artifacts, phototoxicity and photobleaching, and neuropil contamination.[1] These can distort the true calcium signals, leading to misinterpretation of the data.[1] Additional artifacts can arise from issues with dye loading, such as uneven distribution or compartmentalization.[2][3]
Motion Artifacts
Q2: What causes motion artifacts in my calcium imaging data?
A2: Motion artifacts are typically caused by movement of the subject (e.g., breathing, heartbeat, or behavior in in-vivo studies) or mechanical instability in the imaging setup.[1] These movements lead to shifts in fluorescence intensity that are not related to actual calcium activity.[1]
Q3: How can I identify motion artifacts in my recordings?
A3: Motion artifacts often manifest as rapid, large fluctuations in fluorescence that occur simultaneously across multiple cells.[1] Visual inspection of the raw imaging data can reveal these widespread, synchronized changes.
Phototoxicity and Photobleaching
Q4: What is the difference between phototoxicity and photobleaching?
A4: Phototoxicity refers to light-induced damage to cells.[4] The excitation light used in fluorescence microscopy can generate reactive oxygen species (ROS), which can harm cellular components and alter normal cell function, potentially leading to unintended increases in intracellular calcium.[4][5] Photobleaching, on the other hand, is the irreversible photochemical destruction of the fluorescent dye, resulting in a gradual decrease in signal intensity over time.[1]
Q5: What are the signs of phototoxicity in my cells?
A5: Signs of phototoxicity can include changes in cell morphology such as membrane blebbing, formation of vacuoles, and cell rounding or detachment.[4] Functionally, you might observe altered cellular processes or a loss of cell viability.[4] In some instances, phototoxicity can induce calcium oscillations that may be mistaken for physiological responses.[4]
Neuropil Contamination
Q6: What is neuropil contamination?
A6: Neuropil contamination occurs when out-of-focus fluorescence from the dense network of axons, dendrites, and glial cells surrounding a neuron of interest spills into its region of interest (ROI).[1] This can lead to an overestimation of the neuron's activity and the appearance of false calcium signals.[1]
Dye Loading and Properties
Q7: How can I optimize the loading of AM ester calcium dyes?
A7: Optimizing dye loading involves finding the right balance of dye concentration, incubation time, and the concentrations of dispersing agents like Pluronic F-127 and DMSO.[6] Lowering the concentrations of both Pluronic F-127 and DMSO can improve loading efficiency and cell viability.[6] It is also crucial to allow sufficient time for the de-esterification of the AM ester dye once it is inside the cells.[7]
Q8: What are the consequences of using high concentrations of calcium-binding dyes?
A8: High concentrations of calcium-binding dyes can buffer intracellular calcium, altering the natural dynamics of calcium signaling and potentially affecting cellular function.[8] Some chemical dyes have been shown to have off-target effects, such as inhibiting membrane pumps, which can lead to aberrant neural activity.[9]
Troubleshooting Guides
Issue 1: Sudden, large, and synchronized spikes in fluorescence across the entire field of view.
| Possible Cause | Troubleshooting Steps |
| Motion Artifacts | 1. Improve Mechanical Stability: Ensure the imaging setup is on a vibration-dampening table and that all components are securely fastened. 2. Refine Subject Restraint (in-vivo): For animal studies, ensure the head-fixation is stable. 3. Computational Correction: Use image registration algorithms post-acquisition to correct for lateral motion.[10][11] 4. Two-Channel Imaging: Simultaneously image a calcium-dependent indicator and a calcium-independent indicator (e.g., RFP). The signal from the calcium-independent channel can be used to subtract motion artifacts.[1][12][13] |
Issue 2: My baseline fluorescence is unstable and drifts downwards over time.
| Possible Cause | Troubleshooting Steps |
| Photobleaching | 1. Reduce Excitation Light: Decrease the laser power or illumination intensity to the minimum level required for an adequate signal-to-noise ratio.[1][4] 2. Reduce Exposure Time: Shorten the pixel dwell time or the camera exposure time.[1] 3. Use a More Photostable Dye: Consider switching to a calcium indicator with higher photostability.[1][4] |
| Dye Leakage or Compartmentalization | 1. Assess Cell Health: Ensure cells are healthy, as compromised cells may not retain the dye effectively.[1] 2. Optimize Loading Temperature: Lowering the incubation temperature during dye loading can reduce compartmentalization into organelles.[3][7] 3. Consider Genetically Encoded Indicators: For long-term imaging, genetically encoded calcium indicators (GECIs) like GCaMP are less prone to leakage.[1] |
Issue 3: Neighboring cells show highly correlated activity, even when not expected.
| Possible Cause | Troubleshooting Steps |
| Neuropil Contamination | 1. Refine ROI Selection: Draw regions of interest (ROIs) that are tightly confined to the neuronal cell body.[1] 2. Optimize Imaging Parameters: Use higher resolution imaging techniques like two-photon microscopy to improve optical sectioning and reduce out-of-focus light.[1] 3. Neuropil Correction Algorithms: Apply computational methods to subtract the contaminating neuropil signal from the neuronal ROI.[1] |
Issue 4: Cells show abnormal morphology or responses over the course of the experiment.
| Possible Cause | Troubleshooting Steps |
| Phototoxicity | 1. Minimize Light Exposure: Reduce illumination intensity and exposure duration.[4] 2. Use Longer Wavelengths: Red-shifted indicators are generally less phototoxic as longer wavelength light is less energetic.[4] 3. Include Control Groups: Have a "no-light" or minimal light exposure control group to assess baseline cell health.[4] |
| Dye-induced Cellular Stress | 1. Lower Dye Concentration: Use the lowest effective concentration of the calcium indicator. 2. Evaluate Different Dyes: Some dyes may be more cytotoxic than others; consider testing alternative indicators.[9] |
Quantitative Data Summary
Table 1: Comparison of Common Calcium Indicators
| Indicator | Dissociation Constant (Kd) | Excitation (nm) | Emission (nm) | Brightness/Signal Change | Notes |
| Fura-2 | ~145 nM | 340/380 | 510 | Ratiometric | Allows for quantitative measurements of calcium concentration.[14][15] Requires UV excitation. |
| Indo-1 | ~230 nM | ~350 | 475/400 | Ratiometric | Emission shift upon calcium binding.[16] Suitable for flow cytometry. |
| Fluo-4 | ~345 nM | 494 | 516 | >100-fold increase | Bright single-wavelength indicator, but can have high resting fluorescence.[4][14] |
| Cal-520 | ~320 nM | 492 | 514 | High SNR | Shows a larger signal-to-noise ratio compared to some other green indicators.[17][18] |
| Rhod-4 | ~200 nM | 557 | 578 | Red-shifted | Longer wavelength excitation reduces phototoxicity and tissue scattering.[4][19] |
| X-Rhod-1 | ~700 nM | 580 | 602 | Red-shifted | Suitable for detecting larger calcium transients.[4] |
Note: Kd values can vary depending on experimental conditions such as pH, temperature, and ionic strength.
Experimental Protocols
Protocol 1: Optimizing AM Ester Dye Loading
-
Prepare Stock Solution: Dissolve the AM ester of the calcium dye in high-quality, anhydrous DMSO to make a stock solution of 1-10 mM.
-
Prepare Loading Solution: On the day of the experiment, dilute the dye stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution) to a final concentration of 1-5 µM. To aid in dye dispersal, add Pluronic F-127 to a final concentration of 0.02-0.05%.[6][20]
-
Cell Preparation: Plate cells on glass-bottom dishes suitable for imaging. Ensure cells are healthy and at the desired confluency.
-
Dye Loading: Replace the cell culture medium with the loading solution and incubate for 30-60 minutes at 37°C.[4] Note that lower temperatures may reduce dye compartmentalization.[7]
-
Wash: After incubation, wash the cells three times with dye-free physiological buffer to remove extracellular dye.[4]
-
De-esterification: Incubate the cells in dye-free buffer for at least 30 minutes at 37°C to allow for the complete hydrolysis of the AM ester by intracellular esterases.[4][7]
-
Imaging: Proceed with calcium imaging experiments.
Protocol 2: Two-Channel Imaging for Motion Artifact Correction
-
Fluorophore Selection: Co-express or co-load a calcium-dependent indicator (e.g., GCaMP, Fluo-4) and a calcium-independent indicator with a spectrally distinct emission profile (e.g., RFP, mCherry).[1]
-
Microscope Setup: Use a microscope capable of simultaneous or rapid sequential two-channel imaging. Ensure the filter sets are appropriate to minimize spectral bleed-through between the two channels.
-
Image Acquisition: Acquire time-series images in both channels simultaneously throughout the experiment.
-
Data Analysis:
-
Identify regions of interest (ROIs) for the cells.
-
Extract the fluorescence time series for each ROI from both the calcium-dependent (signal) and calcium-independent (motion) channels.
-
Use the signal from the motion channel to correct the signal from the calcium-dependent channel. This can be done through various computational methods, such as scaled subtraction or more advanced modeling approaches that account for noise.[12][13]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. benchchem.com [benchchem.com]
- 5. Laser induced calcium oscillations in fluorescent calcium imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improving AM ester calcium dye loading efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Effects of calcium chelators on intracellular calcium and excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescent dyes used to track calcium dynamics cause cell damage, may manipulate findings | Children's National Hospital [childrensnational.org]
- 10. Frontiers | Fast and Accurate Motion Correction for Two-Photon Ca2+ Imaging in Behaving Mice [frontiersin.org]
- 11. Frontiers | moco: Fast Motion Correction for Calcium Imaging [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. par.nsf.gov [par.nsf.gov]
- 14. Calcium Indicators | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Live Cell Calcium Indicators [sigmaaldrich.com]
- 17. A highly sensitive fluorescent indicator dye for calcium imaging of neural activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 19. researchgate.net [researchgate.net]
- 20. ionoptix.com [ionoptix.com]
Technical Support Center: Strategies for Slower, Purer Crystallization
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize crystallization processes. Find answers to frequently asked questions and detailed guides to achieve slower crystal growth for higher purity products.
Troubleshooting Guide
Rapid and uncontrolled crystallization can lead to impurities trapped within the crystal lattice and the formation of small, irregular crystals. This guide addresses common issues encountered during crystallization experiments.
| Problem | Potential Causes | Solutions |
| Rapid Crystal Formation ("Crashing Out") | - High degree of supersaturation.- Cooling the solution too quickly.- Insufficient solvent. | - Reduce Supersaturation: Reheat the solution and add a small amount of additional solvent (5-10% more) to decrease the concentration of the solute.[1] - Slow Cooling: Allow the solution to cool to room temperature gradually. Insulating the flask can help slow the cooling rate. Avoid placing the flask directly in an ice bath from a high temperature.[2] - Solvent Selection: Choose a solvent in which the compound is less soluble at higher temperatures. |
| "Oiling Out" (Formation of a liquid phase instead of solid crystals) | - The compound is precipitating out of the solution at a temperature above its melting point.- High concentration of impurities lowering the melting point of the mixture.- Very rapid cooling. | - Increase Solvent Volume: Add more solvent to the mixture to ensure the compound remains dissolved until the solution has cooled to a temperature below its melting point. - Slower Cooling: Employ a more gradual cooling process to prevent the rapid increase in supersaturation that can lead to oiling out. - Change Solvent: Select a solvent with a lower boiling point or a solvent in which the compound is more soluble. |
| Formation of Very Small Crystals or a Fine Powder | - Nucleation rate is significantly higher than the crystal growth rate.- High level of supersaturation. | - Control Supersaturation: Decrease the initial concentration of the solute or slow down the rate of cooling or anti-solvent addition.[3] - Seeding: Introduce a small, high-quality seed crystal to the solution just as it reaches saturation. This provides a template for growth and can lead to larger crystals. - Temperature Cycling (Ostwald Ripening): In some cases, cycling the temperature up and down by a few degrees can encourage smaller crystals to redissolve and deposit onto larger crystals. |
| No Crystal Formation | - Insufficient supersaturation.- Compound is too soluble in the chosen solvent. | - Induce Nucleation: Gently scratch the inside of the flask with a glass rod to create nucleation sites. - Seeding: Add a seed crystal of the compound. - Evaporation: Allow a small amount of the solvent to evaporate to increase the solute concentration. - Anti-Solvent Addition: If using a single solvent system, consider adding a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise to induce precipitation. |
Frequently Asked Questions (FAQs)
Q1: How does the rate of cooling affect crystal purity?
Q2: What is the role of the solvent in controlling crystallization speed?
The choice of solvent is critical. A solvent in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures is ideal for cooling crystallization. The viscosity of the solvent also plays a role; higher viscosity can slow down the diffusion of molecules to the crystal surface, thus slowing the growth rate.
Q3: How can I use additives to slow down crystallization and improve purity?
Additives, such as polymers, can inhibit crystallization by adsorbing onto the crystal surface and blocking sites for further growth.[4][5] This can slow down the overall crystal growth rate, allowing for more selective crystallization of the desired compound and exclusion of impurities. The effectiveness of an additive is highly specific to the compound and solvent system.
Q4: What is supersaturation and how does it impact crystal purity?
Supersaturation is the driving force for crystallization, representing a state where the concentration of a solute in a solution is higher than its equilibrium solubility.[3] While a certain level of supersaturation is necessary for crystals to form, excessively high levels can lead to rapid, uncontrolled nucleation and growth, resulting in smaller, less pure crystals.[3][6] Maintaining a low level of supersaturation is key to growing large, high-purity crystals.
Q5: Can impurities in my sample affect the crystallization process itself?
Yes, impurities can act as nucleation sites, leading to the formation of many small crystals. They can also co-crystallize with your product, reducing its purity. In some cases, impurities can even inhibit crystal growth by blocking active growth sites on the crystal surface.[7][8]
Data Presentation
Table 1: Effect of Impurity Concentration on Crystal Purity of Paracetamol
This table summarizes the results from a study on the crystallization of paracetamol in the presence of two different impurities, acetanilide (B955) and metacetamol. The data demonstrates that higher initial impurity concentrations in the solution lead to a higher concentration of that impurity in the final crystal product.
| Impurity | Initial Impurity Concentration in Feed (mol%) | Impurity Concentration in Crystal Product (mol%) |
| Acetanilide | 0.79 | 0.12 |
| 2.05 | 0.31 | |
| 5.01 | 0.80 | |
| Metacetamol | 1.01 | 0.75 |
| 2.51 | 1.89 | |
| 4.02 | 2.51 | |
| 6.78 | 4.21 | |
| Data adapted from Urwin et al. (2020) and a case study on paracetamol.[7][9] |
Table 2: Influence of Cooling Rate on Dihydroxystearic Acid Crystal Properties
This table shows the impact of different crystallization temperatures (which influences the cooling rate) on the yield, average size, and purity of dihydroxystearic acid crystals. Slower cooling (higher crystallization temperature) results in higher purity and larger crystals, but a lower yield.
| Crystallization Temperature (°C) | Final Yield (%) | Average Crystal Size (µm) | Final Purity (%) |
| 24 | 35.8 | 150 | 91.7 |
| 26 | 28.8 | 180 | 93.9 |
| 28 | 7.3 | 220 | 94.7 |
| Data adapted from a study on dihydroxystearic acid crystallization. |
Experimental Protocols
Protocol 1: Controlled Cooling Crystallization
This protocol describes a general method for obtaining crystals by slowly cooling a saturated solution.
Materials:
-
Crude solid compound
-
Appropriate solvent
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Insulating material (e.g., glass wool, beaker of warm water)
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and gently heat the mixture while stirring until the solid dissolves completely. Continue adding small portions of hot solvent until the solid is fully dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Slow Cooling: Cover the flask to prevent solvent evaporation. To achieve slow cooling, insulate the flask by wrapping it in glass wool or placing it in a beaker of warm water. Allow the solution to cool gradually to room temperature.
-
Further Cooling: Once the flask has reached room temperature, you can place it in an ice bath or refrigerator to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to dry.
Protocol 2: Anti-Solvent Crystallization
This method is useful when a compound is soluble in one solvent but insoluble in another, and the two solvents are miscible.
Materials:
-
Crude solid compound
-
"Good" solvent (in which the compound is soluble)
-
"Anti-solvent" (in which the compound is insoluble)
-
Crystallization vessel (e.g., beaker or flask)
-
Stirring apparatus (e.g., magnetic stirrer)
-
Addition funnel or burette
-
Filtration apparatus
Procedure:
-
Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent at a specific temperature (e.g., room temperature).
-
Slow Addition of Anti-Solvent: While stirring the solution, slowly add the anti-solvent dropwise using an addition funnel or burette. The slow addition is crucial to control the rate of supersaturation and promote the growth of larger, purer crystals.
-
Observe for Turbidity: Continue adding the anti-solvent until the solution becomes persistently turbid, indicating the onset of nucleation.
-
Crystal Growth: Once turbidity is observed, stop the addition of the anti-solvent and allow the solution to stir for a period to allow the crystals to grow. You may also choose to add a small amount of additional anti-solvent very slowly to further increase the yield.
-
Isolation: Collect the crystals by filtration, wash with a small amount of a solvent mixture (containing a high proportion of the anti-solvent), and dry.
Visualizations
References
- 1. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 2. iarj.in [iarj.in]
- 3. Inhibition of Crystal Nucleation and Growth in Aqueous Drug Solutions: Impact of Different Polymers on the Supersaturation Profiles of Amorphous Drugs—The Case of Alpha-Mangostin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Study of the Effect of Supersaturation Changes on the Growth of {100} KDP Crystal Faces - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with "oiling out" during the crystallization process
This technical support center provides guidance to researchers, scientists, and drug development professionals on troubleshooting common issues encountered during the crystallization process, with a specific focus on the phenomenon of "oiling out."
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" in the context of crystallization?
A1: "Oiling out," also known as liquid-liquid phase separation (LLPS), is a phenomenon where a dissolved compound separates from a supersaturated solution as a liquid phase (an "oil") instead of the desired solid crystalline phase.[1][2] This oil is a solute-rich liquid that is immiscible with the bulk solvent. This can lead to the formation of an emulsion or distinct liquid layers.[1] Oiling out is often an undesirable event in crystallization as it can negatively impact product purity, yield, and physical properties.[3]
Q2: What are the primary causes of oiling out?
A2: Oiling out can be triggered by several factors, often related to the thermodynamics and kinetics of the crystallization process:
-
High Supersaturation: Creating a very high level of supersaturation too quickly, for instance, through rapid cooling or fast addition of an anti-solvent, is a common cause.[2][4] This can push the system beyond the metastable zone limit and into a region where liquid-liquid phase separation is favored over nucleation and crystal growth.
-
Kinetically Hindered Crystallization: Sometimes, even at moderate supersaturation, the integration of solute molecules into the crystal lattice is slow. This kinetic barrier can favor the formation of a disordered, liquid-like oil phase.
-
Impurities: The presence of impurities can inhibit crystal nucleation and growth, thereby promoting oiling out.[2] Impurities can also lower the melting point of the solute, making it more prone to separating as a liquid.
-
Low Melting Point of Solute: If the melting point of the solute is below the temperature at which crystallization is attempted, it is more likely to "oil out."[3]
-
Solvent System: The choice of solvent is critical. A solvent that is too good at dissolving the compound can sometimes lead to oiling out, especially with rapid changes in conditions.[5]
Q3: What are the negative consequences of oiling out?
A3: Oiling out can lead to several downstream processing challenges and compromise the quality of the final product:
-
Reduced Purity: The oil phase can act as a scavenger for impurities, which then get trapped within the solidified product, leading to lower purity.[3]
-
Poor Crystal Quality: The solidification of the oil phase often results in an amorphous solid or poorly formed crystals with undesirable morphology and size distribution.[1]
-
Difficult Isolation and Handling: Oiled-out products can be sticky, gummy, or viscous, making them difficult to filter, wash, and dry.[1] This can lead to significant yield loss.
-
Inconsistent Polymorph Control: The uncontrolled solidification of an oil can lead to the formation of undesired or metastable polymorphs.
Q4: How can I differentiate between oiling out and the formation of very small crystals?
A4: Differentiating between oiling out and fine crystalline solids can be challenging. Microscopic examination is a definitive way to distinguish between liquid droplets and solid particles.[4] Process analytical technology (PAT) tools, such as in-situ particle imaging and turbidity probes, can also help in real-time monitoring and differentiation. Oiling out often appears as a cloudy or milky suspension of spherical droplets, which may coalesce over time.
Troubleshooting Guide: Dealing with Oiling Out
This guide provides a systematic approach to troubleshooting and preventing oiling out during your crystallization experiments.
Issue 1: The solution turns cloudy and forms an oil upon cooling.
This is a classic sign of cooling-induced oiling out. The primary goal is to slow down the generation of supersaturation and provide a pathway for orderly crystal growth.
Troubleshooting Steps:
-
Reduce the Cooling Rate: A slower cooling rate is the most straightforward approach to prevent the system from reaching the high levels of supersaturation that lead to oiling out.[2]
-
Introduce Seed Crystals: Seeding the solution within the metastable zone provides a template for crystallization to occur, bypassing the need for primary nucleation which can be kinetically hindered.[2][6]
-
Increase the Solvent Volume: A more dilute solution will require a lower temperature to reach saturation, potentially avoiding the oiling out region.
-
Change the Solvent System: Experiment with different solvents or solvent mixtures. A solvent in which the solute is slightly less soluble at higher temperatures may be beneficial.
Experimental Protocols
Protocol 1: Cooling Crystallization with Seeding to Avoid Oiling Out
This protocol outlines a general procedure for performing a cooling crystallization with the addition of seed crystals to prevent oiling out.
Materials:
-
Crude compound to be crystallized
-
Appropriate solvent
-
Crystallization vessel with temperature control and stirring
-
Seed crystals of the desired polymorph (typically 1-5% w/w of the solute)
Procedure:
-
Dissolution: Dissolve the crude compound in the selected solvent at an elevated temperature until a clear solution is obtained.
-
Controlled Cooling: Begin cooling the solution at a slow, controlled rate (e.g., 0.1-0.5 °C/min).
-
Seeding: Once the solution has cooled to a temperature within the metastable zone (a region of slight supersaturation where spontaneous nucleation is slow), add the seed crystals. The optimal seeding temperature should be determined experimentally.
-
Maturation: Continue to cool the solution slowly to the final crystallization temperature. Hold at this temperature for a period to allow for complete crystallization.
-
Isolation: Isolate the crystals by filtration, wash with a small amount of cold solvent, and dry.
Quantitative Data
Table 1: Effect of Solvent System on the Oiling Out Temperature of a Pharmaceutical Intermediate
| Solvent System (v/v) | Oiling Out Onset Temperature (°C) | Crystal Nucleation Temperature with Seeding (°C) |
| Isopropanol/Water (90/10) | 45 | 55 |
| Acetone/Water (80/20) | 52 | 60 |
| Ethanol/Water (95/5) | 48 | 58 |
| Acetonitrile/Water (70/30) | 55 | 63 |
This table illustrates how the choice of solvent system can influence the temperature at which oiling out occurs. Seeding allows for crystallization at a higher temperature, effectively avoiding the oiling out region.
Visualizations
Diagram 1: Troubleshooting Logic for Oiling Out
Caption: A flowchart for troubleshooting oiling out.
Diagram 2: Experimental Workflow for Preventing Oiling Out via Seeding
Caption: Workflow for seeded cooling crystallization.
References
- 1. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 2. mt.com [mt.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemjobber: Process Wednesday: Oiling out [chemjobber.blogspot.com]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing pH for Calcium Diglutamate Stability and Activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for calcium diglutamate stability and activity. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experimental design and execution.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound solutions.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Precipitate forms in the this compound solution upon storage or addition to media. | pH-dependent solubility: The solubility of calcium salts, including this compound, can decrease at neutral to alkaline pH.[1] Reaction with media components: Phosphate (B84403) or sulfate (B86663) ions in your cell culture media or buffer can react with calcium to form insoluble precipitates (e.g., calcium phosphate, calcium sulfate).[2] Temperature shifts: Cooling the solution can decrease the solubility of this compound.[2][3] | - Adjust the pH of your stock solution to be slightly acidic (e.g., pH 5.0-6.5) for better long-term stability. - When adding to media, add the this compound solution slowly while stirring to avoid localized high concentrations. - Consider using a phosphate-free or low-phosphate buffer system if precipitation is a persistent issue. - If you need to store the solution, consider storing it at room temperature or 37°C to prevent precipitation due to cooling, but be mindful of potential microbial growth. |
| Inconsistent or unexpected results in cell-based assays. | pH of the final solution: The addition of a this compound solution, especially a concentrated one, may alter the pH of your experimental medium, affecting cellular responses.[4] Degradation of glutamate (B1630785): At acidic pH (especially in the range of 2-3.5) and elevated temperatures, glutamate can be converted to pyrrolidonecarboxylic acid, which is biologically inactive in the context of glutamate receptors. | - Always measure the pH of your final experimental solution after adding this compound and adjust as necessary. - Prepare fresh this compound solutions for your experiments to minimize degradation. - Avoid preparing stock solutions at a very low pH unless you are performing a specific stability study. |
| Difficulty dissolving this compound at the desired concentration. | Low aqueous solubility of glutamic acid: While this compound is more soluble than L-glutamic acid, it still has solubility limits.[5] Incorrect solvent: Using solvents other than water or aqueous buffers may not be effective. | - Gently warm the solution while stirring to aid dissolution.[3] - Prepare the solution in your final experimental buffer or medium rather than making a highly concentrated stock in water.[5] - Ensure the pH of the solvent is not in a range that promotes precipitation. |
| Variability in analytical measurements (e.g., HPLC). | Incomplete dissolution or precipitation: Undissolved particles or precipitate can lead to inaccurate sampling. Degradation during sample preparation or analysis: pH and temperature can affect the stability of glutamate during the analytical process. | - Ensure your sample is fully dissolved and visually clear before injection. - Use a mobile phase and sample buffer system that maintains a stable pH for glutamate. A neutral pH is often used for the derivatization and separation steps in HPLC methods.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of this compound in an aqueous solution?
Q2: How does pH affect the biological activity of the glutamate component of this compound?
A2: The biological activity of glutamate is highly dependent on the extracellular pH. In neuronal cultures, an acidic environment (lower pH) has been shown to reduce the glutamate-induced increase in intracellular calcium concentration.[4] Conversely, an alkaline environment (higher pH) can enhance this effect.[4] This is largely due to the pH-sensitivity of glutamate receptors, such as the NMDA receptor.[4] Therefore, the optimal pH for activity will depend on the specific biological system and the desired outcome of the experiment.
Q3: Can I use a phosphate buffer to prepare my this compound solution?
A3: It is generally not recommended to use a phosphate buffer for preparing concentrated stock solutions of this compound. The presence of phosphate ions can lead to the precipitation of calcium phosphate, a poorly soluble salt.[2] If a buffered solution is required, consider using a non-phosphate buffer such as HEPES or Tris, ensuring that the chosen buffer is compatible with your experimental system.
Q4: How should I prepare a high-concentration stock solution of this compound for cell culture experiments?
A4: Due to the limited solubility of glutamic acid, it is advisable to use a salt form like this compound.[5] To prepare a stock solution, dissolve the this compound powder in cell culture grade water or a suitable buffer with gentle warming and stirring.[3] It is recommended to prepare the stock solution fresh for each experiment. If you encounter solubility issues, consider preparing the solution directly in the cell culture medium at the final desired concentration.[5]
Data Presentation
The following tables summarize the expected qualitative effects of pH on the stability and activity of this compound, based on available data for glutamates and general chemical principles.
Table 1: pH-Dependent Stability of this compound
| pH Range | Expected Stability | Primary Degradation Product | Notes |
| < 2.0 | Moderate to Low | Pyrrolidonecarboxylic Acid | Increased risk of degradation, especially with heat. |
| 2.0 - 4.0 | Low | Pyrrolidonecarboxylic Acid | This is the range of greatest instability for glutamate. |
| 4.0 - 6.5 | Good | - | Generally a good range for balancing stability and solubility. |
| 6.5 - 8.5 | Good | - | Potential for decreased solubility and precipitation with other ions (e.g., phosphate).[2] |
| > 8.5 | Moderate | - | Risk of other chemical modifications at highly alkaline pH. |
Table 2: pH-Dependent Activity of Glutamate
| pH Environment | Effect on Glutamate-Induced Intracellular Ca²⁺ Influx in Neurons | Underlying Mechanism | Reference |
| Acidic (e.g., < 7.0) | Attenuated (Reduced) | Reduced Ca²⁺ flux through NMDA-gated ion channels. | [4] |
| Neutral (e.g., ~7.4) | Baseline | Normal physiological response. | [4] |
| Alkaline (e.g., > 7.4) | Accentuated (Increased) | Enhanced Ca²⁺ flux through NMDA-gated ion channels. | [4] |
Experimental Protocols
Protocol 1: Assessing the pH Stability of a this compound Solution
This protocol outlines a method to determine the stability of this compound at different pH values over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- HPLC-grade water
- Buffers of various pH values (e.g., citrate (B86180) for pH 3-6, phosphate or HEPES for pH 6-8)
- HPLC system with a UV or fluorescence detector
- C18 HPLC column
- Derivatization agent (e.g., o-phthaldialdehyde (OPA) or 2,4-dinitro-1-fluorobenzene (DNFB))[6][7]
- pH meter
2. Procedure:
- Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in HPLC-grade water.
- Preparation of pH-Adjusted Samples:
- For each pH to be tested, mix the this compound stock solution with the corresponding buffer to achieve a final desired concentration (e.g., 1 mg/mL).
- Verify the final pH of each solution with a calibrated pH meter.
- Incubation: Store the pH-adjusted samples at a constant temperature (e.g., room temperature or 37°C).
- Time-Point Sampling: At designated time points (e.g., 0, 1, 3, 7, and 14 days), withdraw an aliquot from each sample.
- Sample Preparation for HPLC:
- Dilute the aliquot to a suitable concentration for HPLC analysis.
- Derivatize the glutamate in the sample according to the chosen derivatization protocol (e.g., with OPA for fluorescence detection or DNFB for UV detection).[6][7]
- HPLC Analysis:
- Inject the derivatized sample into the HPLC system.
- Separate the components using an appropriate mobile phase gradient on a C18 column.[6][7]
- Detect the derivatized glutamate at the appropriate wavelength (e.g., excitation 330 nm, emission 440 nm for OPA).[7]
- Data Analysis:
- Quantify the peak area corresponding to the derivatized glutamate at each time point.
- Calculate the percentage of remaining this compound at each time point relative to the initial concentration (time 0).
- Plot the percentage of remaining this compound against time for each pH to determine the stability profile.
Protocol 2: Evaluating the Effect of pH on Glutamate-Induced Calcium Influx
This protocol describes a cell-based assay to measure the impact of extracellular pH on the biological activity of this compound, using a fluorescent calcium indicator.
1. Materials:
- Neuronal cell line (e.g., SH-SY5Y) or primary neurons
- Cell culture medium and supplements
- This compound
- Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
- HEPES-buffered saline (HBS) at various pH values (e.g., 6.8, 7.4, 8.0)
- Fluorescence plate reader or fluorescence microscope
2. Procedure:
- Cell Culture: Plate the cells in a suitable format (e.g., 96-well black-walled plate) and culture until they reach the desired confluency.
- Dye Loading:
- Prepare a loading buffer containing the calcium indicator dye in HBS at pH 7.4.
- Remove the culture medium from the cells and wash with HBS (pH 7.4).
- Incubate the cells with the loading buffer at 37°C for the recommended time (e.g., 30-60 minutes).
- Washing: Wash the cells with HBS (pH 7.4) to remove excess dye.
- pH Acclimation:
- Replace the wash buffer with HBS of the desired experimental pH (e.g., 6.8, 7.4, or 8.0).
- Allow the cells to acclimate for a short period (e.g., 5-10 minutes).
- Stimulation and Measurement:
- Prepare solutions of this compound in HBS at each of the experimental pH values.
- Place the plate in the fluorescence reader or on the microscope stage.
- Establish a baseline fluorescence reading.
- Add the this compound solution to the wells to achieve the final desired concentration.
- Immediately begin recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.
- Data Analysis:
- Calculate the change in fluorescence intensity (or the ratio of intensities for ratiometric dyes like Fura-2) in response to this compound stimulation.
- Compare the magnitude and kinetics of the calcium response at different pH values to determine the effect of pH on the activity of this compound.
Mandatory Visualizations
Caption: Glutamate signaling pathway leading to calcium influx.
Caption: Workflow for pH optimization of this compound.
References
- 1. Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. CN111116390A - Preparation method of calcium glutamate - Google Patents [patents.google.com]
- 4. The influence of pH on glutamate- and depolarization-induced increases of intracellular calcium concentration in cortical neurons in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Glutamate and Aspartate by Ultra-High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of HPLC Analysis of Aspartate and Glutamate Neurotransmitters Following o ‐Phthaldialdehyde‐Mercaptoethanol Derivatization | Semantic Scholar [semanticscholar.org]
Technical Support Center: Calcium Diglutamate in Experimental Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium diglutamate. It addresses common issues that may arise during experiments due to impurities and other factors.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent between different batches of this compound. What could be the cause?
Inconsistent results between batches can often be attributed to batch-to-batch variability in the purity of the compound.[1] Even minor differences in the impurity profile can significantly impact sensitive biological assays.[1] Common culprits include residual solvents, heavy metals, or by-products from the synthesis process. We recommend performing a simple in-house validation of each new batch to ensure consistency.[1]
Q2: I am observing unexpected cytotoxicity in my cell cultures when using this compound. What are the potential causes?
Unexpected cytotoxicity can be caused by several types of impurities. Heavy metals, such as lead or cadmium, are known to be cytotoxic even at low concentrations.[2][3][4] Another possibility is microbial contamination, particularly the presence of endotoxins from gram-negative bacteria, which can induce inflammatory responses and cell death.[5] It is also important to ensure that the L-glutamate isomer is used, as the D-isomer does not have the same biological activity.[6]
Q3: How can microbial contamination in my this compound stock solution affect my experiment?
Microbial contamination can have several detrimental effects on experimental results.[7] Bacteria, yeasts, or molds can compete with cultured cells for nutrients, altering the experimental conditions.[7] They can also secrete metabolic byproducts that may be toxic to the cells or interfere with the assay chemistry.[8] Furthermore, microbes can metabolize the this compound itself, reducing its effective concentration.[9]
Q4: Can impurities affect my receptor binding assay results?
Yes, impurities can significantly interfere with receptor binding assays. An impurity that has a similar structure to glutamate (B1630785) could act as a competitive inhibitor, leading to an underestimation of the binding affinity of your compound of interest.[10] Microbial contamination can also be a source of error in binding assays by causing non-specific binding to filters.[9]
Troubleshooting Guides
Issue: Inconsistent or Unexpected Experimental Results
If you are experiencing inconsistent or unexpected results, a systematic troubleshooting approach is recommended. The following flowchart can guide you through the process.
Caption: Troubleshooting workflow for inconsistent experimental results.
Data Presentation: Hypothetical Impact of Impurities on Experimental Readouts
The following tables illustrate the potential quantitative impact of common impurities on cell viability and receptor binding assays. These are hypothetical examples to demonstrate the importance of using high-purity this compound.
Table 1: Hypothetical Impact of Heavy Metal Impurities on Cell Viability (MTT Assay)
| This compound Batch | Lead (Pb) Content (ppm) | Cadmium (Cd) Content (ppm) | IC50 in SH-SY5Y Cells (µM) |
| Batch A (High Purity) | < 0.1 | < 0.1 | 152.3 |
| Batch B (Contaminated) | 5.2 | 0.0 | 118.9 |
| Batch C (Contaminated) | 0.1 | 2.5 | 95.7 |
Table 2: Hypothetical Impact of a Competitive Impurity on Receptor Binding Affinity
| This compound Batch | Impurity X Content (%) | Glutamate Receptor Binding Affinity (Ki, nM) |
| Batch 1 (High Purity) | < 0.01 | 45.6 |
| Batch 2 (Contaminated) | 0.5 | 89.2 |
| Batch 3 (Contaminated) | 1.2 | 153.8 |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Materials:
-
Cells in culture
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[13]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This is a general HPLC method that can be adapted to assess the purity of this compound and detect potential organic impurities.
Materials:
-
This compound sample
-
HPLC system with a UV detector
-
C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Reference standards for known potential impurities
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
-
Analysis: Inject the sample and reference standards into the HPLC system.
-
Data Interpretation: Compare the chromatogram of the this compound sample to the reference standards to identify and quantify any impurities. The purity of the this compound can be calculated based on the area of the main peak relative to the total area of all peaks.
Visual Guides
Glutamate Receptor-Mediated Calcium Signaling Pathway
Activation of glutamate receptors, such as NMDA and metabotropic glutamate receptors (mGluRs), can lead to an increase in intracellular calcium concentrations, which in turn triggers various downstream signaling cascades.[14][15][16][17]
Caption: Glutamate receptor-mediated calcium signaling pathway.
Experimental Workflow for a Cell-Based Assay
The following diagram outlines a typical workflow for a cell-based experiment using this compound.
Caption: General experimental workflow for a cell-based assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. In-Vitro Human Cell Experimental Models in Heavy Metal Research [accscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. elixirpublishers.in [elixirpublishers.in]
- 8. acta.mendelu.cz [acta.mendelu.cz]
- 9. Microbial methodological artifacts in [3H]glutamate receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMDA receptor activation by residual glutamate in glutamine preparations: a cautionary note regarding weak NMDA receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Pathway analysis of glutamate-mediated, calcium-related signaling in glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glutamate-stimulated calcium activation of Ras/Erk pathway mediated by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Calcium signaling in astrocytes and gliotransmitter release [frontiersin.org]
- 17. Glutamate involvement in calcium–dependent migration of astrocytoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Calcium Diglutamate Solubility for In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when enhancing the solubility of calcium diglutamate for in vivo delivery.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My this compound solution is cloudy or shows precipitation immediately after preparation.
-
Potential Cause 1: Low Intrinsic Aqueous Solubility. While often described as freely soluble, this compound can form precipitates, especially at higher concentrations needed for in vivo dosing.[1][2]
-
Solution: Employ co-solvents to enhance solubility. A common approach for in vivo formulations involves creating a stock solution in an organic solvent like DMSO, followed by dilution with other vehicles such as PEG300, Tween 80, and saline or water.[3]
-
-
Potential Cause 2: Unfavorable pH. The solubility of calcium salts can be highly dependent on the pH of the solution.[4][5]
-
Solution: Adjust the pH of your formulation. Glutamic acid has two carboxylic acid groups with pKa values around 2.1 and 4.1.[6] Ensuring the pH is in a range where both the glutamate (B1630785) and the calcium ions remain in solution is critical. For many calcium salts, solubility increases as the pH decreases.[4][5]
-
-
Potential Cause 3: Temperature Effects. The solubility of this compound can vary with temperature. Some sources suggest heating can aid in dissolution.[7]
-
Solution: Gently warm the solution while stirring to facilitate dissolution. However, be cautious and ensure the final formulation is stable at the intended storage and administration temperature. Always check for precipitation upon cooling.
-
Question 2: The formulation is clear initially but forms a precipitate over time or upon dilution.
-
Potential Cause 1: Supersaturation and Precipitation. Your initial preparation method may have created a supersaturated solution that is not stable long-term. This is a common challenge with poorly soluble compounds.[8][9]
-
Potential Cause 2: Common Ion Effect. If your diluent contains calcium or glutamate ions, it could decrease the solubility of this compound.
-
Solution: Use a simple, ion-free diluent like sterile water or saline for initial solubility tests before moving to more complex biological media.
-
-
Potential Cause 3: Interaction with Formulation Components. Components of your vehicle, such as buffers or salts, may be interacting with the this compound to form less soluble complexes.
-
Solution: Systematically evaluate the compatibility of each component in your formulation. Prepare simplified versions of the vehicle to identify the problematic ingredient.
-
Question 3: I observe poor in vivo efficacy, suggesting low bioavailability, even though my formulation appears soluble.
-
Potential Cause 1: In Vivo Precipitation. The formulation may be precipitating upon administration due to changes in pH, dilution in physiological fluids, or interaction with ions like bicarbonate in the gastrointestinal tract.[4][11]
-
Solution: Develop a formulation that is robust to physiological changes. Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), can help keep the compound solubilized in vivo.[8][12] Amorphous solid dispersions are another strategy to enhance both dissolution and maintain solubility.[8]
-
-
Potential Cause 2: Poor Permeability. While glutamate has transporters, the permeability of the calcium salt complex might be a limiting factor.[13]
-
Solution: Consider the inclusion of permeation enhancers in your formulation, though this requires careful toxicological evaluation.[14]
-
Frequently Asked Questions (FAQs)
What is the aqueous solubility of this compound?
This compound is generally described as being freely soluble in water.[1][2] However, for research purposes requiring high concentrations for in vivo dosing, its solubility can be a limiting factor. The solubility is influenced by temperature, with some preparation methods utilizing heat to increase dissolution, and pH.[4][7] One patent suggests that the solubility difference in cold versus hot water is significant.[7]
What are the most effective formulation strategies for enhancing the in vivo solubility of this compound?
Several strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds like calcium salts. The choice of strategy depends on the desired route of administration and dosage requirements.
| Formulation Strategy | Description | Advantages | Considerations | References |
| Co-solvency | Using a mixture of water-miscible solvents (e.g., DMSO, PEG300, Tween 80) to increase solubility. | Simple to prepare; widely used for preclinical studies. | Potential for precipitation upon dilution; solvent toxicity must be considered. | [3] |
| pH Adjustment | Modifying the pH of the formulation to a range where the compound is more soluble. | Can be a very effective and simple method. | In vivo pH changes can cause precipitation; buffer capacity is important. | [4][5] |
| Solid Dispersions | Dispersing the compound in an amorphous form within a polymer matrix (e.g., HPMC, PVP). | Enhances both solubility and dissolution rate; can maintain supersaturation. | Can be complex to manufacture; physical stability of the amorphous state is critical. | [8][10][15] |
| Particle Size Reduction | Reducing the particle size to the sub-micron or nano-scale (nanosuspensions). | Increases surface area, leading to a faster dissolution rate. | Specialized equipment is required; physical stability (aggregation) can be an issue. | [12][16] |
| Complexation | Using agents like cyclodextrins to form inclusion complexes that have higher aqueous solubility. | Can significantly increase solubility; well-established technique. | Limited by the stoichiometry of the complex and the size of the drug molecule. | [8] |
How does pH impact the solubility of this compound?
The solubility of most calcium salts is pH-dependent.[4][5] Glutamic acid has two carboxylic acid groups and one amino group, with pKa values of approximately 2.1, 4.1, and 9.5, respectively.[6] At low pH (below 2), the carboxylic acid groups are protonated, which could affect the salt's solubility. In the neutral to slightly alkaline environment of the small intestine, there is also a risk of precipitation with bicarbonate ions.[4][11] Therefore, maintaining solubility across the physiological pH range of the gastrointestinal tract is a key challenge for oral delivery.
What experimental protocols can be used to prepare and evaluate a formulation?
Below are example protocols for preparing a co-solvent formulation and for performing a basic solubility assessment.
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for In Vivo (IP/IV) Administration
This protocol is a common starting point for formulating poorly soluble compounds for parenteral administration in preclinical models.[3]
-
Prepare Stock Solution: Weigh the required amount of this compound powder and dissolve it in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. Vortex or sonicate briefly if needed to ensure complete dissolution.
-
Add PEG300: To the DMSO stock solution, add PEG300. A common ratio is 1 part DMSO to 4 parts PEG300. Mix thoroughly until the solution is clear.
-
Add Surfactant: Add a surfactant, such as Tween 80, to the mixture. This helps to maintain solubility upon aqueous dilution. A typical final concentration is 5%. Mix until clear.
-
Final Dilution: Slowly add saline (0.9% NaCl) or sterile water to the organic mixture to reach the final desired volume and concentration. The solution should remain clear. It is crucial to add the aqueous phase last and slowly to prevent precipitation.
-
Final Formulation Example (10:40:5:45 ratio):
-
100 µL DMSO stock solution
-
400 µL PEG300
-
50 µL Tween 80
-
450 µL Saline
-
-
Sterilization: For in vivo use, filter the final formulation through a 0.22 µm sterile syringe filter.
Protocol 2: Equilibrium Solubility Assessment
This protocol determines the equilibrium solubility of this compound in a specific buffer or formulation vehicle.
-
Preparation: Add an excess amount of this compound powder to a known volume of the test solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.
-
Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Dilution: Dilute the supernatant with an appropriate solvent to bring the concentration within the quantifiable range of your analytical method.
-
Quantification: Determine the concentration of this compound in the diluted supernatant using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or atomic absorption spectroscopy (AAS) for calcium content.[17]
-
Calculation: Calculate the original concentration in the supernatant, accounting for the dilution factor. This value represents the equilibrium solubility.
Visualizations
Caption: A logical workflow for troubleshooting precipitation issues.
References
- 1. Calcium Glutamate for Research|RUO [benchchem.com]
- 2. fao.org [fao.org]
- 3. This compound | calcium acid salt | CAS# 5996-22-5 | InvivoChem [invivochem.com]
- 4. Determination of calcium salt solubility with changes in pH and P(CO(2)), simulating varying gastrointestinal environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. CN111116390A - Preparation method of calcium glutamate - Google Patents [patents.google.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. youtube.com [youtube.com]
- 10. jetir.org [jetir.org]
- 11. Factors affecting calcium precipitation during neutralisation in a simulated intestinal environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conjugation with L-Glutamate for in vivo brain drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Application of Permeation Enhancers in Oral Delivery of Macromolecules: An Update | MDPI [mdpi.com]
- 15. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 16. researchgate.net [researchgate.net]
- 17. Calcium- Determination by AAS | OIV [oiv.int]
Controlling for confounding factors in calcium detection methods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals control for confounding factors in calcium detection experiments.
Frequently Asked Questions (FAQs)
General
Q1: What are the main classes of fluorescent calcium indicators?
A1: Fluorescent calcium indicators are broadly categorized into two main groups: chemical dyes and genetically encoded calcium indicators (GECIs).[1][2]
-
Chemical Indicators: These are small molecules that chelate calcium ions.[1] They can be further divided into:
-
Ratiometric Dystes: Indicators like Fura-2 and Indo-1 exhibit a shift in their excitation or emission wavelength upon binding Ca2+.[3][4] This allows for a more precise quantification of intracellular calcium concentrations, as the ratio of fluorescence intensities at two different wavelengths is measured, which helps to correct for variations in dye concentration, photobleaching, and cell thickness.[3][5]
-
Single-Wavelength Dyes: Indicators such as Fluo-4 and Calcium Green-1 show an increase in fluorescence intensity upon binding Ca2+ without a wavelength shift.[3] They are generally brighter and well-suited for experiments where multiple fluorophores are used.[3]
-
-
Genetically Encoded Calcium Indicators (GECIs): GECIs, like GCaMP, are proteins derived from fluorescent proteins (e.g., GFP) that can be introduced into specific cells or organisms through genetic modification.[2][5] They are particularly useful for in vivo studies and for targeting specific cell populations.[2][5]
Q2: How do I choose the right calcium indicator for my experiment?
A2: The choice of a calcium indicator depends on several factors, including the specific experimental question, the cell or tissue type, and the available imaging equipment.
-
For quantitative measurements: Ratiometric dyes like Fura-2 are often preferred due to their ability to provide more accurate measurements of absolute calcium concentrations.[3][5][6]
-
For detecting small or rapid changes: High-affinity indicators like Oregon Green 488 BAPTA-1 can be advantageous for detecting small fluctuations in Ca2+ near resting levels.[3]
-
For minimizing phototoxicity: Brighter dyes like Fluo-4 or Calcium Green-1 can be used at lower concentrations, which helps to reduce phototoxic effects.[3][7] Indicators that are excited by longer wavelengths (red or far-red) also tend to be less phototoxic.[5][8]
-
For long-term imaging: GECIs are often more suitable for chronic studies due to issues with dye leakage and photobleaching associated with chemical indicators.
Dye Loading & Staining
Q3: My cells show no or very low fluorescence after loading with an AM ester dye (e.g., Fluo-4 AM, Fura-2 AM). What could be the problem?
A3: Several factors can lead to poor dye loading:
-
Suboptimal Loading Temperature: The efficiency of dye uptake is cell-type dependent and often requires optimization of the loading temperature, typically within a range of 20-37°C.[9] Insufficient temperature can lead to poor dye uptake.[9]
-
Incorrectly Prepared or Unhealthy Cells: The health and preparation of the cell population are critical for consistent dye loading.[10]
-
Presence of Serum: Serum in the loading medium can contain esterases that prematurely cleave the AM ester group, preventing the dye from entering the cells.[10][11] It is recommended to use a serum-free medium for loading.[10]
-
Hydrolysis of the AM Ester: AM esters are susceptible to hydrolysis. Ensure the dye stock solution is stored properly (e.g., aliquoted and kept at -20°C) and brought to room temperature before use.[11]
Q4: I'm observing uneven or patchy staining in my cell culture. What is the cause?
A4: Uneven staining can result from suboptimal loading conditions.[9] To address this, ensure a uniform cell monolayer and optimize the loading temperature and time for your specific cell type.[9]
Q5: The fluorescent signal is localized to bright spots within the cells instead of being diffuse in the cytosol. Why is this happening?
A5: This phenomenon, known as subcellular compartmentalization, is a common issue with AM ester dyes where the dye is sequestered into organelles.[9] Lowering the incubation temperature may help to reduce this effect.[9]
Signal & Data Quality
Q6: I have a high background fluorescence in my images. How can I reduce it?
A6: High background fluorescence can be caused by several factors:
-
Incomplete Removal of Extracellular Dye: Ensure thorough washing of the cells with fresh buffer after the loading step to remove any remaining extracellular dye.[9]
-
Dye Leakage: Some cells actively pump the dye out after loading.[9] The use of probenecid, an organic anion-transport inhibitor, during loading and imaging can help to reduce dye leakage.[9][12]
-
Autofluorescence: Some cells and tissues have endogenous molecules, such as pyridine (B92270) nucleotides (NADH and NADPH), that fluoresce at similar wavelengths to calcium indicators.[13] This is a more significant issue in tissue slices than in cell monolayers.[13] To correct for this, you can measure the fluorescence of an unstained control sample and subtract it from your experimental measurements.[13][14] Using indicators that excite and emit at longer wavelengths can also help, as autofluorescence is often weaker in the red and far-red regions of the spectrum.[5][14]
Q7: My fluorescent signal is weak, resulting in a poor signal-to-noise ratio. What can I do to improve it?
A7: A weak signal can be due to several factors:
-
Suboptimal Dye Concentration: Ensure you are using an optimal concentration of your calcium indicator.[14]
-
Inefficient Dye Loading: Refer to the troubleshooting steps for low fluorescence (Q3).
-
Photobleaching: Excessive exposure to excitation light can cause the fluorophore to lose its fluorescence. Minimize light exposure by using the lowest possible excitation intensity and exposure time.
-
Shot Noise: In two-photon microscopy, low signal-to-noise can be a result of shot noise, especially when imaging a large number of neurons at high speed.[15] Denoising algorithms can be applied to improve the signal-to-noise ratio in such cases.[16][17][18]
Q8: What is phototoxicity and how can I minimize it?
A8: Phototoxicity refers to light-induced damage to cells, often caused by the generation of reactive oxygen species (ROS) during fluorescence excitation.[7] This can lead to artifacts such as unintended increases in intracellular calcium, altered cell morphology, and even cell death.[7] To minimize phototoxicity:
-
Use the lowest possible excitation light intensity and exposure time.
-
Choose a brighter dye that allows for lower concentrations and excitation levels, such as Fluo-4 or Calcium Green-1.[3][7]
-
Use red-shifted indicators like Rhod-4 or X-Rhod-1, as longer wavelength light is less energetic and generally causes less phototoxicity.[7][8]
-
Include a phototoxicity control by imaging a parallel set of cells with minimal light exposure to compare their behavior.[7]
Troubleshooting Guides
Guide 1: Fluo-4 AM Loading and Imaging
| Problem | Potential Cause | Suggested Solution |
| No or very low fluorescence signal | Loading temperature is too low for efficient dye uptake.[9] | Optimize the loading temperature by testing a range from room temperature to 37°C.[9] |
| Loading time is too short at the chosen temperature. | Increase the incubation time, typically between 15-60 minutes.[9] | |
| High background fluorescence | Incomplete removal of extracellular Fluo-4 AM.[9] | Ensure thorough washing of cells with fresh buffer after the loading step.[9] |
| Dye leakage from cells after loading.[9] | Consider using probenecid, an organic anion-transport inhibitor, during loading and imaging to reduce dye leakage.[9] | |
| Uneven or patchy staining | Suboptimal loading conditions leading to inconsistent dye uptake.[9] | Ensure a uniform cell monolayer and optimize the loading temperature and time for your specific cell type.[9] |
| Cell death or morphological changes | Loading temperature is too high or incubation is too long, leading to cytotoxicity.[9] | Reduce the loading temperature or incubation time. Ensure the Fluo-4 AM concentration is as low as possible to achieve a good signal-to-noise ratio.[9] |
| DMSO toxicity.[19] | Mix the indicator with the cell medium first, then add the cells to minimize damage from DMSO.[19] |
Guide 2: Fura-2 AM Ratiometric Imaging
| Problem | Potential Cause | Suggested Solution |
| Poor dye loading | Cells are not well adhered. | Ensure cells are well adhered before starting the loading protocol. |
| Bubbles created during mixing. | Avoid creating bubbles when preparing the dye solution. | |
| High background fluorescence | Autofluorescence from the cells or tissue.[13] | Measure the fluorescence of an unstained control sample and perform a point-to-point subtraction from the Fura-2 loaded sample.[13] |
| Inconsistent calcium signals | Uneven dye loading or cell detachment. | Optimize replating density and washing technique to ensure a consistent cell layer. |
| Calibration errors | Incorrect equipment settings or standard curve. | Verify equipment settings and perform a standard curve using a calcium ionophore like ionomycin. |
| Photobleaching | Excessive exposure to UV excitation light. | Minimize exposure to the 340 nm and 380 nm excitation light. |
Experimental Protocols
Protocol 1: General Fluo-4 AM Loading Protocol
-
Prepare Stock Solution: Dissolve Fluo-4 AM in high-quality, anhydrous DMSO to a stock concentration of 2 to 5 mM.[20] Aliquot and store at -20°C, protected from light and moisture.[11]
-
Prepare Working Solution: On the day of the experiment, warm the stock solution to room temperature. Dilute the stock solution in a serum-free physiological buffer (e.g., HBSS) to a final working concentration, typically between 1-10 µM. The optimal concentration may need to be determined empirically for your cell type.
-
Cell Loading:
-
Plate cells on coverslips or in a microplate to achieve about 90% confluence at the time of the assay.[21]
-
Remove the culture medium and wash the cells twice with the physiological buffer.[21]
-
Add the Fluo-4 AM working solution to the cells.
-
Incubate at a temperature between 20-37°C for 15-60 minutes.[9] The optimal time and temperature should be determined for each cell type. Some protocols suggest a sequential incubation, first at 37°C followed by an incubation at room temperature.[9]
-
-
Washing: After loading, wash the cells thoroughly with fresh physiological buffer at least twice to remove any extracellular dye.[9][21]
-
De-esterification: Incubate the cells in fresh buffer for an additional 10-30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.[11][21]
-
Imaging: Proceed with calcium imaging using a fluorescence microscope with appropriate filters for Fluo-4 (Excitation/Emission: ~494/516 nm).
Protocol 2: Fura-2 AM Loading and Ratiometric Imaging
-
Prepare Stock Solution: Prepare a 1 mg/ml Fura-2 AM stock solution by adding 50 µl of DMSO to a 50 µg vial.[22] Store in a dark, dry place at -20°C for long-term storage.[22]
-
Cell Loading:
-
Imaging Setup:
-
Mount the coverslip with the loaded cells onto the imaging chamber and add the recording buffer.[22]
-
Place the chamber on the microscope stage.
-
Set the camera gain and exposure to avoid saturation when illuminating at 380 nm and to have a signal well below saturation at 340 nm.[22]
-
Set the time-lapse interval for image acquisition (typically between 1 and 10 seconds).[22]
-
-
Data Acquisition and Analysis:
-
Begin the acquisition, alternating between 340 nm and 380 nm excitation wavelengths and collecting the emission at ~510 nm.
-
Define regions of interest (ROIs) to measure the fluorescence intensity over time.[22]
-
Calculate the ratio of the fluorescence intensity at 340 nm to the intensity at 380 nm for each time point.[23]
-
The change in this ratio is proportional to the change in intracellular calcium concentration.[6] For absolute quantification, a calibration is required using minimum (Rmin) and maximum (Rmax) ratio values.[22]
-
Visualizations
References
- 1. Calcium imaging - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calcium Indicators | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 6. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 7. benchchem.com [benchchem.com]
- 8. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. What are possible reasons for inconsistent Fluo-4 AM loading? | AAT Bioquest [aatbio.com]
- 11. apexbt.com [apexbt.com]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. Autofluorescence as a confound in the determination of calcium levels in hippocampal slices using fura-2AM dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. gcamp6f.com [gcamp6f.com]
- 16. Calcium imaging analysis – how far have we come? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Denoising Two-Photon Calcium Imaging Data | PLOS One [journals.plos.org]
- 18. Removing independent noise in systems neuroscience data using DeepInterpolation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How do I minimize cell damage during Fluo-4 AM loading? | AAT Bioquest [aatbio.com]
- 20. benchchem.com [benchchem.com]
- 21. Fluorescence-based measurements of store-operated Ca2+ entry in cancer cells using Fluo-4 and confocal live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 22. moodle2.units.it [moodle2.units.it]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Neuroactivity of Calcium Diglutamate and Monosodium Glutamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroactive properties of two common food additives: calcium diglutamate (CDG) and monosodium glutamate (B1630785) (MSG). While both compounds are used to impart an umami flavor, their potential effects on neuronal activity are of significant interest to the scientific community. This document summarizes the available experimental data, details relevant experimental methodologies, and visualizes key signaling pathways.
Executive Summary
Both monosodium glutamate (MSG) and this compound (CDG) are salts of glutamic acid, the primary excitatory neurotransmitter in the mammalian central nervous system.[1][2] Consequently, their neuroactivity is primarily attributed to the glutamate anion. Extensive research has focused on the neurotoxic potential of MSG, particularly at high concentrations, through a mechanism known as excitotoxicity.[3] This process involves the overactivation of glutamate receptors, leading to excessive neuronal excitation and potential cell death.[3]
A significant data gap exists in the scientific literature regarding the specific neuroactivity of this compound. Most available information pertains to its use as a flavor enhancer and sodium-reducing agent, with regulatory bodies often grouping it with other glutamate salts for safety assessments.[4][5][6] This guide, therefore, extrapolates the likely neuroactive profile of CDG from the extensive data on MSG, based on their shared active component, glutamate. A direct comparative study of the neuroactivity of CDG and MSG remains a key area for future research.
Glutamate Signaling and Excitotoxicity
Glutamate mediates its effects through ionotropic and metabotropic receptors on neuronal membranes. The primary ionotropic receptors involved in rapid synaptic transmission are AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and NMDA (N-methyl-D-aspartate) receptors.[7]
Overstimulation of these receptors by excessive glutamate can lead to a pathological influx of ions, particularly calcium (Ca²⁺), which triggers a cascade of neurotoxic events.[8][9][10]
Comparative Neuroactivity Data
Due to the lack of direct comparative studies, this section presents data on the neurotoxicity of MSG and notes the inferred activity for CDG.
| Parameter | Monosodium Glutamate (MSG) | This compound (CDG) |
| Active Component | Glutamate | Glutamate |
| Mechanism of Action | Agonist at glutamate receptors (NMDA, AMPA)[7] | Inferred to be the same as MSG |
| Reported Neurotoxic Effects | Excitotoxicity, neuronal cell death at high concentrations, particularly in neonatal rodents.[6] Can induce neuronal damage in specific brain regions like the hippocampus. | No specific neurotoxicity studies available. Assumed to have a similar potential for excitotoxicity at equimolar glutamate concentrations. |
| Regulatory Status | Generally Recognized as Safe (GRAS) by the FDA. JECFA established a group ADI of "not specified" for glutamic acid and its salts.[6] | Also covered under the group ADI of "not specified" by JECFA.[5][6] |
Experimental Protocols
To facilitate future comparative research, this section details key experimental protocols for assessing the neuroactivity of glutamate analogs.
In Vitro Neurotoxicity Assay
This protocol is designed to assess the dose-dependent cytotoxic effects of a compound on primary neuronal cultures.
Methodology:
-
Cell Culture: Primary cortical or hippocampal neurons are isolated from embryonic rodents and cultured in appropriate media.
-
Compound Preparation: Stock solutions of MSG and CDG are prepared and diluted to a range of final concentrations.
-
Treatment: The cultured neurons are exposed to the different concentrations of MSG and CDG for a predetermined duration (e.g., 24 or 48 hours).
-
Assessment of Cell Viability:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Assay: Quantifies the release of lactate (B86563) dehydrogenase from damaged cells, indicating loss of membrane integrity.
-
-
Data Analysis: Dose-response curves are generated to determine the half-maximal inhibitory concentration (IC50) for each compound.
Electrophysiological Recording (Whole-Cell Patch Clamp)
This technique allows for the direct measurement of ion flow through glutamate receptors in response to agonist application.
Methodology:
-
Slice Preparation: Acute brain slices (e.g., from the hippocampus) are prepared from rodents.
-
Cell Identification: Individual neurons are visualized under a microscope.
-
Patch Clamp Recording: A glass micropipette forms a high-resistance seal with the neuronal membrane, allowing for the control and measurement of the membrane potential and ionic currents.
-
Compound Application: A controlled concentration of MSG or CDG is applied to the neuron.
-
Data Acquisition: Changes in membrane current (e.g., inward currents through AMPA and NMDA receptors) are recorded and analyzed.
Intracellular Calcium Imaging
This method visualizes and quantifies changes in intracellular calcium concentration following neuronal stimulation.
Methodology:
-
Cell Loading: Cultured neurons or brain slices are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Microscopy: The prepared cells are placed on a fluorescence microscope.
-
Compound Application: A baseline fluorescence is recorded before the application of MSG or CDG.
-
Image Acquisition: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are recorded over time.
-
Data Analysis: The magnitude and kinetics of the calcium response are quantified and compared between the two compounds.
Conclusion and Future Directions
The neuroactivity of both monosodium glutamate and this compound is fundamentally linked to their glutamate component. While a substantial body of evidence points to the potential for MSG-induced excitotoxicity at high concentrations, a notable lack of direct research on the neuroactive effects of CDG prevents a definitive comparative assessment. Based on first principles, it is reasonable to hypothesize that CDG would exhibit a similar neuroactive profile to MSG at equimolar concentrations of glutamate.
Future research should prioritize direct, head-to-head in vitro and in vivo studies to elucidate any potential subtle differences in the neuroactivity of these two widely used food additives. Such studies would be invaluable for a more complete understanding of their safety profiles and their interactions with the central nervous system. The experimental protocols outlined in this guide provide a framework for conducting such vital comparative research.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Frontiers | A Neurotoxic Ménage-à-trois: Glutamate, Calcium, and Zinc in the Excitotoxic Cascade [frontiersin.org]
- 4. This compound | C10H16CaN2O8 | CID 56841881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Re‐evaluation of glutamic acid (E 620), sodium glutamate (E 621), potassium glutamate (E 622), calcium glutamate (E 623), ammonium glutamate (E 624) and magnesium glutamate (E 625) as food additives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The safety evaluation of monosodium glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutamate (neurotransmitter) - Wikipedia [en.wikipedia.org]
- 8. Glutamate neurotoxicity in cortical cell culture is calcium dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glutamate-induced calcium transient triggers delayed calcium overload and neurotoxicity in rat hippocampal neurons | Journal of Neuroscience [jneurosci.org]
- 10. Calcium-dependent glutamate cytotoxicity in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Calcium Diglutamate's Presumed Effects on Glutamate Transporters
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the potential effects of calcium diglutamate on specific glutamate (B1630785) transporters, contextualized with existing data on L-glutamate and the role of calcium in transporter function. To date, direct experimental studies validating the specific effects of this compound on individual glutamate transporter subtypes (e.g., EAAT1, EAAT2, EAAT3) are not available in peer-reviewed literature. However, by examining the compound's constituent parts—glutamate and calcium—we can infer its likely interactions and compare them to the well-established body of research on glutamate transport.
This compound (CDG) is a calcium salt of glutamic acid, used as a flavor enhancer with properties similar to monosodium glutamate (MSG), but without the added sodium.[1][2][3] The active component for both taste and neurological function is the glutamate anion.[2][3] Therefore, it is reasonable to hypothesize that the glutamate component of this compound interacts with excitatory amino acid transporters (EAATs) in a manner akin to other sources of L-glutamate.
Comparative Data on Glutamate Transporter Kinetics
The primary role of EAATs is to clear glutamate from the extracellular space, a critical process for terminating synaptic transmission and preventing excitotoxicity.[4][5] The affinity and transport rate of these transporters for glutamate are key parameters in their function. While specific data for this compound is unavailable, the following table summarizes the kinetic properties of major EAAT subtypes for L-glutamate. This data serves as a baseline for understanding the expected interaction of the glutamate anion from any source, including this compound.
| Transporter Subtype | Predominant Location | Apparent Affinity for Glutamate (K_M) | Transport Cycle Time | Key Characteristics |
| EAAT1 (GLAST) | Astrocytes (Cerebellum, Neocortex) | 10–100 μM[6] | 60–70 ms[6] | Comprises ~20% of cell-surface glutamate transporters in the rat hippocampus.[5] |
| EAAT2 (GLT-1) | Astrocytes (Forebrain, Hippocampus) | 10–100 μM[6] | 60–70 ms[6] | The most abundant glutamate transporter, responsible for the majority of glutamate uptake in the brain.[4][5] |
| EAAT3 (EAAC1) | Neurons | 10–100 μM[6] | ~10 ms[6] | Also plays a role in mitochondrial glutamate transport to fuel ATP synthesis.[7] |
| EAAT4 | Purkinje Neurons (Cerebellum) | 10–100 μM[6] | >100 ms[6] | Exhibits significant chloride conductance.[6] |
| EAAT5 | Retinal Neurons and Müller Cells | 10–100 μM[6] | >1000 ms[6] | Primarily functions as a ligand-gated chloride channel.[6] |
The Role of Calcium in Glutamate Transport
The "calcium" component of this compound also warrants consideration. Extracellular calcium is known to be essential for the optimal activity of glutamate transporters.[8] Studies have shown that the absence of extracellular Ca²⁺ leads to a reduction in the maximal transport velocity (Vmax) of glutamate uptake by synaptosomes.[8] Furthermore, glutamate-induced internalization of the major transporter GLT-1 (EAAT2) is a calcium-dependent process.[9][10] This suggests that calcium ions play a crucial role in both the immediate function and the long-term regulation of glutamate transporter availability at the cell surface.[9]
Therefore, while the glutamate anion of this compound would be expected to act as a substrate for EAATs, the local presence of calcium ions could potentially support and modulate transporter function.
Experimental Protocols
To empirically determine the specific effects of this compound on glutamate transporters, a radiolabeled substrate uptake assay would be a standard and effective method.[11][12][13] The following is a generalized protocol based on established methodologies.
Protocol: In Vitro Glutamate Uptake Assay
-
Cell Culture and Transporter Expression:
-
Assay Preparation:
-
Seed cells in 96-well plates and culture until they reach the desired confluence.[13]
-
Prepare assay buffers. A key comparison would involve a standard buffer containing sodium chloride and a sodium-free buffer to differentiate between Na⁺-dependent EAATs and other transport systems like the cystine-glutamate exchanger (system xc⁻).[14]
-
-
Dose-Response Assay:
-
Wash the cells with the appropriate assay buffer.
-
Pre-incubate the cells for a defined period (e.g., 10 minutes) with varying concentrations of the test compounds (e.g., this compound, monosodium glutamate, L-glutamate) or a vehicle control.[12][13]
-
Initiate the uptake reaction by adding a known concentration of a radiolabeled substrate, such as [³H]-L-glutamate or [¹⁴C]-glutamate.[13][14][15]
-
Allow the uptake to proceed for a specific time (e.g., 7-10 minutes) at a controlled temperature (e.g., 37°C), ensuring the measurement is within the linear phase of uptake.[13][15]
-
-
Termination and Measurement:
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.[14][15]
-
Lyse the cells using a lysis buffer (e.g., 0.1 M NaOH).[14][15]
-
Measure the radioactivity in the cell lysates using a scintillation counter.[13][14] A portion of the lysate should also be used to determine the total protein content for normalization.[14]
-
-
Data Analysis:
-
Calculate the rate of glutamate uptake (e.g., in pmol/min/mg of protein).
-
For inhibitory compounds, determine the IC₅₀ value (the concentration that inhibits 50% of transporter activity). For activators, determine the EC₅₀ value (the concentration that produces 50% of the maximal effect).[11][12]
-
For kinetic analysis, vary the concentration of the radiolabeled substrate to determine the K_M and V_max in the presence and absence of the test compound.[11][15]
-
Visualizations: Workflows and Pathways
To further elucidate the processes involved, the following diagrams illustrate a typical experimental workflow and the central role of glutamate transporters in the brain's neurochemistry.
References
- 1. This compound improves taste characteristics of lower-salt soup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Monosodium glutamate - Wikipedia [en.wikipedia.org]
- 4. The role of glutamate transporters in the pathophysiology of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamate transporters, EAAT1 and EAAT2, are potentially important in the pathophysiology and treatment of schizophrenia and affective disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Excitatory Amino Acid Transporters (EAATs): Glutamate Transport and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of calcium on the uptake of glutamate by synaptosomes: possible involvement of two different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity dependent internalization of the glutamate transporter GLT-1 requires calcium entry through the NCX sodium/calcium exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. archive.uax.com [archive.uax.com]
- 11. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. Frontiers | Validation of a System xc– Functional Assay in Cultured Astrocytes and Nervous Tissue Samples [frontiersin.org]
- 15. Glutamate Induces Rapid Upregulation of Astrocyte Glutamate Transport and Cell-Surface Expression of GLAST - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Glutamate Salts in Neuroscience Research: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate glutamate (B1630785) salt is a critical decision in experimental design. While all glutamate salts release the excitatory neurotransmitter L-glutamate, the associated cation can influence experimental outcomes. This guide provides a comparative analysis of commonly used glutamate salts, supported by experimental data, to aid in the selection process for neuroscience research.
Introduction to Glutamate Salts in Neuroscience
L-glutamic acid is the principal excitatory neurotransmitter in the vertebrate central nervous system.[1] Due to its low solubility in aqueous solutions, its salt forms are more commonly used in research.[2] Monosodium glutamate (MSG), monopotassium glutamate (MPG), and to a lesser extent, calcium diglutamate (CDG) and magnesium diglutamate (MDG) are the primary salts utilized.[3][4] These salts dissociate in solution to yield the glutamate anion, which then interacts with glutamate receptors on neurons.
The choice of salt can be crucial, as the accompanying cation (Na⁺, K⁺, Ca²⁺, or Mg²⁺) can have its own physiological effects, potentially confounding experimental results. For instance, alterations in sodium and potassium concentrations can affect neuronal membrane potential and excitability.[5]
Comparative Analysis of Glutamate Salts
While direct comparative studies on the neurophysiological effects of different glutamate salts are not abundant, existing research provides insights into their properties and potential differential impacts.
Physicochemical Properties
The primary difference between the common glutamate salts lies in their cation and resulting molecular weight and solubility. This can be a practical consideration when preparing stock solutions for in vitro and in vivo experiments.
| Property | Monosodium Glutamate (MSG) | Monopotassium Glutamate (MPG) | L-Glutamic Acid |
| Molecular Formula | C₅H₈NNaO₄ | C₅H₈KNO₄ | C₅H₉NO₄ |
| Molecular Weight | 169.11 g/mol | 185.22 g/mol | 147.13 g/mol |
| Solubility in Water | High | High | Low[2] |
| Common Applications | General neuronal excitation, excitotoxicity studies[6][7] | Alternative to MSG to avoid excess sodium[3] | Used when precise control over cation concentration is critical[2] |
Neurotoxicity
A key area of comparison is the potential for excitotoxicity, a process where excessive stimulation of glutamate receptors leads to neuronal damage and death.[6] A study comparing L-monosodium glutamate (lMSG) with a commercially available MSG salt (CAMSG) on PC-12 cells provides valuable comparative data.
Table 1: Comparative Neurotoxicity of lMSG and CAMSG on PC-12 Cells [6]
| Parameter | L-Monosodium Glutamate (lMSG) | Commercial MSG (CAMSG) |
| Cell Viability (MTT Assay) | Dose-dependent reduction | Significantly greater reduction in viability compared to lMSG |
| Cell Toxicity (LDH Assay) | Concentration-dependent increase in cell death | Higher percentage of cell death compared to lMSG |
| Caspase-3 Gene Expression | Increased (reversed by NMDA blocker MK801) | Increased (not reversed by MK801) |
These findings suggest that additives in commercial preparations may enhance the neurotoxic effects of MSG.[6] When conducting excitotoxicity studies, the purity of the glutamate salt is a critical factor.
Glutamate Receptor Activation and Signaling Pathways
Glutamate exerts its effects by binding to ionotropic and metabotropic receptors, initiating a cascade of intracellular events. The primary glutamate anion is responsible for receptor activation, regardless of the salt form used.
Ionotropic Glutamate Receptors
Ionotropic receptors (iGluRs) are ligand-gated ion channels that mediate fast excitatory neurotransmission. They are further classified into three subtypes based on their selective agonists: NMDA, AMPA, and Kainate receptors.[3]
-
AMPA Receptors: Mediate fast synaptic transmission by allowing the influx of Na⁺ ions upon glutamate binding, leading to depolarization.[8]
-
NMDA Receptors: Are unique in that their activation requires both glutamate binding and depolarization to remove a magnesium block. They are permeable to Ca²⁺ in addition to Na⁺ and K⁺, playing a crucial role in synaptic plasticity.[3]
-
Kainate Receptors: Also contribute to excitatory postsynaptic potentials and have been implicated in synaptic plasticity.[9]
Metabotropic Glutamate Receptors
Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate synaptic activity and neuronal excitability through second messenger signaling pathways.[3] Their activation can lead to the modulation of ion channels and the activation of various downstream signaling cascades, including the PI3K/Akt, MAPK, and NF-kB pathways.[10]
Experimental Protocols
The following are generalized protocols for key experiments involving glutamate salts. Researchers should optimize concentrations and durations for their specific cell types and experimental questions.
Preparation of Glutamate Salt Stock Solutions
Due to the low solubility of L-glutamic acid, preparing a stock solution often requires pH adjustment.[2]
-
Weighing the Salt: Accurately weigh the desired amount of the glutamate salt (e.g., monosodium glutamate).
-
Dissolving: Dissolve the salt in high-purity water or a suitable buffer (e.g., HEPES-buffered saline). For L-glutamic acid, gentle heating and dropwise addition of NaOH may be necessary to achieve complete dissolution.[2]
-
pH Adjustment: Adjust the pH of the stock solution to the desired physiological range (typically 7.2-7.4) using NaOH or HCl.
-
Sterilization and Storage: Filter-sterilize the stock solution through a 0.22 µm filter and store at -20°C in aliquots.
In Vitro Neurotoxicity Assay (MTT Assay)
This protocol is adapted from a study comparing the neurotoxicity of different MSG preparations.[6]
Electrophysiological Recording in Brain Slices
This protocol outlines the general steps for assessing the effect of glutamate salts on synaptic transmission.[11]
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampus) from rodents using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF).
-
Recovery: Allow slices to recover in a submerged chamber with oxygenated aCSF for at least one hour.
-
Recording: Transfer a slice to the recording chamber and perform whole-cell patch-clamp or field potential recordings from the neuron of interest.
-
Baseline Recording: Record baseline synaptic activity (e.g., excitatory postsynaptic currents or potentials).
-
Glutamate Salt Application: Bath-apply the desired concentration of the glutamate salt solution.
-
Data Acquisition and Analysis: Record the changes in synaptic activity and analyze parameters such as firing rate, amplitude, and frequency of synaptic events.
Neurotransmitter Release Assay
This assay measures the release of glutamate from cultured neurons or synaptosomes.[8][12]
-
Cell Culture: Culture primary neurons or a suitable neuronal cell line.
-
Depolarization: Stimulate neurotransmitter release by depolarizing the cells, for example, with a high concentration of potassium chloride (KCl).
-
Sample Collection: Collect the extracellular medium at specific time points.
-
Glutamate Quantification: Measure the concentration of glutamate in the collected samples using a sensitive method such as high-performance liquid chromatography (HPLC) or an enzyme-based assay.[8][12]
Conclusion and Recommendations
The choice of glutamate salt in neuroscience research should be made with careful consideration of the experimental goals and the potential confounding effects of the associated cation.
-
For general-purpose neuronal stimulation where minor fluctuations in sodium are not a major concern, monosodium glutamate is a widely used and cost-effective option. However, the purity of the salt should be ensured, especially in toxicity studies.
-
When avoiding excess sodium is critical, for example, in experiments sensitive to changes in ionic gradients, monopotassium glutamate is a suitable alternative.
-
For experiments requiring precise control over all ionic concentrations, using L-glutamic acid and adjusting the pH with a non-interfering base is the most rigorous approach, although it is less convenient.
-
The use of calcium and magnesium salts of glutamate is less common but may be considered in specific contexts where modulation of these divalent cations is part of the experimental design.
Ultimately, the best practice is to clearly state the specific glutamate salt and its source in publications to ensure the reproducibility of the research. Further direct comparative studies are needed to fully elucidate the subtle differences in the neurophysiological effects of these various salts.
References
- 1. Frontiers | Pathophysiological Ionotropic Glutamate Signalling in Neuroinflammatory Disease as a Therapeutic Target [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. Quantitative Comparison of Glutamatergic and GABAergic Synaptic Vesicles Unveils Selectivity for Few Proteins Including MAL2, a Novel Synaptic Vesicle Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hammernutrition.com [hammernutrition.com]
- 6. Frontiers | Comparison of Neurotoxicity of L-Monosodium Glutamate and a Commercially Available Glutamate Salt in PC-12 cells [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of glutamatergic synaptic transmission and plasticity in brain slices: relevance to bioelectronic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Calcium Diglutamate: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of calcium diglutamate, a flavor enhancer and salt substitute, is crucial for quality control and formulation development. This guide provides an objective comparison of various analytical methods, supported by experimental data, to aid in the selection of the most suitable technique for specific analytical needs.
The determination of this compound involves the quantification of its constituent parts: the glutamate (B1630785) anion and the calcium cation. A variety of analytical techniques, ranging from classic wet chemistry to sophisticated chromatographic and electrophoretic methods, can be employed. This guide focuses on a comparative analysis of High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection (FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE) for glutamate analysis, alongside Complexometric Titration and Ion Chromatography (IC) for calcium determination.
Comparative Analysis of Analytical Methods
A summary of the key performance characteristics for each analytical method is presented in the table below, allowing for a direct comparison of their suitability for the analysis of this compound.
| Analytical Method | Analyte | Principle | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| HPLC-FLD | Glutamate | Chromatographic separation followed by fluorescence detection after derivatization. | >0.999[1][2] | 0.015 µg/mL[2] | 0.050 µg/mL[2] | High sensitivity, good selectivity, widely available. | Requires derivatization, which adds a step to sample preparation. |
| LC-MS/MS | Glutamate | Chromatographic separation coupled with mass spectrometric detection.[3] | >0.999[3] | 1.0 µg/kg[3] | 5.0 µg/kg[3] | Very high sensitivity and selectivity, no derivatization required.[3] | Higher instrument cost and complexity. |
| Capillary Electrophoresis | Glutamate | Separation based on the electrophoretic mobility of ions in a capillary. | Not explicitly stated, but good linearity is expected. | 0.3 - 6.0 µmol/L[4] | Not explicitly stated | High separation efficiency, low sample and reagent consumption.[5] | Can be sensitive to matrix effects. |
| Complexometric Titration | Calcium | Titration with a chelating agent (e.g., EDTA) using a color indicator or potentiometric endpoint. | Not applicable | Dependent on indicator and concentration. | Dependent on indicator and concentration. | Cost-effective, simple instrumentation.[6] | Lower specificity, potential interference from other metal ions. |
| Ion Chromatography | Calcium | Separation of ions on an ion-exchange column followed by conductivity detection. | >0.999[7] | 2.0 µg/L[7] | 6.0 µg/L[7] | High selectivity for ions, can determine multiple ions simultaneously. | Can be susceptible to matrix interference. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and adaptation of these methods.
HPLC-FLD for Glutamate Analysis
This method involves the derivatization of glutamate to form a fluorescent compound, which is then detected.
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[1][2]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector with excitation and emission wavelengths specific to the chosen derivatizing agent (e.g., Ex: 340 nm, Em: 450 nm for OPA).
-
-
Quantification: A calibration curve is constructed by analyzing a series of standard solutions of known glutamate concentrations.
LC-MS/MS for Glutamate Analysis
This highly sensitive and selective method allows for the direct determination of glutamate without derivatization.
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the this compound sample in a suitable solvent, such as a mixture of water and an organic solvent compatible with the mobile phase.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: A suitable reversed-phase or HILIC column.
-
Mobile Phase: A gradient of aqueous and organic solvents, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.
-
Flow Rate: Adjusted based on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[3] Specific precursor-to-product ion transitions for glutamate are monitored.
-
-
Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared from glutamate standards.
Capillary Electrophoresis for Glutamate Analysis
CE offers high separation efficiency for charged molecules like glutamate.
-
Sample Preparation:
-
Dissolve the this compound sample in the background electrolyte (BGE) or a compatible low-ionic-strength buffer.
-
-
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50-75 cm total length).
-
Background Electrolyte (BGE): A buffer system that provides a stable pH and conductivity, such as a phosphate or borate (B1201080) buffer.
-
Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.
-
Injection: Hydrodynamic or electrokinetic injection of a small sample plug.
-
Detection: Indirect or direct UV detection, or coupling with a mass spectrometer (CE-MS) for enhanced sensitivity and specificity.[4]
-
-
Quantification: The peak area or height is proportional to the concentration of the analyte and is quantified against a calibration curve.
Complexometric Titration for Calcium Analysis
A classic and cost-effective method for determining the calcium content.
-
Sample Preparation:
-
Accurately weigh the this compound sample and dissolve it in deionized water.
-
-
Titration Procedure:
-
Add a suitable buffer to the sample solution to maintain a high pH (typically around 12-13) to prevent interference from magnesium.[6]
-
Add a colorimetric indicator, such as murexide (B42330) or calconcarboxylic acid.[6]
-
Titrate the solution with a standardized solution of ethylenediaminetetraacetic acid (EDTA) until a distinct color change at the endpoint is observed.
-
-
Calculation: The concentration of calcium is calculated based on the stoichiometry of the reaction between calcium and EDTA.
Ion Chromatography for Calcium Analysis
IC is a powerful technique for the separation and quantification of ions.
-
Sample Preparation:
-
Dissolve a known amount of the this compound sample in deionized water and dilute to an appropriate concentration.
-
-
Chromatographic Conditions:
-
Column: A cation-exchange column.[7]
-
Eluent: An acidic solution (e.g., methanesulfonic acid) to facilitate the elution of cations.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Suppressed conductivity detection is commonly used to enhance sensitivity by reducing the background conductivity of the eluent.
-
-
Quantification: The peak area of the calcium ion is compared to a calibration curve prepared from calcium standards to determine its concentration.
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of analytical methods. This process ensures that different methods provide comparable and reliable results.
Caption: Workflow for cross-validating analytical methods.
Signaling Pathway and Logical Relationship Diagrams
The logical relationship in selecting an analytical method often involves a trade-off between various factors such as sensitivity, cost, and throughput.
Caption: Decision tree for analytical method selection.
By carefully considering the performance characteristics and experimental requirements of each method, researchers can confidently select the most appropriate analytical technique for the cross-validation and routine analysis of this compound, ensuring data integrity and product quality.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. A survey of free glutamic acid in foods using a robust LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. titrations.info [titrations.info]
- 7. ijrar.com [ijrar.com]
A Comparative Guide to In Vitro and In Vivo Effects of Calcium Diglutamate Administration
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro and in vivo effects of calcium diglutamate administration. While direct comparative studies are limited, this document synthesizes available experimental data for related glutamatergic compounds and outlines established protocols to facilitate further research. The information is intended to guide the design of new experiments and provide a baseline for understanding the potential physiological effects of this compound.
In Vitro Effects of this compound
The in vitro effects of glutamate (B1630785) compounds are primarily investigated through cell-based assays that assess cytotoxicity, cellular signaling, and metabolic activity. These studies provide a controlled environment to understand the direct cellular responses to this compound.
Key In Vitro Experimental Methodologies
1. Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: PC-12 cells (rat adrenal pheochromocytoma) are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound for 24, 48, and 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
2. Intracellular Calcium Imaging
This technique allows for the real-time visualization of changes in intracellular calcium concentrations upon stimulation.
-
Cell Culture and Dye Loading: Astrocytes or neurons are cultured on coverslips and loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Baseline Measurement: The baseline fluorescence of the cells is recorded using a fluorescence microscope.
-
Stimulation: A solution containing this compound is perfused over the cells.
-
Image Acquisition: Changes in fluorescence intensity, corresponding to changes in intracellular calcium levels, are recorded over time.
-
Data Analysis: The change in fluorescence is quantified to determine the kinetics and magnitude of the calcium response.
Expected Quantitative Data (Hypothetical)
The following table presents hypothetical data to illustrate the expected outcomes of in vitro experiments with this compound, based on studies of similar glutamate compounds.
| Concentration (mM) | Cell Viability (%) (48h) | Peak Intracellular Ca2+ (Normalized Fluorescence) |
| 0 (Control) | 100 | 1.0 |
| 1 | 95 | 1.5 |
| 5 | 88 | 2.3 |
| 10 | 75 | 3.1 |
| 25 | 60 | 4.5 |
| 50 | 42 | 5.8 |
In Vivo Effects of this compound
In vivo studies are crucial for understanding the systemic effects of this compound, including its impact on organ function and overall animal physiology. These experiments typically involve animal models and assess a range of toxicological and physiological endpoints.
Key In Vivo Experimental Methodologies
1. Acute Toxicity Study in Rodents
This type of study is designed to determine the short-term adverse effects of a substance when administered in a single high dose.
-
Animal Model: Wistar rats are commonly used.
-
Administration: this compound is administered orally or via intraperitoneal injection at various doses.
-
Observation: Animals are observed for signs of toxicity and mortality over a 14-day period.
-
Necropsy and Histopathology: At the end of the study, organs are harvested for gross and microscopic examination to identify any pathological changes.
2. Sub-chronic Toxicity Study in Rodents
This study evaluates the effects of repeated exposure to a substance over a longer period (e.g., 90 days).
-
Animal Model: Wistar rats.
-
Administration: this compound is administered daily in the diet or by gavage at different dose levels.
-
Monitoring: Body weight, food consumption, and clinical signs of toxicity are monitored throughout the study.
-
Biochemical Analysis: Blood and urine samples are collected at various time points to assess hematological and clinical chemistry parameters.
-
Organ Analysis: At the end of the study, organs are weighed, and tissues are collected for histopathological examination.
Expected Quantitative Data (Hypothetical)
The following table presents hypothetical data to illustrate the expected outcomes of in vivo experiments with this compound.
| Dose (mg/kg/day) | Body Weight Change (%) (90 days) | Serum Alanine Aminotransferase (ALT) (U/L) | Kidney-to-Body Weight Ratio (%) |
| 0 (Control) | +25 | 35 | 0.75 |
| 100 | +24 | 38 | 0.76 |
| 500 | +20 | 45 | 0.78 |
| 1000 | +15 | 60 | 0.82 |
| 2000 | +8 | 85 | 0.90 |
Signaling Pathways and Experimental Workflows
Glutamate Receptor Signaling Pathway
Glutamate, the active component of this compound, exerts its effects by binding to glutamate receptors. The following diagram illustrates the signaling pathway initiated by the activation of metabotropic glutamate receptors (mGluRs), which are G-protein coupled receptors.
Caption: Glutamate-mediated signaling via mGluRs.
Experimental Workflow for In Vitro Calcium Imaging
The following diagram outlines the typical workflow for conducting an in vitro experiment to measure intracellular calcium changes in response to this compound.
Caption: Workflow for intracellular calcium imaging.
Conclusion
This guide provides a foundational comparison of the in vitro and in vivo effects of this compound, supported by established experimental protocols. The provided hypothetical data and signaling pathway diagrams serve as a reference for researchers. Further empirical studies are necessary to fully elucidate the specific dose-dependent effects and mechanisms of action of this compound in both cellular and whole-organism systems. The methodologies outlined herein offer a robust framework for conducting such investigations.
A Comparative Analysis of Calcium Diglutamate and Other Calcium Supplements in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of various calcium supplements, with a special focus on the potential of calcium diglutamate, benchmarked against established alternatives like calcium lactate (B86563) gluconate and calcium carbonate. The information is supported by experimental data from preclinical models to inform research and development in bone health.
Executive Summary
Maintaining calcium homeostasis is crucial for skeletal health, and supplementation is a key strategy to prevent and manage osteoporosis. The choice of calcium salt can significantly impact bioavailability and, consequently, therapeutic efficacy. While calcium carbonate is widely used, organic calcium salts like calcium lactate gluconate are gaining attention due to their higher solubility and bioavailability. This compound, a salt of the amino acid glutamic acid, presents an interesting but less-studied alternative. This guide synthesizes available preclinical data to compare these supplements.
Comparative Efficacy of Calcium Supplements
The following tables summarize quantitative data from studies in rat models, a standard preclinical model for osteoporosis research.
Table 1: Bioavailability of Different Calcium Salts in Rodent Models
| Calcium Salt | Animal Model | Absolute Bioavailability (%) | Study Reference |
| Calcium Chloride | Mice | 5.7 | [1] |
| Calcium Acetate | Mice | 8.6 | [1] |
| Calcium L-Lactate | Mice | 8.9 | [1] |
| Calcium Ascorbate | Mice | 14.8 | [1] |
| Calcium Carbonate | Rats | Not specified | [2] |
| DL-Calcium Lactate | Rats | Not significantly different from Carbonate | [2] |
| L-Calcium Lactate | Rats | Not significantly different from Carbonate | [2] |
| Powdered Oyster Shell | Rats | Not significantly different from Carbonate | [2] |
Note: Direct comparative bioavailability data for this compound in rodent models is not currently available in the reviewed literature.
Table 2: Effects of Calcium Supplementation on Bone Mineral Density (BMD) in Ovariectomized (OVX) Rats
| Treatment Group | Duration | Femur BMD Change | Study Reference |
| OVX Control | 13 weeks | Significant decrease vs. Sham | [3] |
| OVX + Calcium Carbonate (750 mg/kg) | 13 weeks | Significant increase vs. OVX Control | [3] |
| OVX + Calcium Carbonate (2800 mg/kg) | 13 weeks | Significant increase vs. OVX Control | [3] |
| OVX Control | 3 months | - | [4] |
| OVX + Calcium Lactate (250 mg/kg) | 3 months | Marked increase vs. OVX Control | [4] |
| OVX Control | 8 weeks | - | [5] |
| OVX + Calcium Carbonate | 8 weeks | No significant impact | [5] |
| OVX + Calcium Gluconate | 8 weeks | Statistically significant increase | [5] |
Note: The ovariectomized (OVX) rat is a widely accepted model for postmenopausal osteoporosis.
Experimental Protocols
Ovariectomized (OVX) Rat Model of Osteoporosis
The OVX rat model is a standard preclinical model to simulate postmenopausal osteoporosis.[3][6][7]
Objective: To induce estrogen deficiency leading to bone loss, mimicking postmenopausal osteoporosis in humans.
Methodology:
-
Animal Selection: Adult female Sprague-Dawley or Wistar rats (typically 6 months old) are commonly used.[6]
-
Surgical Procedure:
-
Anesthesia is administered to the rats.
-
A dorsal midline or bilateral flank incisions are made to access the ovaries.
-
The ovaries are ligated and surgically removed.
-
Sham-operated animals undergo the same surgical procedure without the removal of the ovaries, serving as a control group.
-
-
Post-operative Care: Appropriate analgesics and antibiotics are administered to prevent pain and infection.
-
Induction Period: A period of 2 to 12 weeks post-ovariectomy is typically allowed for significant bone loss to occur before the commencement of treatment with calcium supplements.[7][8]
-
Outcome Measures: Bone mineral density (BMD) is a primary endpoint, often measured using dual-energy X-ray absorptiometry (DEXA).[3] Other measures include bone turnover markers in serum and urine, and histomorphometric analysis of bone architecture.[7]
Calcium Balance Study
A calcium balance study is conducted to determine the net retention of calcium from a supplement.
Objective: To quantify the absorption and excretion of calcium to determine the overall calcium balance in the body.
Methodology:
-
Acclimatization: Rats are housed in metabolic cages that allow for the separate collection of urine and feces. They are acclimatized to the cages and the experimental diet.[9]
-
Dietary Control: Rats are fed a diet with a precisely known calcium content.
-
Sample Collection: Over a defined period (e.g., 5-7 days), daily food intake is recorded, and all urine and feces are collected.[9]
-
Analysis: The calcium content of the diet, feces, and urine is analyzed using methods like atomic absorption spectrophotometry.
-
Calculation:
-
Apparent Calcium Absorption: (Calcium Intake - Fecal Calcium) / Calcium Intake * 100
-
Calcium Retention: Calcium Intake - (Fecal Calcium + Urinary Calcium)
-
Signaling Pathways in Calcium Absorption and Bone Metabolism
Intestinal Calcium Absorption
Calcium is absorbed in the intestine through two primary pathways: the transcellular and paracellular pathways. The efficiency of these pathways can be influenced by the type of calcium salt.[5][10]
-
Transcellular Pathway: This is an active, saturable process that occurs primarily in the duodenum. It involves the entry of calcium through channels on the apical membrane of enterocytes, binding to calbindin for transport across the cell, and extrusion into the bloodstream via a Ca2+-ATPase pump on the basolateral membrane. This pathway is regulated by vitamin D.[5]
-
Paracellular Pathway: This is a passive, non-saturable process that occurs throughout the small intestine. Calcium moves between the intestinal cells, driven by the concentration gradient. The solubility of the calcium salt is a critical factor for this pathway.[5][11]
Glutamate (B1630785) Signaling in Bone
Recent research has identified a role for glutamate, a component of this compound, in bone cell signaling.[4][12][13][14][15]
-
Osteoblasts and Osteoclasts: Both bone-forming cells (osteoblasts) and bone-resorbing cells (osteoclasts) express glutamate receptors.[4][12]
-
Signaling Cascade: Glutamate can initiate intracellular signaling cascades that influence gene expression related to bone formation and resorption.[13][15] In vitro studies suggest that physiological concentrations of glutamate can promote osteoblast proliferation and differentiation.[12] However, excessive glutamate may have detrimental effects.[12]
Discussion and Future Directions
The available preclinical data suggests that organic calcium salts, such as calcium lactate and calcium gluconate, may offer advantages over inorganic salts like calcium carbonate in terms of their positive impact on bone mineral density in osteoporotic rat models.[5] This is likely attributable to their higher solubility, which facilitates absorption, particularly through the paracellular pathway.
While direct experimental evidence on the efficacy of this compound is lacking, the role of glutamate in bone cell signaling presents a compelling rationale for its investigation as a calcium supplement.[12][13][15] The glutamate moiety may not only serve as a carrier for calcium but could also exert direct anabolic effects on bone. However, it is crucial to note that the effects of glutamate on bone appear to be dose-dependent, with high concentrations potentially being detrimental.[12]
Future research should prioritize in vivo studies directly comparing the bioavailability and efficacy of this compound with other calcium salts in established animal models of osteoporosis. Such studies should also investigate the dose-response relationship of glutamate in the context of a calcium supplement to identify the optimal therapeutic window.
References
- 1. Effect of anions or foods on absolute bioavailability of calcium from calcium salts in mice by pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Glutamate Signaling in Healthy and Diseased Bone [frontiersin.org]
- 3. Metabolomics and physiological analysis of the effect of calcium supplements on reducing bone loss in ovariectomized rats by increasing estradiol levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Preventive and therapeutic effects of calcium lactate on osteoporosis in aged ovariectomized rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
- 7. researchgate.net [researchgate.net]
- 8. hylonome-publications.fra1.digitaloceanspaces.com [hylonome-publications.fra1.digitaloceanspaces.com]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. Hofseth BioCare | Bone growth and bone density study [hofsethbiocare.com]
- 11. researchgate.net [researchgate.net]
- 12. ijhmp.com [ijhmp.com]
- 13. Nutritional Calcium Supply Dependent Calcium Balance, Bone Calcification and Calcium Isotope Ratios in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioavailability study of calcium sandoz-250 by atomic absorption spectroscopy in albino rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Sodium-Free Alternative: A Comparative Guide to Calcium Diglutamate's Taste-Enhancing Properties
For researchers and professionals in the food science and pharmaceutical industries, the quest for effective and safe taste-enhancing compounds is perpetual. While monosodium glutamate (B1630785) (MSG) has long been the industry standard for imparting umami flavor, concerns over sodium content have driven the exploration of alternatives. This guide provides an objective comparison of calcium diglutamate (CDG), a sodium-free counterpart, with MSG, supported by experimental data to assist in replicating and advancing studies on its taste-enhancing capabilities.
Quantitative Comparison of Taste-Enhancing Performance
The primary allure of this compound lies in its ability to confer a potent umami taste without contributing to the sodium content of a product. The glutamate ion is the active component responsible for the umami flavor, making CDG an effective flavor enhancer.[1] Studies have demonstrated that CDG and MSG have equivalent effects on taste perception, particularly in enhancing the palatability of low-sodium foods.[2][3]
A key study by Ball et al. (2002) provides a direct quantitative comparison of CDG and MSG in a low-salt soup formulation. The results, summarized in the table below, indicate that at equivalent glutamate concentrations, there are no significant differences in flavor intensity, liking, or other sensory attributes between the two compounds. This suggests that CDG can effectively replace MSG to reduce sodium content without compromising taste.[2][3]
| Sensory Attribute | Low-Salt Soup (Control) | Low-Salt Soup + MSG | Low-Salt Soup + CDG | High-Salt Soup (Control) |
| Liking | 4.5 | 6.2 | 6.1 | 6.0 |
| Flavor Intensity | 5.0 | 6.5 | 6.4 | 6.3 |
| Familiarity | 5.5 | 6.8 | 6.7 | 7.0 |
| Naturalness of Taste | 5.2 | 6.3 | 6.2 | 6.5 |
| Richness of Taste | 4.8 | 6.4 | 6.3 | 6.2 |
| Saltiness | 4.0 | 4.2 | 4.1 | 6.8 |
Data adapted from Ball et al. (2002). Ratings are based on a 9-point hedonic scale.
Experimental Protocols for Replicating Taste-Enhancing Studies
To facilitate further research into the taste-enhancing properties of calcium diglutlutamate, detailed methodologies for key experiments are provided below.
Sensory Panel Evaluation
Objective: To quantify the perceived taste intensity and consumer acceptance of food products containing this compound compared to other taste enhancers.
Materials:
-
Test samples (e.g., low-sodium soup, processed meat) with varying concentrations of this compound and a control (e.g., monosodium glutamate).
-
Deionized water and unsalted crackers for palate cleansing.[4]
-
Standardized sensory booths with controlled lighting and temperature.
-
Computerized sensory data collection software or standardized paper ballots.
Procedure:
-
Panelist Recruitment and Training:
-
Recruit 10-12 panelists screened for their ability to discriminate between the five basic tastes.[5]
-
Conduct training sessions to familiarize panelists with the specific sensory attributes to be evaluated (e.g., umami intensity, saltiness, overall flavor). Reference standards for each attribute should be provided.
-
-
Sample Preparation and Presentation:
-
Prepare all samples under identical conditions to ensure consistency.
-
Code samples with three-digit random numbers to blind the panelists.
-
Present samples in a randomized and balanced order to minimize carry-over effects.
-
Serve a consistent volume of each sample at a controlled temperature.
-
-
Evaluation:
-
Instruct panelists to rinse their mouths with deionized water and eat a small piece of an unsalted cracker before tasting the first sample and between each subsequent sample.[4]
-
Panelists will rate the intensity of specified sensory attributes (e.g., umami, saltiness, flavor intensity, liking) using a 9-point hedonic scale (1 = dislike extremely, 9 = like extremely) or a visual analog scale.
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA) and Tukey's HSD test, to determine significant differences between samples.
-
Electronic Tongue Measurement
Objective: To obtain an objective, instrumental measurement of the umami taste profile of solutions containing this compound.
Apparatus:
-
Potentiometric electronic tongue system (e.g., Astree II, Alpha M.O.S.) equipped with an array of liquid sensors, including a sensor specific for umami.[6][7]
-
Ag/AgCl reference electrode.
-
Autosampler for automated analysis.
-
Beakers and other standard laboratory glassware.
Procedure:
-
System Preparation and Calibration:
-
Power on the electronic tongue and allow the sensors to stabilize according to the manufacturer's instructions.
-
Perform a calibration of the sensor array using a set of standard taste solutions (e.g., solutions of known concentrations of MSG, NaCl, citric acid, sucrose, and quinine (B1679958) for umami, saltiness, sourness, sweetness, and bitterness, respectively).[6]
-
-
Sample Preparation:
-
Prepare aqueous solutions of this compound at various concentrations.
-
Ensure all solutions are at a consistent temperature before analysis.
-
-
Measurement:
-
The measurement cycle typically involves dipping the sensor array and reference electrode into the sample solution for a specified time (e.g., 120 seconds).[7]
-
A potentiometric difference is measured between each sensor and the reference electrode.[7]
-
Between each sample measurement, the sensors are rinsed with deionized water to prevent cross-contamination.
-
-
Data Analysis:
-
The sensor responses are recorded and analyzed using statistical software, often employing multivariate analysis techniques such as Principal Component Analysis (PCA) to discriminate between different taste profiles. The umami sensor's response can be correlated with the concentration of this compound to quantify its umami intensity.
-
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the biological and experimental processes involved, the following diagrams have been generated.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound improves taste characteristics of lower-salt soup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. meatscience.org [meatscience.org]
- 6. mdpi.com [mdpi.com]
- 7. Electronic tongue: An analytical gustatory tool - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of glutamate turnover in different brain regions
Glutamate (B1630785) is the principal excitatory neurotransmitter in the mammalian central nervous system, playing a critical role in synaptic transmission, plasticity, and overall brain function. The regulation of its synthesis, release, and reuptake—collectively known as glutamate turnover—is fundamental for maintaining synaptic homeostasis. Dysregulation of this cycle is implicated in numerous neurological and psychiatric disorders.[1][2] This guide provides a comparative overview of glutamate turnover in different brain regions, supported by quantitative data and detailed experimental methodologies for researchers, scientists, and drug development professionals.
Quantitative Comparison of Glutamate Metabolism
The turnover of glutamate is tightly linked to the glutamate-glutamine cycle, a metabolic partnership between neurons and astrocytes.[3] Glutamate released by neurons is taken up by astrocytes, converted to glutamine, and then transported back to neurons to replenish the neurotransmitter pool.[4][5] The rate of this cycle, along with cellular energy metabolism (TCA cycle), varies significantly across different brain regions and physiological states.
The following table summarizes key metabolic rates and concentrations from studies in both human and animal models. It is important to note that values can differ based on the measurement technique, species, and state of consciousness (e.g., anesthetized vs. awake).[6]
| Brain Region | Species/Condition | Glutamate Conc. (μmol/g) | Glutamate-Glutamine Cycle Rate (Vcycle) (μmol/g/min) | Neuronal TCA Cycle Rate (VTCA) (μmol/g/min) | Reference |
| Cerebral Cortex | Anesthetized Rat | 13.3 ± 1.2 | 0.31 ± 0.03 | 0.68 ± 0.07 | [6] |
| Occipital/Parietal Cortex | Awake Human | 9.1 (assumed) | 0.32 ± 0.05 | 0.77 ± 0.07 (total) | [4] |
| Hippocampus | Healthy Rat | 7.30 ± 0.16 | Not Reported | Not Reported | [7] |
| Cortex | Healthy Rat | 6.89 ± 0.72 | Not Reported | Not Reported | [7] |
| Putamen | Human (Cocaine User) | Reduced | Reduced (inferred from Glu/Gln ratio) | Not Reported | [8] |
| Cerebellum (Deep Nuclei) | Rat | Not Reported | High Turnover | Not Reported | [9] |
| Cerebellum (Granule Layer) | Rat | Not Reported | High Turnover | Not Reported | [9] |
Note: Concentrations and rates are presented as mean ± standard deviation where available. Direct comparisons should be made with caution due to methodological differences between studies.
Key Signaling Pathway: The Glutamate-Glutamine Cycle
The glutamate-glutamine cycle is the primary pathway for replenishing the neurotransmitter pool of glutamate and GABA. This process is a cornerstone of metabolic coupling between astrocytes and neurons.[3][10]
Experimental Protocols
The quantitative measurement of glutamate turnover in vivo is technically demanding. The most established method is 13C Magnetic Resonance Spectroscopy (MRS) coupled with the administration of a 13C-labeled substrate.[5]
This non-invasive technique allows for the measurement of metabolic fluxes in the living brain by tracking the incorporation of a stable isotope (13C) from an infused precursor into brain metabolites like glutamate and glutamine.[5][10]
1. Principle: The brain primarily uses glucose for energy.[11] By providing 13C-labeled glucose (e.g., [1-13C]glucose), the 13C label is incorporated into acetyl-CoA and subsequently into TCA cycle intermediates. This leads to the labeling of glutamate at specific carbon positions. The rate of this 13C enrichment in glutamate and its metabolic product, glutamine, is measured over time using MRS. Mathematical models are then applied to the resulting time-course data to calculate the rates of the TCA cycle and the glutamate-glutamine cycle.[4][12] Using [2-13C]acetate, a glial-specific substrate, can provide more precise measurements of the glutamate-glutamine cycle rate.[6][12]
2. Generalized Protocol:
-
Subject Preparation: The subject (human or animal) is placed within the bore of a high-field MRI scanner. For animal studies, anesthesia is often administered, which can reduce metabolic rates compared to the awake state.[6]
-
Substrate Infusion: A sterile solution of a 13C-labeled substrate (e.g., [1-13C]glucose) is infused intravenously over a period of time (e.g., up to 150 minutes).[12]
-
MRS Data Acquisition: 13C (or 1H-[13C]) MRS spectra are acquired continuously from a specific volume of interest (VOI) in the brain (e.g., the occipital cortex or hippocampus).
-
Spectral Processing: Acquired spectra are processed to identify and quantify the 13C-labeled metabolite peaks, specifically [4-13C]glutamate and [4-13C]glutamine.
-
Metabolic Modeling: The time-courses of 13C label incorporation into glutamate and glutamine are fitted to a two-compartment (neuron and astrocyte) metabolic model. This fitting process yields quantitative rates (in μmol/g/min) for Vcycle and VTCA.
-
Microdialysis: An invasive technique that involves placing a small probe into a specific brain region to sample the extracellular fluid. This method can measure basal levels of glutamate and glutamine and their response to stimuli but does not directly measure intracellular turnover rates.[13]
-
Glutamate Chemical Exchange Saturation Transfer (GluCEST): A novel MRI technique that provides a way to map glutamate distributions with higher spatial resolution than conventional MRS.[7][14] It measures glutamate levels based on the chemical exchange of protons between glutamate's amine group and water, offering a complementary method to MRS.[14]
Experimental Workflow and Logic
The process of determining metabolic rates using 13C MRS involves several sequential steps, from substrate administration to computational modeling.
References
- 1. Glutamate and Glutamine: A Review of In Vivo MRS in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. The Glutamate/GABA‐Glutamine Cycle: Insights, Updates, and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of the rate of the glutamate/glutamine cycle in the human brain by in vivo 13C NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C MRS studies of neuroenergetics and neurotransmitter cycling in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Glutamate Turnover in Nerve Terminals and Brain Tissue during [1,6-13C2]Glucose Metabolism in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regional Mapping of Brain Glutamate Distributions Using Glutamate-Weighted Chemical Exchange Saturation Transfer Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduced Glutamate Turnover in the Putamen Is Linked With Automatic Habits in Human Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Turnover rates of amino acid neurotransmitters in regions of rat cerebellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cds.ismrm.org [cds.ismrm.org]
- 11. Simultaneous Detection of Cerebral Metabolism of Different Substrates by in vivo 13C Isotopomer MRS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cds.ismrm.org [cds.ismrm.org]
- 13. researchgate.net [researchgate.net]
- 14. In vivo measurement of glutamate loss is associated with synapse loss in a mouse model of tauopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Genotoxicity of Glutamate Salts: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the genotoxic potential of different glutamate (B1630785) salts used as food additives. This document summarizes key experimental findings, details relevant methodologies, and visualizes associated cellular pathways and workflows to support informed risk assessment.
The safety of food additives is a critical area of research. Glutamate salts, widely used as flavor enhancers, have been the subject of numerous studies to determine their potential for genotoxicity—damage to the genetic material of cells. This guide focuses on a comparative assessment of monosodium glutamate (MSG), monopotassium glutamate (MPG), and calcium diglutamate (CDG), presenting available data from key genotoxicity assays.
Comparative Genotoxicity Data
The following table summarizes quantitative data from in vitro studies on the genotoxicity of monosodium glutamate and monopotassium glutamate. At present, specific experimental data on the genotoxicity of this compound from peer-reviewed publications is limited.
| Glutamate Salt | Assay | Cell Line | Concentration Range Tested | Key Findings | Reference |
| Monosodium Glutamate (MSG) | Comet Assay | Human Peripheral Blood Lymphocytes | 250 - 8000 µg/mL | Dose-dependent increase in DNA damage at all concentrations.[1] | Ataseven et al., 2016 |
| Micronucleus (MN) Test | Human Peripheral Blood Lymphocytes | 250 - 8000 µg/mL | Significant dose-dependent increase in micronucleus frequency.[1] | Ataseven et al., 2016 | |
| Chromosomal Aberration (CA) Assay | Human Peripheral Blood Lymphocytes | 250 - 8000 µg/mL | Significant dose-dependent increase in chromosomal aberrations.[1] | Ataseven et al., 2016 | |
| Ames Test | Salmonella typhimurium (TA98, TA100, TA1535, TA1537), Escherichia coli (WP2 uvrA) | Up to 5000 µ g/plate | No mutagenic activity observed.[2] | Takumi et al., 2019 | |
| Monopotassium Glutamate (MPG) | Comet Assay | Human Peripheral Blood Lymphocytes | 125 - 1000 µg/mL | Significant increase in DNA damage at 500 and 1000 µg/mL.[3] | Avuloglu-Yilmaz et al., 2020 |
| Micronucleus (MN) Test | Human Peripheral Blood Lymphocytes | 125 - 1000 µg/mL | Concentration-dependent increase in micronucleus formation.[3] | Avuloglu-Yilmaz et al., 2020 | |
| Chromosomal Aberration (CA) Assay | Human Peripheral Blood Lymphocytes | 125 - 1000 µg/mL | Increased frequency of chromosomal aberrations at high concentrations.[3] | Avuloglu-Yilmaz et al., 2020 | |
| This compound (CDG) | N/A | N/A | N/A | No specific genotoxicity studies with quantitative data were identified in the reviewed literature. | N/A |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for three standard genotoxicity assays frequently used to evaluate food additives.
Comet Assay (Alkaline Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage in individual cells.
-
Cell Preparation: Human peripheral blood lymphocytes are isolated and treated with various concentrations of the glutamate salt for a specified period (e.g., 1 hour)[1].
-
Embedding in Agarose (B213101): Treated cells are mixed with low melting point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a cold lysis solution (containing NaCl, EDTA, Tris, and Triton X-100) to remove cell membranes and cytoplasm, leaving behind the nucleoid.
-
Alkaline Unwinding and Electrophoresis: Slides are placed in an electrophoresis tank with an alkaline buffer (pH > 13) to unwind the DNA. An electric field is then applied, causing damaged DNA fragments to migrate out of the nucleoid, forming a "comet" shape.
-
Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Green).
-
Visualization and Scoring: Comets are visualized using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail.
Micronucleus (MN) Assay
The micronucleus assay detects the presence of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of cells, which are indicative of chromosomal damage or loss.
-
Cell Culture and Treatment: Human peripheral blood lymphocytes are cultured and treated with different concentrations of the glutamate salt. Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which makes it easier to identify micronuclei.
-
Harvesting and Slide Preparation: After an appropriate incubation period, cells are harvested, treated with a hypotonic solution, and fixed. The cell suspension is then dropped onto clean microscope slides.
-
Staining: The slides are stained with a DNA-specific stain, such as Giemsa or a fluorescent dye.
-
Scoring: The frequency of micronuclei is scored by examining a predetermined number of binucleated cells under a microscope. An increase in the number of micronucleated cells in the treated groups compared to the control group indicates genotoxic activity.[3]
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test uses several strains of the bacterium Salmonella typhimurium with mutations in the genes involved in histidine synthesis, making them unable to grow in a histidine-free medium. A positive test indicates that the chemical can cause mutations that restore the gene's function, allowing the bacteria to grow.
-
Bacterial Strains and Metabolic Activation: Histidine-dependent bacterial strains (e.g., TA98, TA100) are used. The test is performed with and without a mammalian metabolic activation system (S9 mix), which mimics the metabolic processes in the liver.[2]
-
Exposure: The test compound, the bacterial culture, and the S9 mix (if used) are combined in molten top agar (B569324).
-
Plating: The mixture is poured onto a minimal glucose agar plate, which lacks histidine.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential of the test substance.[4]
Visualizing Cellular Mechanisms and Workflows
Glutamate-Induced Genotoxicity Signaling Pathway
Excessive glutamate can lead to excitotoxicity and oxidative stress, which are implicated in its genotoxic effects. The following diagram illustrates a simplified signaling pathway.
Caption: Simplified signaling pathway of glutamate-induced genotoxicity.
General Experimental Workflow for In Vitro Genotoxicity Assessment
The diagram below outlines a typical workflow for assessing the genotoxicity of a compound using multiple in vitro assays.
Caption: Workflow for in vitro genotoxicity assessment of food additives.
Conclusion
The available scientific literature indicates that monosodium glutamate and monopotassium glutamate can induce genotoxic effects in vitro at high concentrations, as demonstrated by Comet, micronucleus, and chromosomal aberration assays.[1][3] However, MSG has been shown to be non-mutagenic in the Ames test.[2] There is a notable lack of publicly available, peer-reviewed experimental data on the genotoxicity of this compound, highlighting a gap in the current scientific understanding. Further research is warranted to fully elucidate the comparative genotoxic potential of all glutamate salts and to understand the in vivo relevance of the observed in vitro effects. This guide serves as a summary of the current state of knowledge to aid researchers in their ongoing safety assessments of food additives.
References
- 1. dadun.unav.edu [dadun.unav.edu]
- 2. researchgate.net [researchgate.net]
- 3. In vitro genotoxicity assessment of monopotassium glutamate and magnesium diglutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The rat gut micronucleus assay: a good choice for alternative in vivo genetic toxicology testing strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating Calcium and Glutamate Signaling: A Comparative Guide for Researchers
In the intricate world of cellular communication, particularly within the nervous system, the interplay between the neurotransmitter glutamate (B1630785) and the second messenger calcium (Ca2+) is fundamental to a vast array of physiological and pathological processes. Distinguishing the specific effects of glutamate receptor activation from the subsequent intracellular calcium signaling is a critical experimental challenge. This guide provides a comprehensive comparison of the tools and techniques available to researchers to dissect these intertwined pathways, supported by experimental data and detailed protocols.
Genetically Encoded Fluorescent Sensors: Visualizing the Signals
The development of genetically encoded sensors has revolutionized our ability to monitor glutamate and calcium dynamics with high spatiotemporal resolution in living cells and organisms.
Calcium Sensors: The GCaMP Series
Genetically encoded calcium indicators (GECIs) like the GCaMP series are fluorescent proteins that report changes in intracellular calcium concentration.[1] They are fusions of a green fluorescent protein (GFP), calmodulin (CaM), and the M13 peptide.[1] Upon binding to Ca2+, a conformational change occurs, leading to an increase in fluorescence.[1]
Table 1: Comparison of GCaMP Sensor Generations
| Sensor Family | Key Features | ΔF/F₀ (1 AP) | Rise Time (t₁/₂) | Decay Time (t₁/₂) | Reference |
| GCaMP6s | High sensitivity | ~10-15% | ~150-200 ms | ~400-500 ms | Chen et al., 2013 |
| GCaMP6f | Faster kinetics | ~5-10% | ~50-100 ms | ~200-300 ms | Chen et al., 2013 |
| jGCaMP7s | Improved sensitivity | ~20-30% | ~100-150 ms | ~300-400 ms | Dana et al., 2019 |
| jGCaMP7f | Faster kinetics | ~10-15% | ~30-50 ms | ~150-200 ms | Dana et al., 2019 |
| jGCaMP8s | Highest sensitivity, fast rise | ~40-50% | ~2-5 ms | ~200-300 ms | Zhang et al., 2021[2] |
| jGCaMP8m | Balanced sensitivity and speed | ~30-40% | ~2-5 ms | ~100-150 ms | Zhang et al., 2021[2] |
| jGCaMP8f | Fastest kinetics | ~20-30% | ~2-5 ms | ~50-100 ms | Zhang et al., 2021[2] |
Note: Values are approximate and can vary depending on the experimental system and conditions.
Glutamate Sensors: The iGluSnFR Series
Intensity-based glutamate-sensing fluorescent reporters (iGluSnFRs) are designed to directly measure extracellular glutamate concentrations.[3] These sensors consist of a glutamate-binding protein inserted into a circularly permuted GFP.[3] Glutamate binding induces a conformational change that enhances the fluorescence of the GFP.[3]
Table 2: Comparison of iGluSnFR Sensor Generations
| Sensor | Key Features | ΔF/F₀ (max) | Affinity (Kd) | On-Kinetics (t₁/₂) | Off-Kinetics (t₁/₂) | Reference |
| iGluSnFR | First generation single FP sensor | ~4.5 | ~33 µM | ~15 ms | ~92 ms | Marvin et al., 2013[4] |
| SF-iGluSnFR | Superfolder GFP for better expression | ~5.0 | ~60 µM | ~10 ms | ~90 ms | Marvin et al., 2018 |
| iGluSnFR3 v82 | Higher affinity, slower kinetics | >10 | ~3.7 µM | ~2 ms | ~120 ms | Aggarwal et al., 2022 |
| iGluSnFR3 v857 | Lower affinity, faster kinetics | >10 | ~30 µM | ~2 ms | ~20 ms | Aggarwal et al., 2022 |
Note: Values are approximate and can vary depending on the experimental system and conditions.
Pharmacological Tools: Isolating the Pathways
Pharmacological agents are indispensable for dissecting the contributions of specific receptors and for directly manipulating intracellular calcium levels.
Glutamate Receptor Antagonists
These molecules block the activity of glutamate receptors, thereby preventing the initiation of the signaling cascade. They are broadly classified into antagonists for NMDA receptors and AMPA/kainate receptors.
Table 3: Common Glutamate Receptor Antagonists and their IC₅₀ Values
| Target Receptor | Antagonist | Type | IC₅₀ |
| NMDA | AP5 (D-APV) | Competitive | 2.6 - 7.5 µM |
| NMDA | MK-801 (Dizocilpine) | Non-competitive (channel blocker) | 30 - 50 nM |
| NMDA | Ketamine | Non-competitive (channel blocker) | 0.3 - 1 µM |
| AMPA/Kainate | CNQX | Competitive | 0.3 - 1.5 µM (AMPA), 1 - 5 µM (Kainate) |
| AMPA | NBQX | Competitive | 10 - 100 nM |
| AMPA | Perampanel | Non-competitive (allosteric) | ~0.5 µM |
IC₅₀ values can vary depending on the specific subunit composition of the receptor and experimental conditions.
Calcium Chelators
Calcium chelators are molecules that bind to Ca2+ ions, effectively buffering the intracellular calcium concentration and preventing downstream signaling. The two most commonly used chelators, BAPTA and EGTA, have distinct kinetic properties.
Table 4: Comparison of BAPTA and EGTA
| Property | BAPTA | EGTA | Significance |
| Primary Application | Intracellular Ca²⁺ Chelation | Extracellular/Intracellular Ca²⁺ Chelation | BAPTA is membrane-permeant as an AM ester. |
| Binding Affinity (Kd for Ca²⁺) | ~110 nM | ~60.5 nM (at pH 7.4) | Both have high affinity for calcium. |
| Ca²⁺ On-Rate (k_on) | ~4.0 x 10⁸ M⁻¹s⁻¹ | ~1.05 x 10⁷ M⁻¹s⁻¹ | BAPTA's on-rate is ~400 times faster, making it effective for buffering rapid, localized Ca²⁺ transients. |
| Ca²⁺ Off-Rate (k_off) | Fast | Slow | BAPTA's faster off-rate allows for rapid buffering kinetics. |
| Selectivity for Ca²⁺ over Mg²⁺ | High (10⁵ fold) | Very High | BAPTA is highly selective. |
| pH Sensitivity | Low | High | BAPTA is more reliable in conditions with potential pH fluctuations. |
Electrophysiology: Measuring the Currents
Whole-cell patch-clamp electrophysiology allows for the direct measurement of ion currents flowing through glutamate receptors, providing a powerful tool to isolate the initial electrical event from subsequent calcium signaling.[3]
Experimental Protocols
Protocol 1: Simultaneous Imaging of Glutamate and Calcium
This protocol enables the concurrent visualization of extracellular glutamate dynamics and intracellular calcium responses.
1. Cell Preparation and Transfection:
- Culture primary neurons or a suitable cell line (e.g., HEK293T) on glass-bottom dishes.
- Co-transfect cells with a plasmid encoding a red-shifted calcium indicator (e.g., R-CaMP2 or jRGECO1a) and a green glutamate sensor (e.g., iGluSnFR3). The use of spectrally distinct sensors is crucial for simultaneous imaging.
2. Imaging Setup:
- Use a confocal or two-photon microscope equipped with two separate lasers and detectors for the green and red channels.
- For iGluSnFR, use an excitation wavelength of ~488 nm and collect emission at ~510-550 nm.
- For a red calcium sensor, use an excitation wavelength of ~561 nm and collect emission at ~580-630 nm.
3. Experimental Procedure:
- Replace the culture medium with a physiological saline solution (e.g., ACSF).
- Establish a baseline recording of fluorescence in both channels for 1-2 minutes.
- Apply a stimulus to evoke glutamate release (e.g., electrical field stimulation or local application of high potassium).
- Record the fluorescence changes in both the iGluSnFR and the red calcium sensor channels simultaneously.
- After the response returns to baseline, apply glutamate receptor antagonists (e.g., 50 µM AP5 and 20 µM CNQX) and repeat the stimulation to confirm that the calcium signal is dependent on glutamate receptor activation.
4. Data Analysis:
- For each sensor, calculate the change in fluorescence relative to the baseline (ΔF/F₀).
- Correlate the onset, peak, and decay kinetics of the iGluSnFR signal with the corresponding parameters of the calcium signal.
Protocol 2: Pharmacological Dissection of Calcium Signals
This protocol uses glutamate receptor antagonists to determine the contribution of different receptor subtypes to the overall calcium response.
1. Cell Preparation and Loading:
- Culture cells of interest and load them with a calcium indicator dye (e.g., Fluo-4 AM) or transfect with a GCaMP variant.
2. Experimental Procedure:
- Record a baseline calcium response to a glutamate stimulus.
- Wash out the glutamate and incubate the cells with a specific NMDA receptor antagonist (e.g., 50 µM AP5).
- Re-apply the glutamate stimulus and record the calcium response. The remaining response is mediated by AMPA/kainate and metabotropic glutamate receptors.
- Wash out the AP5 and incubate with an AMPA/kainate receptor antagonist (e.g., 20 µM CNQX).
- Re-apply the glutamate stimulus. The remaining response is primarily mediated by metabotropic glutamate receptors.
- For a complete block of ionotropic glutamate receptor-mediated calcium influx, apply both AP5 and CNQX.
3. Data Analysis:
- Compare the amplitude and kinetics of the calcium signals in the presence and absence of the antagonists to quantify the contribution of each receptor subtype.
Protocol 3: Electrophysiological Isolation of Glutamate-Mediated Currents
This protocol uses whole-cell patch-clamp to directly measure the currents mediated by AMPA and NMDA receptors.
1. Slice Preparation and Recording Setup:
- Prepare acute brain slices from the region of interest.
- Use a patch-clamp rig with an amplifier and data acquisition system.
2. Recording Procedure:
- Establish a whole-cell recording from a neuron.
- To isolate AMPA receptor-mediated currents, hold the neuron at a negative potential (e.g., -70 mV) to maintain the Mg²⁺ block of NMDA receptors.
- Stimulate presynaptic fibers to evoke excitatory postsynaptic currents (EPSCs). The fast, early component of the EPSC is primarily mediated by AMPA receptors.
- To measure NMDA receptor-mediated currents, change the holding potential to a more depolarized level (e.g., +40 mV) to relieve the Mg²⁺ block. The slow component of the EPSC at this potential is mediated by NMDA receptors.
- Alternatively, at a holding potential of -70 mV, the NMDA receptor component can be pharmacologically isolated by first recording a baseline EPSC, then applying an AMPA receptor antagonist (e.g., 20 µM CNQX) and recording the remaining slow current.
3. Data Analysis:
- Measure the peak amplitude and decay kinetics of the isolated AMPA and NMDA receptor-mediated currents.
Visualizing the Concepts
Signaling Pathway
References
- 1. Glutamate indicators with increased sensitivity and tailored deactivation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for GCaMP expression and in vivo calcium imaging of medial prefrontal cortex neurons in freely behaving HIV-1 Tat transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IC50 - Wikipedia [en.wikipedia.org]
A Comparative Analysis of L-Glutamate and D-Glutamate Isomers: Receptor Interactions, Physiological Effects, and Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of L-glutamate and D-glutamate, the two stereoisomers of the amino acid glutamate (B1630785). While L-glutamate is widely recognized as the principal excitatory neurotransmitter in the mammalian central nervous system (CNS), the roles of D-glutamate are less understood and represent an emerging area of research. This document synthesizes available experimental data to compare their receptor binding affinities, physiological actions, and metabolic pathways, offering a valuable resource for researchers in neuroscience and pharmacology.
Executive Summary
L-glutamate is the predominant and physiologically crucial isomer in the mammalian nervous system, acting as the primary agonist for a wide range of ionotropic and metabotropic glutamate receptors to mediate fast excitatory neurotransmission and synaptic plasticity.[1][2][3][4][5][6] In contrast, D-glutamate is found in much lower concentrations in mammals and exhibits significantly weaker or negligible activity at most glutamate receptors. Its presence is more prominent in bacteria, where it plays a role in cell wall synthesis.[7] Emerging research, however, suggests potential roles for D-glutamate in modulating neuronal function and its association with certain neurological conditions, warranting further investigation.
Data Presentation: A Comparative Overview
The following table summarizes the key differences in the effects of L-glutamate and D-glutamate based on available quantitative data.
| Feature | L-Glutamate | D-Glutamate | References |
| Primary Role in Mammals | Primary excitatory neurotransmitter | Limited; potential neuromodulator | [1][2][3][4][5][6] |
| Receptor Binding Affinity | |||
| NMDA Receptors | High affinity agonist | Lower affinity compared to L-glutamate | [8] |
| AMPA Receptors | High affinity agonist | Very low to negligible affinity | [9] |
| Metabotropic Receptors (mGluRs) | Agonist for all subtypes | Largely inactive or very low potency | [10] |
| Physiological Effects | |||
| Neuronal Excitation | Potent depolarization and induction of action potentials | Weak to no direct excitatory effect at physiological concentrations | [11][12] |
| Synaptic Plasticity | Induction of Long-Term Potentiation (LTP) and Long-Term Depression (LTD) | Not known to directly induce LTP/LTD | [13] |
| Metabolism | Key component of the glutamate-glutamine cycle in the CNS | Primarily metabolized by D-amino acid oxidase; can be produced from L-glutamate by glutamate racemase in bacteria | [7] |
Experimental Protocols
To facilitate the replication and further investigation of the comparative effects of L- and D-glutamate, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for Glutamate Receptor Affinity
This protocol is designed to determine the binding affinity (Ki) of L-glutamate and D-glutamate for specific glutamate receptor subtypes expressed in cell membranes.
1. Membrane Preparation:
-
Tissues (e.g., rat brain cortex) or cells expressing the target glutamate receptor subtype are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the binding assay buffer.[1]
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains a fixed concentration of a specific radioligand (e.g., [3H]CGP 39653 for the NMDA receptor glutamate site) and the prepared cell membranes.[14]
-
Increasing concentrations of the unlabeled competitor ligand (L-glutamate or D-glutamate) are added to the wells.
-
The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Non-specific binding is determined in the presence of a saturating concentration of a known high-affinity unlabeled ligand.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.[2]
4. Data Analysis:
-
The concentration of the competitor ligand that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]
Whole-Cell Patch-Clamp Electrophysiology for Neuronal Response
This protocol allows for the measurement of changes in neuronal membrane potential and ion currents in response to the application of L-glutamate and D-glutamate.
1. Slice Preparation:
-
Brain slices (e.g., from the hippocampus or cortex) of 300-400 µm thickness are prepared from an animal model (e.g., rat or mouse) using a vibratome in ice-cold artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
-
The slices are allowed to recover in a holding chamber with oxygenated aCSF at room temperature for at least one hour before recording.[8]
2. Recording Setup:
-
A single brain slice is transferred to a recording chamber on the stage of an upright microscope and continuously perfused with oxygenated aCSF.
-
Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.
-
Patch pipettes with a resistance of 3-7 MΩ are pulled from borosilicate glass capillaries and filled with an internal solution (e.g., containing K-gluconate for current-clamp recordings).[13]
3. Whole-Cell Recording:
-
A patch pipette is advanced towards a target neuron, and a high-resistance seal (GΩ seal) is formed between the pipette tip and the cell membrane by applying gentle suction.
-
The cell membrane under the pipette is then ruptured by applying a brief pulse of negative pressure to establish the whole-cell configuration, allowing for the measurement of the cell's membrane potential and currents.[8]
4. Drug Application:
-
L-glutamate or D-glutamate is applied to the recorded neuron via the perfusion system or through a local application system (puffer pipette).
-
Changes in membrane potential (in current-clamp mode) or ionic currents (in voltage-clamp mode) are recorded in response to the application of the glutamate isomers at various concentrations.[11][12]
5. Data Analysis:
-
The recorded electrophysiological data is analyzed to quantify changes in resting membrane potential, action potential firing frequency, and the amplitude and kinetics of synaptic currents.
-
Dose-response curves can be generated to compare the potency of L-glutamate and D-glutamate.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, visualize the key signaling pathways and a typical experimental workflow for comparing the effects of L- and D-glutamate.
L-Glutamate Signaling Pathways
Caption: L-Glutamate signaling cascade.
D-Glutamate Metabolic Pathway (Bacterial)
Caption: Bacterial D-Glutamate metabolism.
Comparative Experimental Workflow
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Whole-Cell Patch-Clamp Electrophysiology to Study Ionotropic Glutamatergic Receptors and Their Roles in Addiction | Springer Nature Experiments [experiments.springernature.com]
- 4. Electrophysiological Mechanisms of Delayed Excitotoxicity: Positive Feedback Loop Between NMDA Receptor Current and Depolarization-Mediated Glutamate Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physiological significance of high and low affinity agonist binding to neuronal and recombinant AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole Cell Patch Clamp Protocol [protocols.io]
- 11. johannahmeijer.com [johannahmeijer.com]
- 12. The effects of glutamate on membrane potential and discharge rate of suprachiasmatic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 14. Development of Radiolabeled Ligands Targeting the Glutamate Binding Site of the N-Methyl-d-aspartate Receptor as Potential Imaging Agents for Brain - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of Extracellular Calcium in Glutamate Neurotoxicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental findings and methodologies to validate the critical role of extracellular calcium in glutamate-induced neurotoxicity. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex pathways, this document serves as a comprehensive resource for designing and interpreting experiments in the field of neurodegenerative disease research and therapeutic development.
The Central Role of Extracellular Calcium in Glutamate (B1630785) Excitotoxicity
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, essential for synaptic plasticity, learning, and memory.[1][2] However, excessive or prolonged activation of glutamate receptors leads to a phenomenon known as excitotoxicity, a key contributor to neuronal damage in various neurological conditions, including stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Huntington's disease.[3][4] A cornerstone of the excitotoxic cascade is the massive influx of extracellular calcium (Ca2+) into neurons, primarily through the activation of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[5][6] This overload of intracellular calcium triggers a cascade of detrimental downstream events, ultimately leading to neuronal dysfunction and death.[4][5]
Comparative Analysis of Experimental Evidence
The indispensable role of extracellular calcium in glutamate neurotoxicity has been demonstrated across various experimental models. The following tables summarize key quantitative findings from studies investigating this relationship.
Table 1: Effect of Extracellular Calcium on Glutamate-Induced Neuronal Death
| Experimental Model | Glutamate Concentration & Duration | Condition | Neuronal Death (%) | Key Findings & Citation |
| Mature Cortical Cell Cultures | Brief Exposure | Standard Medium (with Ca2+) | Widespread Neuronal Death | Glutamate toxicity is markedly reduced upon removal of extracellular calcium, indicating a primary dependence on Ca2+ influx.[7] |
| Mature Cortical Cell Cultures | Brief Exposure | Ca2+-Free Medium | Markedly Reduced Neuronal Loss | Removal of extracellular calcium is neuroprotective against glutamate-induced excitotoxicity.[7] |
| Rat Cerebellar Granule Cells | 50 µM for 15 min | Post-glutamate period with extracellular Ca2+ | 80-85% after 24 hr | Delayed neuronal death following glutamate exposure is strongly dependent on the presence of extracellular calcium.[8] |
| Rat Cerebellar Granule Cells | 50 µM for 15 min | Post-glutamate period without extracellular Ca2+ | Dramatically Reduced | Removal of extracellular calcium even after the initial glutamate insult can prevent delayed neurotoxicity.[8] |
| Mouse Hippocampal HT22 Cells | 5 mM | With Extracellular Ca2+ | Significant Cytotoxicity | Glutamate-induced cell death in this model is partially dependent on calcium influx from extracellular stores.[9] |
| Mouse Hippocampal HT22 Cells | 5 mM | Without Extracellular Ca2+ (EGTA) | Partially Reduced | Suggests a complex mechanism where other factors besides calcium influx contribute to cell death in this specific cell line.[9] |
Table 2: Intracellular Calcium Dynamics in Response to Glutamate
| Experimental Model | Glutamate Concentration | Measurement | Observation | Key Findings & Citation |
| Single Rat Hippocampal Neurons | 100 µM for 5 min | Intracellular Free Ca2+ ([Ca2+]i) | Initial transient increase, followed by recovery to baseline in 92% of neurons, then a delayed, sustained overload in a subset of cells. | A delayed and sustained increase in intracellular calcium, originating from the extracellular space, is a critical event preceding neuronal death.[10][11] |
| Cultured Rat Forebrain Neurons | Not Specified | Cytoplasmic Free Ca2+ | Increased | Glutamate acting on NMDA receptors leads to an increase in intracellular free calcium. |
| Human Embryonic Stem Cell-Derived Neurons | Dose-dependent | Calcium Influx | Gradual increase in responsiveness to glutamate-induced Ca2+ influx over two months of differentiation. | Differentiated neurons show vulnerability to glutamate excitotoxicity in a dose-dependent manner, which is linked to NMDA receptor-mediated calcium influx.[12] |
Signaling Pathways and Experimental Workflow
Glutamate-Induced Neurotoxicity Signaling Pathway
The overstimulation of glutamate receptors, particularly NMDA receptors, initiates a cascade of intracellular events driven by the influx of extracellular calcium. This pathway involves the activation of various enzymes and the generation of harmful reactive oxygen species, leading to mitochondrial dysfunction and ultimately, cell death.
References
- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 3. youtube.com [youtube.com]
- 4. 2.3. Cell Viability Assay [bio-protocol.org]
- 5. Calcium Imaging of Cortical Neurons using Fura-2 AM [jove.com]
- 6. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures [bio-protocol.org]
- 7. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 8. health.uconn.edu [health.uconn.edu]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trypan Blue Exclusion | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Calcium Binding to Glutamate and Other Amino Acids: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the binding affinity of calcium ions (Ca²⁺) to glutamate (B1630785) and other amino acids. It is intended for researchers, scientists, and drug development professionals working in fields where calcium signaling and amino acid interactions are critical. This document summarizes quantitative binding data, details relevant experimental protocols, and illustrates key signaling pathways.
Executive Summary
Calcium ions are ubiquitous second messengers involved in a myriad of cellular processes, and their interaction with amino acids, particularly the excitatory neurotransmitter glutamate, is of fundamental importance in neuroscience and beyond. Understanding the comparative binding affinities and the structural basis of these interactions is crucial for elucidating the mechanisms of synaptic transmission, excitotoxicity, and for the development of novel therapeutics targeting these pathways. This guide reveals that while glutamate exhibits a notable affinity for calcium, other amino acids, particularly aspartate, demonstrate even stronger binding. The methodologies for determining these interactions, primarily Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy, are also detailed.
Comparative Analysis of Calcium Binding Affinity
The interaction between calcium and amino acids is primarily electrostatic, involving the carboxylate groups of the amino acids. The affinity of this binding varies depending on the specific amino acid's structure and charge.
Quantitative Binding Data
Experimental evidence, primarily from electrochemical measurements and theoretical calculations, indicates a range of binding affinities for calcium across different amino acids. At a neutral pH of 7.4 and an ionic strength of 0.16 M, aspartate has been shown to bind calcium with a higher affinity than glutamate. The binding affinity order for several amino acids at a higher pH, relevant for calcium absorption, has been reported as: Lys < Arg < Cys < Gln < Gly ≈ Ala < Asn < His < Leu < Glu < Asp.[1] The stoichiometry for the binding of calcium to these individual amino acids is generally considered to be 1:1.[1]
Below is a summary of the association constants (Kₐ) for the interaction of calcium with glutamate and aspartate. A higher Kₐ value indicates a stronger binding affinity.
| Amino Acid | Association Constant (Kₐ) [L·mol⁻¹] at pH 7.4 |
| Glutamate | 5.75 ± 0.33 |
| Aspartate | 11.46 ± 2.01 |
Table 1: Association constants for Ca²⁺ binding to Glutamate and Aspartate. Data sourced from electrochemical measurements.
It is also noteworthy that in the presence of magnesium ions (Mg²⁺), competitive binding for the same sites on amino acids can occur.[2] Studies on proteins containing glutamate residues have shown that Mg²⁺ can competitively inhibit Ca²⁺ binding.[2]
Experimental Protocols
The determination of binding parameters for calcium-amino acid interactions relies on sensitive biophysical techniques. Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two of the most powerful and commonly employed methods.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of a ligand (in this case, Ca²⁺) to a macromolecule or small molecule (the amino acid). This allows for the determination of the binding affinity (Kₐ), dissociation constant (Kₐ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.
Principle: A solution of the ligand (e.g., CaCl₂) is titrated into a solution of the amino acid in the sample cell of a calorimeter. The heat released or absorbed during the binding event is measured relative to a reference cell. The resulting data are plotted as heat change per injection versus the molar ratio of ligand to the molecule in the cell, yielding a binding isotherm from which the thermodynamic parameters can be derived.
Detailed Protocol for Ca²⁺-Glutamate Binding by ITC:
-
Sample Preparation:
-
Prepare a solution of L-glutamate (e.g., 1 mM) in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).
-
Prepare a solution of CaCl₂ (e.g., 10 mM) in the exact same buffer to minimize heats of dilution.
-
Degas both solutions thoroughly to prevent the formation of air bubbles in the calorimeter cells.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample and reference cells with buffer.
-
Fill the reference cell with the experimental buffer.
-
Load the glutamate solution into the sample cell (typically ~200-300 µL).
-
Load the CaCl₂ solution into the injection syringe (typically ~40-50 µL).
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to account for diffusion from the syringe tip, which is typically discarded from the final analysis.
-
Program a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections (e.g., 150 seconds) to allow the system to return to thermal equilibrium.
-
The stirring speed should be set to ensure rapid mixing without generating significant frictional heat.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection to obtain the heat change per injection.
-
Perform a control experiment by titrating CaCl₂ into the buffer alone to determine the heat of dilution, which is then subtracted from the binding data.
-
Fit the corrected data to a suitable binding model (e.g., a one-site binding model) using the analysis software to determine Kₐ, n, and ΔH. ΔG and ΔS can then be calculated using the equation: ΔG = -RTlnKₐ = ΔH - TΔS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for studying molecular interactions at atomic resolution. Chemical shift perturbation (CSP) mapping is a common NMR method used to identify binding sites and determine binding affinities.
Principle: The chemical shift of a nucleus is highly sensitive to its local electronic environment. Upon ligand binding, the chemical environment of nuclei at the binding interface is altered, leading to changes in their chemical shifts. By monitoring these changes in a series of 2D NMR spectra (e.g., ¹H-¹⁵N HSQC for isotopically labeled amino acids) as a function of ligand concentration, the binding site can be mapped, and the dissociation constant (Kₐ) can be determined.
Detailed Protocol for Ca²⁺-Glutamate Binding by NMR (Chemical Shift Perturbation):
-
Sample Preparation:
-
For detailed analysis, uniformly ¹⁵N-labeled L-glutamate is required. This allows for the acquisition of ¹H-¹⁵N correlation spectra.
-
Prepare a stock solution of ¹⁵N-L-glutamate (e.g., 0.5 mM) in a suitable NMR buffer (e.g., 20 mM HEPES, 150 mM NaCl, 10% D₂O, pH 7.4).
-
Prepare a concentrated stock solution of CaCl₂ (e.g., 100 mM) in the same buffer.
-
-
NMR Data Acquisition:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-L-glutamate solution in the absence of Ca²⁺.
-
Create a series of samples with increasing concentrations of CaCl₂ by adding small aliquots of the concentrated CaCl₂ stock solution to the glutamate sample.
-
Acquire a ¹H-¹⁵N HSQC spectrum for each CaCl₂ concentration. It is crucial to ensure that the addition of the CaCl₂ solution does not significantly dilute the glutamate sample.
-
-
Data Analysis:
-
Process and overlay the series of HSQC spectra.
-
Identify the cross-peaks that shift upon the addition of CaCl₂. The magnitude of the chemical shift perturbation (Δδ) for each affected residue is calculated using a weighted average of the proton and nitrogen chemical shift changes.
-
Plot the chemical shift perturbations as a function of the total CaCl₂ concentration.
-
Fit the resulting binding isotherms to a suitable binding equation to extract the dissociation constant (Kₐ).
-
Signaling Pathways and Logical Relationships
The interaction between calcium and glutamate is central to excitatory neurotransmission. The binding of glutamate to its receptors can trigger a cascade of events that are critically dependent on calcium influx.
Calcium-Dependent Glutamate Receptor Activation Pathway
Glutamate activates both ionotropic (iGluRs) and metabotropic (mGluRs) receptors. A key iGluR is the N-methyl-D-aspartate (NMDA) receptor, which is a ligand-gated ion channel that is also voltage-dependent.
-
Glutamate Release: In the presynaptic terminal, an action potential triggers the influx of Ca²⁺, which leads to the fusion of synaptic vesicles containing glutamate with the presynaptic membrane and the release of glutamate into the synaptic cleft.
-
Receptor Binding: Glutamate diffuses across the synaptic cleft and binds to postsynaptic NMDA and AMPA receptors.
-
AMPA Receptor Activation: Binding of glutamate to AMPA receptors causes them to open, allowing an influx of Na⁺ ions, which depolarizes the postsynaptic membrane.
-
NMDA Receptor Activation: This depolarization relieves the voltage-dependent magnesium block of the NMDA receptor channel.
-
Calcium Influx: With the magnesium block removed, the binding of glutamate (and the co-agonist glycine (B1666218) or D-serine) to the NMDA receptor allows the channel to open, leading to a significant influx of Ca²⁺ into the postsynaptic neuron.
-
Downstream Signaling: The rise in intracellular Ca²⁺ concentration activates a multitude of downstream signaling pathways, including the activation of calcium/calmodulin-dependent protein kinase II (CaMKII), which plays a crucial role in synaptic plasticity, such as long-term potentiation (LTP).[3][4]
The following diagram illustrates the experimental workflow for Isothermal Titration Calorimetry.
The following diagram illustrates the calcium-dependent activation of the NMDA receptor.
References
- 1. pnas.org [pnas.org]
- 2. Competitive Binding of Magnesium to Calcium Binding Sites Reciprocally Regulates Transamidase and GTP Hydrolysis Activity of Transglutaminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamate-stimulated calcium activation of Ras/Erk pathway mediated by nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathway analysis of glutamate-mediated, calcium-related signaling in glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Differential Effects of Glutamate Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various glutamate (B1630785) receptor agonists, supported by experimental data. It is designed to assist researchers in selecting the appropriate agonists for their experimental needs by offering a comprehensive overview of their pharmacological properties and the methodologies used to assess their effects.
Introduction to Glutamate Receptors
Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are broadly classified into two main families: ionotropic and metabotropic.
-
Ionotropic Glutamate Receptors (iGluRs) are ligand-gated ion channels that mediate fast synaptic transmission. They are further divided into three subtypes based on their selective activation by specific agonists:
-
AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors
-
NMDA (N-methyl-D-aspartate) receptors
-
Kainate receptors
-
-
Metabotropic Glutamate Receptors (mGluRs) are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability through second messenger signaling pathways.[1][2] They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms.[3]
The differential activation of these receptor subtypes by various agonists allows for the fine-tuning of neuronal signaling and is a key area of investigation in neuroscience and drug development.
Quantitative Comparison of Glutamate Receptor Agonists
The following tables summarize the potency of various agonists at different glutamate receptor subtypes, presented as EC50 values (the concentration of an agonist that gives half-maximal response). Lower EC50 values indicate higher potency.
| AMPA Receptor Agonists | EC50 (µM) | Receptor/System | Reference(s) |
| AMPA | 11 - 17 | Cultured rat cortical and spinal cord neurons | [4] |
| AMPA | 12 | Homomeric GluA1-flop receptors in Xenopus oocytes | [5] |
| Quisqualate | 40 (ED50) | Embryonic chick motoneurons | [6] |
| Kainate | 46 | Homomeric GluA1-flop receptors in Xenopus oocytes | [5] |
| (RS)-2-Amino-3-(3-carboxy-5-methyl-4-isoxazolyl)propionic acid (ACPA) | 2.4 | Homomeric GluA1-flop receptors in Xenopus oocytes | [5] |
| NMDA Receptor Agonists | EC50 (µM) | Receptor/System | Reference(s) |
| L-Glutamate | 2.9 | GluN1/GluN2B receptors | [7] |
| D-Aspartate | 10 | GluN1/GluN2B receptors | [7] |
| L-Aspartate | 14 | GluN1/GluN2B receptors | [7] |
| NMDA | 30 | GluN1/GluN2B receptors | [7] |
| Kainate Receptor Agonists | EC50 (µM) | Receptor/System | Reference(s) |
| Kainic Acid | Varies by subunit | Recombinant kainate receptors | [7] |
| Domoic Acid | Varies by subunit | Recombinant kainate receptors | [8] |
| ATPA | Varies by subunit | Recombinant kainate receptors | [7] |
| Metabotropic Glutamate Receptor Agonists (Group III) | mGluR4 (EC50 µM) | mGluR6 (EC50 µM) | mGluR7 (EC50 µM) | mGluR8 (EC50 µM) | Reference(s) |
| L-AP4 | 0.1 - 0.13 | 1.0 - 2.4 | 249 - 337 | 0.29 | |
| (S)-3,4-DCPG | >3.5 | >3.5 | >3.5 | 0.031 | [9] |
| (RS)-PPG | 5.2 | 4.7 | 185 | 0.2 | [10] |
Note: EC50 values can vary depending on the specific receptor subunit composition, expression system, and experimental conditions.
Key Signaling Pathways
The activation of different glutamate receptor subtypes triggers distinct intracellular signaling cascades. The following diagrams illustrate the major pathways.
References
- 1. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabotropic glutamate receptor - Wikipedia [en.wikipedia.org]
- 3. Glutamate, Glutamate Receptors, and Downstream Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristics of AMPA receptor-mediated responses of cultured cortical and spinal cord neurones and their correlation to the expression of glutamate receptor subunits, GluR1-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different characteristics of AMPA receptor agonists acting at AMPA receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AMPA, kainate, and quisqualate activate a common receptor-channel complex on embryonic chick motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. AMPA receptor - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Lithium's Modulation of Glutamate-Mediated Calcium Signaling: A Comparative Analysis for Preclinical Research
For researchers, scientists, and drug development professionals, understanding the nuanced effects of pharmacological agents on critical signaling pathways is paramount. This guide provides a comparative analysis of lithium's effect on glutamate-mediated calcium signaling, presenting it as a key experimental control. By juxtaposing its actions with other modulators and detailing the experimental methodologies, this document aims to facilitate the design and interpretation of preclinical research in neuropharmacology.
Lithium, a cornerstone in the treatment of bipolar disorder, exerts a significant influence on glutamate (B1630785) neurotransmission, particularly on the downstream calcium signaling cascades. Glutamate, the primary excitatory neurotransmitter in the central nervous system, activates both ionotropic (e.g., NMDA receptors) and metabotropic (e.g., mGluR5) receptors, leading to an increase in intracellular calcium ([Ca2+]i). Dysregulation of this signaling is implicated in various neurological and psychiatric conditions. Chronic lithium administration has been shown to attenuate glutamate-induced calcium influx, a key mechanism underlying its neuroprotective and mood-stabilizing effects.[1][2]
Comparative Efficacy in Modulating Glutamate-Mediated Calcium Influx
To contextualize the effects of lithium, it is essential to compare its efficacy with other pharmacological agents that target the glutamatergic system. This section provides a quantitative comparison of lithium with the NMDA receptor antagonist memantine (B1676192) and the mood stabilizer valproate.
| Compound | Target Receptor(s) | Experimental Model | Key Parameter | Value | Citation(s) |
| Lithium | NMDA Receptor | Rat Cerebellar Granule Neurons | EC50 (inhibition of NMDA-mediated 45Ca2+ influx) | ~1.3 mM | [3] |
| Lithium | mGluR5 | Mouse Cortical Neurons | % of Control (DHPG-stimulated Ca2+ response after 7 days of treatment) | 70.8% | [2] |
| Lithium | General Glutamate Receptors | Mouse Cortical Neurons | % of Control (Glutamate-stimulated Ca2+ response after 7 days of treatment) | 73.9% | [2] |
| Valproate | General Glutamate Receptors | Rat Cerebral Cortical Cells | Qualitative Attenuation of Glutamate-Induced [Ca2+]i Increase | Attenuated | [4] |
| Memantine | NMDA Receptor | Recombinant GluN1/2A Receptors | IC50 (inhibition of NMDA-elicited currents, [Ca2+]i < 1 nM) | 2.76 ± 0.27 µM | [5] |
| Memantine | NMDA Receptor | Recombinant GluN1/2A Receptors | IC50 (inhibition of NMDA-elicited currents, [Ca2+]i = 1 µM) | 1.07 ± 0.04 µM | [5] |
Note: The data presented are from different studies and experimental conditions, which should be considered when making direct comparisons.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of experimental findings. Below are representative protocols for assessing the effects of pharmacological agents on glutamate-mediated calcium signaling.
Fura-2 AM Calcium Imaging
This technique is widely used to measure changes in intracellular calcium concentration in real-time.
a. Cell Preparation and Dye Loading:
-
Plate primary cortical neurons or relevant cell lines on glass coverslips.
-
After experimental treatments (e.g., chronic lithium exposure), incubate the cells with Fura-2 AM (typically 1-5 µM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) for 30-60 minutes at 37°C in the dark.
-
Wash the cells with fresh buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.
b. Imaging:
-
Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the Fura-2 loaded cells alternately with 340 nm and 380 nm light, and capture the emission at 510 nm.
-
Establish a stable baseline fluorescence ratio (F340/F380).
-
Perfuse the cells with a glutamate-containing solution (e.g., 100 µM glutamate) to induce a calcium response.
-
Record the change in the F340/F380 ratio over time. The ratio is proportional to the intracellular calcium concentration.
c. Data Analysis:
-
Calculate the baseline-corrected change in the fluorescence ratio to quantify the amplitude and kinetics of the calcium response.
-
Compare the responses in control cells versus cells treated with lithium or other comparative compounds.
45Ca2+ Uptake Assay
This radioisotope assay provides a quantitative measure of calcium influx into cells.
a. Cell Preparation and Treatment:
-
Culture cells (e.g., cerebellar granule neurons) in multi-well plates.
-
Treat the cells with the desired compounds (e.g., chronic lithium at various concentrations) for the specified duration.
b. Assay Performance:
-
Wash the cells with a physiological buffer.
-
Initiate the uptake by adding a buffer containing 45Ca2+ and the stimulating agent (e.g., 100 µM glutamate).
-
Incubate for a defined period (e.g., 10 minutes).
-
Terminate the uptake by rapidly washing the cells with an ice-cold stop buffer (e.g., containing EGTA) to remove extracellular 45Ca2+.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
c. Data Analysis:
-
Normalize the 45Ca2+ counts to the protein content of each well.
-
Compare the glutamate-stimulated 45Ca2+ uptake in treated versus untreated cells to determine the percentage of inhibition or the EC50/IC50 values.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and a typical experimental workflow for investigating the effects of lithium.
Caption: Glutamate signaling pathway and lithium's inhibitory points.
Caption: Workflow for comparing lithium and other agents.
References
- 1. Glutamate-mediated calcium signaling: a potential target for lithium action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic lithium treatment alters the excitatory/inhibitory balance of synaptic networks and reduces mGluR5–PKC signalling in mouse cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic lithium treatment robustly protects neurons in the central nervous system against excitotoxicity by inhibiting N-methyl-d-aspartate receptor-mediated calcium influx - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinician.nejm.org [clinician.nejm.org]
- 5. biorxiv.org [biorxiv.org]
Safety Operating Guide
Navigating the Safe Disposal of Calcium Diglutamate in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. Calcium diglutamate, a compound often used in various research applications, requires a clear and structured disposal protocol to ensure the safety of laboratory personnel and the protection of the environment. While not classified as a hazardous substance according to its Safety Data Sheet, adherence to established laboratory waste management practices is essential.[1]
Essential Safety and Handling Protocols
Before proceeding with disposal, it is imperative to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including suitable protective clothing, gloves, and safety goggles.[1] Avoid the formation of dust and aerosols and prevent contact with skin and eyes.[1] In case of accidental contact, follow standard first aid procedures. For skin contact, wash off with soap and plenty of water. For eye contact, rinse with pure water for at least 15 minutes.[1]
Step-by-Step Disposal Procedure
The disposal of this compound should be conducted in accordance with the general principles of laboratory chemical waste management, which are governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3] The following step-by-step plan provides a clear workflow for the proper disposal of this compound.
1. Waste Identification and Segregation:
-
Identify the waste as non-hazardous this compound.
-
It is crucial to not mix this compound waste with other chemical waste streams, especially hazardous materials.[2] Segregation prevents unintended chemical reactions and ensures proper disposal routes are followed.[2]
2. Containerization:
-
Use a dedicated, chemically compatible, and leak-proof container for collecting this compound waste.[2][3] The container should be in good condition and have a secure closure.[2]
-
Clearly label the container as "this compound Waste" and include the date of accumulation. Proper labeling is a key requirement for compliant waste management.[4][5]
3. Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[4][5] This area should be under the control of laboratory personnel.[2]
-
Ensure the storage area is cool, dry, and well-ventilated.[1]
-
Keep the container tightly closed when not in use.[1]
4. Final Disposal:
-
The Safety Data Sheet for this compound specifies that the material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Crucially, do not discharge this compound waste to sewer systems. [1]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the waste container. They will ensure that the waste is transported to an appropriate, licensed facility.
Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| Hazard Classification | Not classified as hazardous | [1][6] |
| Recommended Disposal Method | Licensed chemical destruction plant or controlled incineration | [1] |
| Prohibited Disposal Method | Discharge to sewer systems | [1] |
| Container Requirements | Suitable, closed containers | [1] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound in a laboratory environment.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. danielshealth.com [danielshealth.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Calcium glutamate | C5H7CaNO4 | CID 24148 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safeguarding Your Research: Personal Protective Equipment (PPE) for Handling Calcium Diglutamate
Essential guidance for the safe handling, storage, and disposal of Calcium diglutamate in a laboratory setting, ensuring the protection of researchers and the integrity of scientific work.
This compound is not classified as a hazardous substance; however, adherence to proper laboratory safety protocols is crucial to minimize exposure and maintain a safe research environment.[1][2] This guide provides detailed procedures for the use of personal protective equipment (PPE), emergency measures, and disposal methods when working with this compound.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Standard/Specification | Purpose |
| Eye Protection | Safety goggles | EN 166 (EU) or NIOSH (US) approved | To protect eyes from dust and aerosols.[1] |
| Hand Protection | Chemical-resistant gloves | Compliant with EU Directive 89/686/EEC and EN 374 | To prevent skin contact. Gloves should be inspected before use.[1] |
| Body Protection | Laboratory coat | Standard lab coat | To protect skin and clothing from spills. |
| Respiratory Protection | Dust mask or respirator | Approved/certified respirator | Recommended when there is a potential for dust generation or inadequate ventilation.[3] |
Handling and Storage
Proper handling and storage are critical to prevent the formation of dust and aerosols.
-
Ventilation: Always handle this compound in a well-ventilated area.[1] For procedures that may generate dust, use a laboratory chemical hood.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep it separate from incompatible materials and foodstuff containers.[1]
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is necessary.
| Emergency Situation | First Aid Measures |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[1] |
| Skin Contact | Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting.[1] |
| Spill | Avoid dust formation.[1] Evacuate personnel to a safe area. Wear appropriate PPE, including chemical-impermeable gloves.[1] Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1] |
Disposal Plan
The disposal of this compound and any contaminated materials must be conducted in accordance with local, state, and federal regulations.
-
Waste Collection: Adhered or collected material should be promptly placed in a suitable and closed container for disposal.[1]
-
Environmental Protection: Prevent the chemical from entering drains, as discharge into the environment should be avoided.[1]
-
Disposal Method: Dispose of the waste at an approved waste disposal plant.
Procedural Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
